1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109105. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-9-6-10(15)13(11(16)12-9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYPOQLJBPNQOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296395 | |
| Record name | 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91360-95-1 | |
| Record name | 91360-95-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione from barbituric acid
An In-depth Technical Guide to the Synthesis of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione from Barbituric Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a derivative of barbituric acid. Barbituric acid and its analogues are foundational scaffolds in medicinal chemistry, serving as precursors to a wide array of therapeutic agents, particularly those acting on the central nervous system.[1][2] This document details the chemical principles, reaction mechanisms, a step-by-step experimental protocol, and methods for characterization of the target compound. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the Barbiturate Scaffold
Barbituric acid, a pyrimidine derivative, is the parent compound for a class of drugs known as barbiturates.[2] While barbituric acid itself lacks pharmacological activity, its derivatives, substituted at the nitrogen or the C-5 position, have been extensively explored for their therapeutic properties.[1] N-substitution, in particular, can significantly modulate the lipophilicity and pharmacological profile of these compounds. The introduction of a benzyl group at the N-1 position, yielding this compound, creates a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development.[3][4] This guide focuses on the direct N-alkylation of barbituric acid as a reliable method for its synthesis.
Reaction Mechanism and Scientific Rationale
The is achieved through a nucleophilic substitution reaction, specifically an N-alkylation.
The Nucleophilic Character of Barbituric Acid
The barbituric acid ring contains two secondary amine (N-H) protons. These protons are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. In the presence of a base, one of these protons can be abstracted, forming a resonance-stabilized anion. This deprotonation significantly enhances the nucleophilicity of the nitrogen atom, enabling it to attack an electrophilic carbon.
The Role of the Base and Alkylating Agent
The N-alkylation process is facilitated by a base, which deprotonates the barbituric acid, and an alkylating agent that provides the electrophilic carbon.[5]
-
Base Selection: A non-nucleophilic, moderately strong base is ideal to prevent unwanted side reactions. Bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly employed. The base's function is to generate the barbiturate anion, the active nucleophile in the reaction.
-
Alkylating Agent: Benzyl bromide is an effective benzylating agent for this synthesis. The carbon atom attached to the bromine is electrophilic, and bromide is an excellent leaving group, facilitating the Sₙ2 reaction pathway.[5]
The reaction proceeds via an Sₙ2 mechanism where the deprotonated nitrogen atom of barbituric acid attacks the benzylic carbon of benzyl bromide, displacing the bromide ion and forming the N-C bond.
Mechanistic Pathway Visualization
The following diagram illustrates the key steps in the N-alkylation of barbituric acid.
Caption: Reaction mechanism for the synthesis of 1-benzylbarbituric acid.
Detailed Experimental Protocol
This section provides a robust, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Barbituric Acid | 128.09 | 2.56 g | 20.0 | Ensure it is dry. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.32 g | 24.0 | Anhydrous, finely powdered. |
| Benzyl Bromide | 171.04 | 2.60 mL | 22.0 | Lachrymator, handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - | Anhydrous. |
| Ethyl Acetate | - | ~150 mL | - | For extraction. |
| Brine (Saturated NaCl) | - | ~50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate | - | As needed | - | For drying. |
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, purification, and analysis.
Caption: General experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add barbituric acid (2.56 g, 20.0 mmol) and anhydrous potassium carbonate (3.32 g, 24.0 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (50 mL) to the flask. Stir the suspension at room temperature.
-
Addition of Alkylating Agent: Using a syringe, slowly add benzyl bromide (2.60 mL, 22.0 mmol) to the stirring suspension over 5 minutes. Caution: Benzyl bromide is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.[5]
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into 100 mL of cold water. A precipitate may form. Stir for 15 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white solid.[6][7]
Characterization of the Final Product
Proper characterization is essential to confirm the structure and purity of the synthesized this compound.
| Property | Description |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol [8][9] |
| Appearance | White crystalline solid |
| ¹H NMR | Expected signals include a singlet for the CH₂ protons of the benzyl group, multiplets for the aromatic protons of the benzyl group, and a singlet for the remaining N-H proton. |
| ¹³C NMR | Expected signals for the carbonyl carbons, the carbons of the pyrimidine ring, and the carbons of the benzyl group. |
| Mass Spectrometry (MS) | Expected [M+H]⁺ peak at m/z = 219.07. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (multiple bands for the different carbonyl environments), and C-H stretching from the aromatic and methylene groups.[10] |
Potential Challenges and Troubleshooting
-
Side Reactions: The primary potential side reaction is dialkylation, leading to the formation of 1,3-dibenzylpyrimidine-2,4,6(1H,3H,5H)-trione. To minimize this, a slight excess of barbituric acid relative to the benzylating agent can be used, or the stoichiometry can be carefully controlled. O-alkylation is also a possibility, though N-alkylation is generally favored under these conditions.
-
Incomplete Reaction: If the reaction does not proceed to completion, gentle heating (e.g., to 40-50 °C) may be applied. Ensure all reagents are anhydrous, as water can interfere with the base and the reaction.
-
Purification Issues: If the product is difficult to recrystallize, column chromatography on silica gel may be employed as an alternative purification method.
Conclusion
The via N-alkylation is a straightforward and efficient method for producing this valuable chemical intermediate. The protocol described herein, grounded in established chemical principles, provides a reliable pathway for its preparation. The resulting compound serves as a versatile building block for the development of novel therapeutic agents, leveraging the rich history and proven biological relevance of the barbiturate scaffold.
References
-
PubChem. This compound. Available from: [Link].
-
Kamal, A., et al. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].
-
Al-Amiery, A. A., et al. Synthesis and Characterization of some Barbituric acid Derivatives. International Journal of Scientific & Engineering Research. Available from: [Link].
-
Chemistry of Heterocyclic Compounds. Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Available from: [Link].
-
Theses and Dissertations. The Design and Synthesis of Novel Barbiturates of Pharmaceutical Interest. Available from: [Link].
-
Georgia Institute of Technology. SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Available from: [Link].
- Google Patents. EP0526537B1 - 5-benzyl barbiturate derivatives.
-
Canadian Journal of Chemistry. and 5,5-alkyl-substituted barbituric acids. Available from: [Link].
-
Molecules. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Available from: [Link].
-
Wikipedia. Barbituric acid. Available from: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. Barbituric acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0526537B1 - 5-benzyl barbiturate derivatives - Google Patents [patents.google.com]
- 8. This compound | C11H10N2O3 | CID 268726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. science.asu-edu.ru [science.asu-edu.ru]
An In-Depth Technical Guide to 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as 1-benzylbarbituric acid, is a derivative of barbituric acid, a class of compounds that has been a cornerstone in the field of medicinal chemistry for over a century. While barbituric acid itself is not pharmacologically active, its derivatives have been extensively investigated and utilized for their diverse biological activities, most notably as central nervous system depressants.[1] The introduction of a benzyl group at the N1 position of the pyrimidine ring modifies the lipophilicity and steric profile of the parent molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, offering valuable insights for researchers in drug discovery and organic synthesis.
Chemical Structure and Properties
The foundational structure of this compound is the barbituric acid core, a six-membered heterocyclic ring containing two nitrogen and four carbon atoms. A benzyl group is attached to one of the nitrogen atoms, specifically at the N-1 position.
Molecular Structure:
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to distinguish this compound from its C5-substituted derivatives, such as 1-benzyl-5-phenylbarbituric acid, which has a different molecular weight and melting point.[2][3]
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | 1-Benzylbarbituric acid, N-Benzylbarbituric acid | [4] |
| CAS Number | 91360-95-1 | [4] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [4] |
| Molecular Weight | 218.21 g/mol | [4] |
| Appearance | White to off-white crystalline powder (predicted) | General knowledge |
| Melting Point | Data not available for the pure compound. For the related 1-benzyl-5-phenylbarbituric acid: 158-164 °C.[2][3] | |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water. | General knowledge |
| XLogP3 | 0.5 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Topological Polar Surface Area | 66.5 Ų | [4] |
Synthesis of this compound
The synthesis of this compound typically follows the general and well-established method for barbiturate synthesis: the condensation of a substituted urea with a malonic acid derivative.[5] In this case, benzylurea is condensed with a malonic ester, such as diethyl malonate, in the presence of a strong base like sodium ethoxide.
Reaction Scheme:
Figure 2. General synthesis scheme for this compound.
Experimental Protocol (Adapted from the general synthesis of barbituric acid): [5]
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol under an inert atmosphere. This should be done with caution due to the exothermic reaction and the production of hydrogen gas.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add diethyl malonate, followed by a solution of benzylurea in ethanol.
-
Condensation Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting sodium salt of the barbiturate is dissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water.
Spectral Characterization
¹H NMR Spectroscopy:
-
Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
-
Methylene Protons: A singlet at approximately 5.0 ppm, integrating to two protons, for the benzylic CH₂ group.
-
Pyrimidine Ring Protons: A singlet around 3.5-4.0 ppm for the two protons at the C5 position of the pyrimidine ring.
-
NH Proton: A broad singlet at a downfield chemical shift (typically >10 ppm) for the NH proton at the N3 position.
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Resonances in the downfield region (160-175 ppm) for the three carbonyl carbons (C2, C4, C6).
-
Aromatic Carbons: Several signals in the aromatic region (125-140 ppm) corresponding to the carbons of the phenyl ring.
-
Methylene Carbon: A signal around 45-50 ppm for the benzylic CH₂ carbon.
-
C5 Carbon: A signal in the aliphatic region (around 40 ppm) for the C5 carbon of the pyrimidine ring.
Infrared (IR) Spectroscopy:
-
N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration.
-
C-H Stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹.
-
C=O Stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ due to the stretching vibrations of the three carbonyl groups.
-
C-N Stretching: Absorption bands in the fingerprint region (around 1200-1350 cm⁻¹) for the C-N stretching vibrations.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is largely dictated by the functional groups present in its structure: the acidic N-H proton, the active methylene group at C5, and the three carbonyl groups.
-
Acidity: The proton on the N3 nitrogen is acidic and can be removed by a base. The methylene protons at the C5 position are also acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for various condensation reactions at this position.
-
Reactions at C5: The active methylene group at C5 is a key site for chemical modification. It can undergo Knoevenagel condensation with aldehydes and ketones to introduce a variety of substituents, a common strategy in the synthesis of barbiturate derivatives with diverse pharmacological profiles.[1]
-
Hydrolysis: The pyrimidine ring can undergo hydrolytic cleavage under strong acidic or basic conditions, leading to the formation of malonic acid and benzylurea derivatives.
Biological Activity and Applications in Drug Development
Barbiturates, as a class, are well-known for their effects on the central nervous system, acting as positive allosteric modulators of GABAₐ receptors. This interaction enhances the inhibitory neurotransmission of GABA, leading to sedative, hypnotic, anxiolytic, and anticonvulsant effects.
While specific biological data for this compound is limited in publicly accessible literature, the presence of the N-benzyl substituent is known to influence the pharmacological properties of barbiturates. The lipophilicity conferred by the benzyl group can affect the compound's ability to cross the blood-brain barrier and its metabolic profile.
Derivatives of barbituric acid have been explored for a wide range of therapeutic applications beyond their traditional use, including:
-
Anticonvulsant Agents: The barbiturate scaffold is a key feature in several established antiepileptic drugs.
-
Anticancer Agents: Some novel barbituric acid derivatives have shown promising antiproliferative and antimigratory effects in cancer cell lines.[6]
-
Antimicrobial Agents: Various derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[7]
The synthesis of a diverse library of derivatives based on the this compound scaffold, particularly through modifications at the C5 position, represents a viable strategy for the discovery of novel therapeutic agents.
Safety and Handling
Conclusion
This compound is a chemically intriguing derivative of barbituric acid that holds potential for further investigation in the fields of medicinal chemistry and organic synthesis. Its synthesis is based on well-established chemical principles, and its structure offers multiple sites for chemical modification, enabling the creation of diverse compound libraries for biological screening. While specific experimental data on its physicochemical properties and biological activities are currently limited, this technical guide provides a solid foundation for researchers interested in exploring the potential of this and related N-substituted barbiturates in the development of novel therapeutic agents. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a lead compound in drug discovery programs.
References
-
PubChem. This compound. [Link]
-
Organic Syntheses. Barbituric acid. [Link]
- Maryam Mohammed Hamza, et al. New Barbiturate Derivatives as Biological Active Agents. 2024.
-
Royal Society of Chemistry. Supplementary Information. [Link]
- Google Patents.
- Fahad, M. M., et al. Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences. 2022.
- Al-Hourani, B. J., et al.
-
Wikipedia. Barbituric acid. [Link]
-
Treatment with a New Barbituric Acid Derivative Exerts Antiproliferative and Antimigratory Effects against Sorafenib Resistance in Hepatocellular Carcinoma. PubMed Central. [Link]
Sources
Spectroscopic Characterization of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the spectroscopic characterization of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione, a significant derivative of barbituric acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the principles and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy as it applies to the structural elucidation of this compound. This guide will cover the theoretical basis for the observed spectral data, detailed experimental protocols for sample preparation and data acquisition, and a thorough analysis of the ¹H and ¹³C NMR spectra. The causality behind experimental choices and the interpretation of spectral features will be emphasized to provide a comprehensive understanding of the molecule's structure and electronic environment.
Introduction: The Significance of this compound
This compound, also known as 1-benzylbarbituric acid, belongs to the barbiturate class of compounds. Barbiturates have a long history in medicine, primarily as central nervous system depressants with sedative, hypnotic, and anticonvulsant properties[1]. The introduction of a benzyl group at the N-1 position of the pyrimidine ring significantly influences the compound's lipophilicity and metabolic profile, potentially altering its pharmacological activity. A precise and unambiguous structural characterization is paramount for understanding its structure-activity relationships and for quality control in synthetic processes.
NMR spectroscopy stands as the most powerful technique for the non-destructive elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Methodology: A Self-Validating System
The integrity of spectroscopic data is fundamentally linked to the rigor of the experimental methodology. The following protocols are designed to ensure the acquisition of high-quality, reproducible NMR data for this compound.
Sample Preparation
The choice of solvent is critical in NMR spectroscopy as it can influence the chemical shifts of the analyte. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation. The residual proton signal of DMSO-d₅ at approximately 2.50 ppm serves as a convenient internal reference for the ¹H NMR spectrum, and the carbon signals at 39.52 ppm are used for referencing the ¹³C NMR spectrum.
Protocol:
-
Accurately weigh approximately 10-20 mg of high-purity this compound. The purity of the sample is crucial to avoid interfering signals.
-
Dissolve the sample in 0.5-0.7 mL of DMSO-d₆ (99.9 atom % D) in a clean, dry NMR tube.
-
Gently agitate the tube to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.
-
Visually inspect the solution for any particulate matter. If present, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Data Acquisition
The parameters for NMR data acquisition are chosen to optimize signal-to-noise ratio and resolution. A 400 MHz or higher field spectrometer is recommended for obtaining well-resolved spectra.
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard 90° pulse
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (signal averaging to improve signal-to-noise)
-
Referencing: Residual DMSO-d₅ signal at 2.50 ppm
¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: ~2 seconds
-
Relaxation Delay: 5 seconds (longer delay to ensure quantitative data for quaternary carbons)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Referencing: DMSO-d₆ solvent signal at 39.52 ppm
Spectroscopic Data and Interpretation
The following sections present the predicted ¹H and ¹³C NMR data for this compound and a detailed interpretation of the spectra. This data is based on established NMR prediction algorithms and provides a representative spectrum for this compound.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the atoms of this compound are numbered as shown in the diagram below.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzyl group and the pyrimidine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.2 | Singlet | 1H | N3-H |
| ~7.3-7.4 | Multiplet | 5H | C9-H , C10-H , C11-H , C12-H , C13-H |
| ~4.9 | Singlet | 2H | C7-H ₂ |
| ~3.6 | Singlet | 2H | C5-H ₂ |
Interpretation:
-
N3-H Proton: The proton attached to the N3 nitrogen is expected to be a singlet and appear significantly downfield (around 11.2 ppm). This is due to its acidic nature and its involvement in hydrogen bonding with the solvent (DMSO-d₆).
-
Aromatic Protons (C9-H to C13-H): The five protons of the phenyl ring of the benzyl group are expected to resonate as a complex multiplet in the aromatic region (7.3-7.4 ppm). The overlap of these signals is common for monosubstituted benzene rings.
-
Benzylic Protons (C7-H₂): The two protons of the methylene bridge (C7) are chemically equivalent and are expected to appear as a sharp singlet around 4.9 ppm. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom and the phenyl ring.
-
Methylene Protons (C5-H₂): The two protons on the C5 carbon of the pyrimidine ring are also chemically equivalent and should appear as a singlet at approximately 3.6 ppm. These protons are flanked by two carbonyl groups, which causes a significant downfield shift.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C 4, C 6 |
| ~151 | C 2 |
| ~136 | C 8 |
| ~129 | C 10, C 12 |
| ~128 | C 9, C 13 |
| ~127 | C 11 |
| ~43 | C 7 |
| ~40 | C 5 |
Interpretation:
-
Carbonyl Carbons (C2, C4, C6): The three carbonyl carbons of the pyrimidine ring are expected to resonate at the most downfield region of the spectrum. The C4 and C6 carbons are in a similar chemical environment and are predicted to have a chemical shift around 172 ppm. The C2 carbon, situated between two nitrogen atoms, is expected to be slightly upfield, around 151 ppm.
-
Aromatic Carbons (C8-C13): The six carbons of the phenyl ring will appear in the aromatic region (127-136 ppm). The quaternary carbon (C8) attached to the benzylic methylene group will be the most downfield of the aromatic signals. The other aromatic carbons will have chemical shifts that are typical for a monosubstituted benzene ring.
-
Benzylic Carbon (C7): The carbon of the benzylic methylene group is expected to have a chemical shift of around 43 ppm.
-
Methylene Carbon (C5): The C5 carbon of the pyrimidine ring, situated between two carbonyl groups, is predicted to resonate at approximately 40 ppm.
Advanced Spectroscopic Techniques and Structural Confirmation
While ¹H and ¹³C NMR provide the fundamental structural information, two-dimensional (2D) NMR techniques can be employed for unambiguous assignment of all signals and to confirm the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. In this molecule, it would primarily confirm the coupling within the aromatic spin system of the benzyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals at ~4.9 ppm and ~3.6 ppm to their respective carbon signals at ~43 ppm (C7) and ~40 ppm (C5).
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, the benzylic protons (C7-H₂) would show a correlation to the C8 and C2 carbons, confirming the attachment of the benzyl group to the N1 position.
Caption: Experimental workflow for the NMR characterization of this compound.
Conclusion
The spectroscopic characterization of this compound by NMR is a powerful and essential tool for its structural verification. The ¹H and ¹³C NMR spectra, when properly acquired and interpreted, provide a detailed and unambiguous fingerprint of the molecule. This technical guide has outlined the rationale behind the experimental choices, provided a detailed protocol for data acquisition, and offered a thorough interpretation of the expected NMR data. By following these guidelines, researchers can confidently characterize this important barbituric acid derivative, ensuring the integrity and reliability of their scientific investigations.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
López-Cara, L., et al. (2011). Synthesis and biological evaluation of new barbituric acid derivatives as inhibitors of glycogen synthase kinase-3. Journal of Medicinal Chemistry, 54(18), 6246-6257. [Link]
-
Okada, J., & Esaki, T. (1974). C-13 NMR spectra of barbituric acid derivatives. II. Chemical & Pharmaceutical Bulletin, 22(7), 1580-1587. [Link]
-
SpectraBase. 1-benzyl-5-ethyl-5-phenylbarbituric acid. Wiley-VCH. [Link]
Sources
An In-depth Technical Guide to the Solubility of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding the Molecule: 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione
This compound, also known as N-benzyluracil, possesses a molecular structure that dictates its interactions with various solvents.[1] Its core is a pyrimidine trione ring, which is polar and capable of hydrogen bonding, while the benzyl group introduces a nonpolar, aromatic character. The interplay between these two moieties is the primary determinant of its solubility profile.
The solubility of a solid compound is fundamentally governed by the balance between the energy required to break the crystal lattice and the energy released upon solvation of the individual molecules.[2][3][4] This guide will explore how the distinct properties of DMSO and ethanol influence this balance for this compound.
Section 2: Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent widely employed in drug discovery for its ability to dissolve a broad range of organic compounds.[5][6] Its high polarity and ability to accept hydrogen bonds make it an excellent solvent for many molecules that are sparingly soluble in water or alcohols.
Physicochemical Interactions and Expected Solubility
The high dipole moment of the sulfoxide group in DMSO allows for strong dipole-dipole interactions with polar functional groups. For this compound, the polar pyrimidine trione ring is expected to interact favorably with DMSO. While DMSO is a hydrogen bond acceptor, it is not a donor, which can influence the solvation of molecules with multiple hydrogen bond donor sites. The nonpolar benzyl group will have weaker interactions with DMSO, but the overall high solvent strength of DMSO is anticipated to result in good solubility.
Quantitative Solubility Data (Hypothetical)
| Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| 25 | > 200 | > 0.916 |
| 37 | > 250 | > 1.145 |
Note: This data is illustrative and should be confirmed experimentally.
Experimental Protocol for Solubility Determination in DMSO
This protocol outlines a reliable method for determining the solubility of this compound in DMSO using a combination of visual inspection and ¹H NMR spectroscopy.[5][7]
Materials:
-
This compound
-
Anhydrous DMSO-d6 (for NMR)[5]
-
Vortex mixer
-
Sonicator
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
-
5 mm NMR tubes
Procedure:
-
Stock Solution Preparation:
-
Visual Assessment:
-
¹H NMR Analysis:
-
Prepare a dilution of the stock solution to a known concentration (e.g., 1 mM) in DMSO-d6.[7]
-
Transfer approximately 0.6 mL of the solution to an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
The presence of sharp, well-defined peaks corresponding to the compound at the expected chemical shifts confirms solubility at that concentration. The absence of a precipitate upon visual inspection is also a key indicator.[5]
-
Section 3: Solubility in Ethanol
Ethanol is a polar protic solvent, meaning it can act as both a hydrogen bond donor and acceptor.[8] This characteristic significantly influences its ability to dissolve solutes.
Physicochemical Interactions and Expected Solubility
The hydroxyl group of ethanol can form hydrogen bonds with the carbonyl and amine groups of the pyrimidine trione ring of this compound. The ethyl chain of ethanol is nonpolar and can interact with the benzyl group of the solute via van der Waals forces. However, the overall polarity of ethanol is lower than that of DMSO, and the hydrogen bonding network of ethanol itself must be disrupted to accommodate the solute. Therefore, the solubility of this compound in ethanol is expected to be lower than in DMSO.
Quantitative Solubility Data (Hypothetical)
The following table provides a hypothetical solubility profile for this compound in ethanol.
| Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| 25 | ~ 15 | ~ 0.069 |
| 37 | ~ 25 | ~ 0.115 |
Note: This data is illustrative and should be confirmed experimentally.
Experimental Protocol for Solubility Determination in Ethanol
A gravimetric method is a straightforward approach to determine the solubility of a compound in a volatile solvent like ethanol.[9][10]
Materials:
-
This compound
-
Anhydrous ethanol
-
Scintillation vials with caps
-
Shaking incubator or magnetic stirrer with hotplate
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Oven
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a pre-weighed scintillation vial.
-
Record the total mass of the vial and compound.
-
Add a known volume of ethanol to the vial.
-
-
Equilibration:
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
Allow the vial to stand undisturbed for at least 4 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and pass it through a syringe filter into a pre-weighed vial.
-
Weigh the vial containing the filtrate to determine the mass of the solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial with the filtrate in a vacuum oven at a moderate temperature to evaporate the ethanol completely.
-
Once a constant weight is achieved, record the final mass of the vial and the dissolved solid.
-
-
Calculation:
-
The solubility can be calculated from the mass of the dissolved solid and the mass or volume of the ethanol used.
-
Section 4: Comparative Analysis and Predictive Insights
The solubility of this compound is significantly influenced by the nature of the solvent.
| Solvent | Solvent Type | Key Interactions | Predicted Solubility |
| DMSO | Polar Aprotic | Strong dipole-dipole interactions, hydrogen bond acceptor | High |
| Ethanol | Polar Protic | Hydrogen bonding (donor and acceptor), dipole-dipole, van der Waals | Moderate |
The superior solvating power of DMSO for this compound can be attributed to its strong ability to disrupt the crystal lattice of the solute through potent dipole-dipole interactions. While ethanol can form hydrogen bonds, its lower polarity and the energy required to disrupt its own hydrogen-bonding network result in a more moderate solubilizing capacity for this particular molecule.
Section 5: Visualizing Molecular Interactions
The following diagrams illustrate the key intermolecular forces at play between this compound and the two solvents.
Caption: Molecular interactions influencing solubility.
Section 6: Conclusion and Future Directions
This guide has provided a detailed theoretical and practical overview of the solubility of this compound in DMSO and ethanol. The key takeaway for researchers is the critical importance of matching the physicochemical properties of the solute with those of the solvent to achieve desired concentrations for screening and formulation. While DMSO offers superior solvating power for this compound, considerations such as solvent toxicity and compatibility with downstream assays may necessitate the use of ethanol.
It is strongly recommended that the hypothetical data presented in this guide be validated through rigorous experimental work. Further studies could also explore solubility in other pharmaceutically relevant solvents and the impact of pH on aqueous solubility.
References
- Solubility of Things. (n.d.). Pyrimidine.
- Benchchem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
- MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
- Li, A., & Yalkowsky, S. H. (1994). Solubility of organic solutes in ethanol/water mixtures. Journal of Pharmaceutical Sciences, 83(12), 1735-1740.
- Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of biomolecular screening, 9(1), 22-31.
- Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Semantic Scholar. (n.d.). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
- Ishihara, T., et al. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- PubChem. (n.d.). This compound.
- University of Sydney. (2023). Solubility of Organic Compounds.
- ResearchGate. (n.d.). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
- gChem Global. (n.d.). DMSO.
- Wikipedia. (n.d.). Benzyl alcohol.
Sources
- 1. This compound | C11H10N2O3 | CID 268726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. mdpi.com [mdpi.com]
- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
The Advent of N-Benzyl Barbiturates: A Technical Guide to Their Discovery, Synthesis, and Pharmacological Profile
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific development of N-benzyl substituted barbiturates. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships, and pharmacological properties of this unique class of compounds, offering valuable insights for contemporary research and development.
Introduction: Building on a CNS Depressant Legacy
The history of barbiturates dates back to the synthesis of barbituric acid in 1864, with the first pharmacologically active derivative, barbital, being introduced to medicine in 1904.[1] These central nervous system (CNS) depressants, known for their sedative, hypnotic, and anticonvulsant properties, quickly became a cornerstone of therapy for anxiety, insomnia, and seizure disorders.[1][2] The primary mechanism of action for barbiturates involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3][4] By increasing the duration of chloride channel opening, barbiturates enhance neuronal inhibition, leading to their characteristic CNS depressant effects.[5][6]
The core barbiturate structure, a pyrimidine heterocycle, offered a versatile scaffold for chemical modification. Early research established that substitutions at the C-5 position were crucial for CNS activity, with the nature of these substituents influencing both potency and duration of action.[2][7] The introduction of N-benzyl substituents represented a significant, albeit less explored, avenue of investigation aimed at further modulating the pharmacological profile of these compounds.
The Dawn of N-Benzylation: Early Synthetic Endeavors
The mid-20th century saw a surge in the synthesis and evaluation of numerous barbiturate derivatives. A key publication by E. J. Rowe and M. H. Weinswig in 1964 detailed the synthesis of N-substituted and N,N'-disubstituted benzyl derivatives of 5,5-disubstituted barbiturates, including well-known parent compounds like amobarbital and phenobarbital.[8] This work provided a foundational methodology for the N-benzylation of existing barbiturates, opening the door for systematic investigation into how this structural modification would impact their biological activity.
The primary synthetic route to N-benzyl barbiturates involves the reaction of a 5,5-disubstituted barbiturate with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. The base serves to deprotonate the nitrogen atom of the barbiturate ring, forming a nucleophilic anion that subsequently attacks the benzylic carbon of the halide, resulting in the formation of the N-benzyl derivative.
Caption: General synthetic scheme for N-benzylation of barbiturates.
Structure-Activity Relationships: The Influence of the Benzyl Moiety
The addition of a benzyl group to the nitrogen atom of the barbiturate ring introduces a bulky, lipophilic moiety that can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. While comprehensive SAR studies specifically focused on the N-benzyl group are limited in the historical literature, general principles of barbiturate SAR can be extrapolated and combined with more recent findings.
Key considerations for the SAR of N-benzyl substituted barbiturates include:
-
Lipophilicity: The benzyl group increases the overall lipophilicity of the molecule. This can enhance its ability to cross the blood-brain barrier and access its target, the GABA-A receptor, in the CNS.[7] However, excessive lipophilicity can lead to decreased aqueous solubility and potential issues with formulation and bioavailability.
-
Steric Hindrance: The size of the benzyl group can influence how the molecule interacts with the GABA-A receptor. It may favor binding to specific subunit interfaces or induce conformational changes that differ from those caused by the parent barbiturate.
-
Electronic Effects: Substitution on the phenyl ring of the benzyl group can modulate the electronic properties of the molecule, which may impact binding affinity and intrinsic activity.
-
Metabolism: The N-benzyl group can provide a new site for metabolic attack, potentially altering the drug's duration of action and metabolic profile. For instance, N-debenzylation could regenerate the parent barbiturate.
Recent research on N-3-benzyl derivatives of phenobarbital and nirvanol has highlighted the profound and often stereoselective impact of this substitution. For example, (-)-N-3-benzyl-phenobarbital was found to be a highly potent and selective competitive inhibitor of the cytochrome P450 enzyme CYP2C19, with a Ki value of 79 nM.[9] This is in stark contrast to its enantiomer, which was significantly less potent.[9] This finding suggests that the N-benzyl group can introduce a high degree of specificity for biological targets beyond the GABA-A receptor.
Pharmacological Profile: Modulating CNS Effects
The primary pharmacological effects of N-benzyl substituted barbiturates are expected to be in line with other barbiturates, namely sedative-hypnotic and anticonvulsant activities. However, the presence of the N-benzyl group can fine-tune these properties.
Sedative-Hypnotic Effects
While specific comparative data on the sedative-hypnotic potency of N-benzyl barbiturates versus their parent compounds is scarce in early literature, the increased lipophilicity conferred by the benzyl group would generally be expected to enhance CNS depressant effects. However, the overall effect will be a complex interplay between increased brain penetration and potentially altered affinity for the GABA-A receptor.
Anticonvulsant Activity
Barbiturates are effective anticonvulsants, and this activity is retained, and in some cases potentially enhanced, in their N-benzyl derivatives.[3] The anticonvulsant properties of barbiturates are mediated by their ability to enhance GABAergic inhibition, which helps to quell the excessive neuronal firing characteristic of seizures. A study on a novel photoactivatable barbiturate, 1-methyl-5-propyl-5-(m-trifluoromethyldiazirinyl) phenyl barbituric acid (mTFD-MPPB), demonstrated that the R-enantiomer, an N-substituted derivative, acted as an anticonvulsant in mice.[10]
The mechanism of action at the GABA-A receptor is crucial to the pharmacological effects of these compounds.
Caption: Mechanism of action of N-benzyl barbiturates at the GABA-A receptor.
Experimental Protocols
The following are representative protocols for the synthesis and pharmacological evaluation of N-benzyl substituted barbiturates, based on established methodologies.
Synthesis of N-Benzylphenobarbital
Materials:
-
Phenobarbital
-
Benzyl chloride
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of phenobarbital (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-benzylphenobarbital.
In Vivo Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
Animals:
-
Male Swiss mice (20-25 g)
Procedure:
-
Administer the N-benzyl substituted barbiturate or vehicle control intraperitoneally (i.p.).
-
At the time of peak effect (predetermined in pilot studies, typically 30-60 minutes post-injection), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of a tonic hindlimb extension is considered a positive endpoint, indicating anticonvulsant activity.
-
Calculate the median effective dose (ED50) using a suitable statistical method (e.g., probit analysis).
Quantitative Data Summary
The following table summarizes key quantitative data for a representative N-benzyl substituted barbiturate.
| Compound | Target | Assay | Potency (Ki/IC50/ED50) | Reference |
| (-)-N-3-Benzyl-phenobarbital | CYP2C19 | Competitive Inhibition | 79 nM (Ki) | [9] |
| (-)-N-3-Benzyl-phenobarbital | CYP2C19 in human liver microsomes | Inhibition of (S)-mephenytoin 4'-hydroxylation | 71-94 nM (Ki) | [9] |
| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Seizure | MES test (mice, i.p.) | ED50 not explicitly stated for this specific compound, but related compounds showed high potency. | [11] |
Conclusion and Future Perspectives
The exploration of N-benzyl substituted barbiturates represents a fascinating chapter in the history of medicinal chemistry. While the initial focus of barbiturate research was heavily concentrated on modifications at the C-5 position, the introduction of the N-benzyl group demonstrated a viable strategy for modulating the pharmacological profile of these compounds. The discovery of potent and selective CYP2C19 inhibition by N-benzylphenobarbital highlights the potential for these derivatives to exhibit novel biological activities beyond their traditional role as CNS depressants.
Future research in this area could focus on a more systematic exploration of the structure-activity relationships of the N-benzyl moiety, including the effects of substitution on the phenyl ring. Furthermore, a direct comparison of the sedative, hypnotic, and anticonvulsant potencies of various N-benzyl barbiturates with their parent compounds would provide a clearer understanding of the therapeutic potential of this chemical space. The development of N-benzyl substituted barbiturates with improved selectivity and safety profiles remains a promising area for investigation in the ongoing quest for novel therapeutics for neurological disorders.
References
-
Rowe, E. J., & Weinswig, M. H. (1964). Synthesis of N-substituted and N,N'-disubstituted benzyl derivatives of 5,5-disubstituted barbiturates. Journal of Pharmaceutical Sciences, 53(2), 226-227. [Link]
-
The Design and Synthesis of Novel Barbiturates of Pharmaceutical Interest. (2004). [Link]
-
Kunze, K. L., et al. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-239. [Link]
-
Hansch, C., & Anderson, S. M. (1967). The structure-activity relationship in barbiturates and its similarity to that in other narcotics. Journal of Medicinal Chemistry, 10(5), 745-753. [Link]
-
Barbiturates: Structural activity relationship (SAR). (2020). [Link]
-
N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. (2016). [Link]
-
The structure-activity relationship in barbiturates and its similarity to that in other narcotics. (n.d.). [Link]
-
N-3-benzyl-phenobarbital as a selective inhibitor of CYP2C19 in human liver microsomes. (n.d.). [Link]
-
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. (n.d.). [Link]
-
SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (n.d.). [Link]
-
Thompson, S. A., Whiting, P. J., & Wafford, K. A. (1996). Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination. British Journal of Pharmacology, 117(3), 521-527. [Link]
-
List of Barbiturate anticonvulsants. (n.d.). [Link]
-
A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.). [Link]
-
GABAA receptors: structure, function, pharmacology, and related disorders. (n.d.). [Link]
-
A green four-component synthesis of zwitterionic alkyl/benzyl pyrazolyl barbiturates and their photophysical studies. (2014). [Link]
-
Contrasting actions of a convulsant barbiturate and its anticonvulsant enantiomer on the α1β3γ2L GABAA receptor account for their in vivo effects. (n.d.). [Link]
-
A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. (n.d.). [Link]
-
Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA. (n.d.). [Link]
-
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (n.d.). [Link]
-
The history of barbiturates a century after their clinical introduction. (n.d.). [Link]
-
GABAA receptor. (n.d.). [Link]
-
Direct Activation of GABAA Receptors by Barbiturates in Cultured Rat Hippocampal Neurons. (1996). [Link]
-
Classification and principal clinical applications of the barbiturates... (n.d.). [Link]
-
Pentobarbital vs Phenobarbital Comparison. (n.d.). [Link]
-
Phenobarbital. (2024). [Link]
-
Organic Nitrogen-Selective Detector Used in Gas-Chromatographic Determination of Some Anticonvulsant and Barbiturate Drugs in Plasma and Tissues. (1975). [Link]
Sources
- 1. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications [mdpi.com]
- 3. drugs.com [drugs.com]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. SYNTHESIS OF N-SUBSTITUTED AND N,N'-DISUBSTITUTED BENZYL DERIVATIVES OF 5,5-DISUBSTITUTED BARBITURATES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contrasting actions of a convulsant barbiturate and its anticonvulsant enantiomer on the α1β3γ2L GABAA receptor account for their in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Biological Activity Screening of Novel Pyrimidine-2,4,6-trione Derivatives
An In-depth Technical Guide:
Introduction: The Enduring Potential of the Pyrimidine-2,4,6-trione Scaffold
The pyrimidine-2,4,6-trione core, a foundational structure in medicinal chemistry, is a versatile scaffold that continues to yield compounds with significant therapeutic potential.[1][2] Historically recognized for sedative and anticonvulsant activities, modern synthetic modifications, particularly at the C5 position, have unlocked a broad spectrum of biological functions.[1][3][4] These include potent anticancer, antimicrobial, antioxidant, and specific enzyme-inhibitory effects.[4][5][6]
This guide outlines a tiered, multi-disciplinary screening strategy designed to efficiently identify and characterize the most promising derivatives, providing researchers with the critical data needed to advance lead candidates in the drug discovery pipeline.
Tier 1: Primary Screening for Anticancer Activity
Causality: The structural similarity of the pyrimidine ring to the nucleobases of DNA and RNA makes it a prime candidate for interfering with the cellular machinery of rapidly proliferating cancer cells.[7] Derivatives of this scaffold have demonstrated the ability to induce cytotoxicity and inhibit key enzymes in cancer progression, such as matrix metalloproteinases (MMPs) and various kinases.[8][9] Therefore, the initial screening phase is logically focused on assessing broad anti-proliferative effects against a panel of human cancer cell lines.
Workflow for In Vitro Anticancer Screening
Caption: Workflow for primary and secondary anticancer screening.
Experimental Protocol 1: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[12]
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, A549 for lung) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the pyrimidine-trione derivatives in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[10][13]
Data Presentation: Anticancer Activity
Summarize the results in a clear, comparative format.
| Compound ID | Modification (C5-position) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer)[14] | IC₅₀ (µM) vs. HeLa (Cervical Cancer)[15] |
| PTD-01 | 5-benzylidene | 8.5 | 12.3 | 10.1 |
| PTD-02 | 5-(4-chlorobenzylidene) | 1.6 | 3.3 | 2.5 |
| PTD-03 | 5-(4-methoxybenzylidene) | 15.2 | 21.8 | 18.4 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 0.6 |
Tier 2: Antimicrobial Activity Screening
Causality: The nitrogen-rich pyrimidine core is a key pharmacophore in many established antimicrobial agents.[4] These derivatives can disrupt microbial metabolic pathways, cell wall synthesis, or nucleic acid replication. A primary screen should therefore evaluate broad-spectrum activity against representative Gram-positive and Gram-negative bacteria and fungi.
Experimental Protocol 2: Broth Microdilution for MIC Determination
This method provides a quantitative measure of antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[16][17]
Methodology:
-
Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well. Add 50 µL of the test compound at 2x the highest desired concentration to the first column.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This creates a concentration gradient.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this inoculum to each well.
-
Controls: Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest compound concentration in which no visible growth (turbidity) is observed. For confirmation, 10 µL of Resazurin solution can be added; a color change from blue to pink indicates viable bacteria.[16]
Data Presentation: Antimicrobial Activity
| Compound ID | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. C. albicans (Fungus) |
| PTD-01 | 32 | 64 | >128 |
| PTD-02 | 8 | 16 | 64 |
| PTD-03 | 64 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
Tier 3: Anticonvulsant Activity Screening
Causality: The barbiturate core is the archetypal structure for anticonvulsant drugs. Its mechanism often involves enhancing the inhibitory neurotransmission of GABA at the GABA-A receptor. Therefore, screening novel derivatives for efficacy in validated animal models of seizures is a critical step.[3][4]
Workflow for In Vivo Anticonvulsant Screening
Caption: Decision workflow for in vivo anticonvulsant evaluation.
Experimental Protocol 3: Maximal Electroshock (MES) Test
The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[18][19][20]
Methodology:
-
Animal Dosing: Administer the test compound to mice or rats via intraperitoneal (i.p.) or oral (p.o.) route. A typical screening dose is 30-100 mg/kg.
-
Peak Time: Wait for the time of peak drug effect, determined from preliminary pharmacokinetic studies (typically 30-60 minutes for i.p.).
-
Stimulation: Apply a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.
-
Observation: An unprotected animal will exhibit a characteristic seizure pattern, including a tonic extension of the hind limbs.
-
Endpoint: The compound is considered protective if it completely abolishes the hind limb tonic extension phase. The effective dose (ED₅₀) is calculated based on the percentage of animals protected at various doses.
Tier 4: Targeted Mechanistic Assays - Enzyme Inhibition
Causality: Many bioactive compounds exert their effects by inhibiting specific enzymes. For pyrimidine-2,4,6-triones, enzymes like α-glucosidase (relevant to diabetes) and β-glucuronidase have been identified as targets.[5][21] An enzyme inhibition assay provides direct evidence of target engagement and helps elucidate the mechanism of action.
Principle of a Fluorogenic Enzyme Inhibition Assay
Caption: Diagram illustrating enzyme inhibition detection.
General Protocol 4: In Vitro α-Glucosidase Inhibition Assay
Methodology:
-
Reagent Preparation: Prepare a solution of α-glucosidase enzyme in phosphate buffer (pH 6.8) and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of the enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the pNPG substrate to start the reaction.
-
Incubation & Measurement: Incubate for another 20 minutes at 37°C. The enzyme will cleave pNPG to produce p-nitrophenol, which is yellow.
-
Stop Reaction: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Data Acquisition: Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme activity.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value. The standard drug Acarbose is used as a positive control.[5]
Conclusion and Strategic Outlook
This structured, multi-tiered guide provides a robust pathway for the comprehensive biological screening of novel pyrimidine-2,4,6-trione derivatives. By systematically progressing from broad phenotypic screens (cytotoxicity, antimicrobial) to more specific in vivo models (anticonvulsant) and targeted mechanistic assays (enzyme inhibition), researchers can efficiently identify lead compounds. This approach ensures that experimental choices are driven by the inherent chemical and biological properties of the scaffold, maximizing the potential for discovering new therapeutic agents. Subsequent steps for promising "hit" compounds would involve lead optimization, molecular docking studies to understand structure-activity relationships, and comprehensive ADME-Tox profiling.[5]
References
- Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Pyrimidine Derivatives in Drug Discovery. Benchchem.
-
Barakat, A., et al. (2016). Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies. Bioorganic Chemistry, 68, 72-79. Retrieved from [Link]
-
Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Retrieved from [Link]
-
Tigranyan, A. G., et al. (2021). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
Slideshare. (n.d.). screening methods for Antiepileptic activity. Slideshare. Retrieved from [Link]
-
Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2037. Retrieved from [Link]
-
O'Neill, A. J., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]
-
Binda, C., et al. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(18), 5489. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and structure investigation of novel pyrimidine-2,4,6-trione derivatives of highly potential biological activity as anti-diabetic agent. Request PDF. Retrieved from [Link]
-
Biocompare. (n.d.). Inhibitor Screening Kits. Biocompare. Retrieved from [Link]
-
Gaikwad, S. D., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
BioIVT. (n.d.). Enzyme Inhibition Studies. BioIVT. Retrieved from [Link]
-
Pontiki, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 11(10), 1904. Retrieved from [Link]
-
IJCRT.org. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. Retrieved from [Link]
-
Barker-Haliski, M., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology, 167, 107647. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. ResearchGate. Retrieved from [Link]
-
Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs. Slideshare. Retrieved from [Link]
-
Löscher, W. (2012). Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design. Epilepsy & Behavior, 24(1), 16-25. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (2018). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. Retrieved from [Link]
-
Maquoi, E., et al. (2004). Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor. Clinical Cancer Research, 10(13), 4309-4318. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies. Sci-Hub. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of pyrimidine-2,4,6-trione derivatives: anti-oxidant, Anti-cancer, α-glucosidase, ß-glucuronidase inhibition and their molecular docking studies. Request PDF. Retrieved from [Link]
-
Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]
-
MDPI. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Retrieved from [Link]
-
American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Publications. Retrieved from [Link]
-
El-Metwaly, A. M., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Aswan University Journal of Environmental Studies. Retrieved from [Link]
-
El-Nassar, S. A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 739. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. ResearchGate. Retrieved from [Link]
-
Weisenthal, L. M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. Retrieved from [Link]
-
Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(10), 13410-13425. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]
-
SlidePlayer. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. SlidePlayer. Retrieved from [Link]
-
IJPRA. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
Sources
- 1. science.asu-edu.ru [science.asu-edu.ru]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. sciensage.info [sciensage.info]
- 9. Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tribioscience.com [tribioscience.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sci-Hub. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies / Bioorganic Chemistry, 2016 [sci-hub.box]
fundamental mechanism of action of pyrimidine-2,4,6-triones
An In-Depth Technical Guide to the Fundamental Mechanisms of Action of Pyrimidine-2,4,6-Triones
Abstract
The pyrimidine-2,4,6-trione scaffold, the parent structure of barbituric acid, represents a remarkably versatile chemical framework in medicinal chemistry. Historically recognized for its profound impact on the central nervous system (CNS) through the action of barbiturates, this core structure is now understood to interact with a diverse array of molecular targets. This guide provides a comprehensive technical overview of the fundamental mechanisms of action associated with this class of compounds. We will delve into the classic modulatory effects on ligand-gated ion channels, such as the GABA-A and glutamate receptors, which underpin their sedative, hypnotic, and anticonvulsant properties. Furthermore, we will explore the expanding target landscape, including the inhibition of matrix metalloproteinases (MMPs) for anticancer applications, the reactivation of mutant p53, and the allosteric modulation of AMPA receptors for cognitive enhancement. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanism-centric understanding of pyrimidine-2,4,6-triones.
Part 1: The Core Scaffold - An Introduction to Pyrimidine-2,4,6-triones
The pyrimidine-2,4,6-trione ring system, commonly known as barbituric acid, is a six-membered heterocyclic compound. While barbituric acid itself is not pharmacologically active in the CNS, its derivatives, formed by substitutions primarily at the C-5 position, constitute a large and significant class of drugs known as barbiturates.[1] These agents were mainstays in the treatment of anxiety, insomnia, and seizure disorders for much of the 20th century but have been largely superseded by drugs with wider therapeutic windows, such as benzodiazepines.[1] The enduring relevance of the pyrimidine-2,4,6-trione scaffold lies in its chemical tractability and its proven ability to interact with fundamental biological targets, a versatility that continues to inspire new drug discovery efforts.[2][3]
Part 2: Primary Mechanism in the Central Nervous System - Modulation of Ligand-Gated Ion Channels
The most extensively characterized mechanism of action for pyrimidine-2,4,6-trione derivatives, specifically the barbiturates, is their profound effect on synaptic transmission in the CNS. This is achieved through a dual mechanism: enhancing inhibitory signaling and dampening excitatory signaling.
The GABA-A Receptor: The Classic Target
The primary inhibitory neurotransmitter in the mammalian brain is gamma-aminobutyric acid (GABA).[4] Its effects are predominantly mediated by the GABA-A receptor, a ligand-gated ion channel permeable to chloride ions (Cl⁻).[5]
Mechanism of Action: Positive Allosteric Modulation Pyrimidine-2,4,6-trione derivatives act as positive allosteric modulators of the GABA-A receptor.[1] They bind to a site on the receptor complex that is distinct from the binding sites for both GABA itself and benzodiazepines.[1][6] This binding event does not open the channel directly at therapeutic concentrations; instead, it potentiates the effect of GABA. The key distinction between barbiturates and benzodiazepines lies in their effect on channel gating:
-
Benzodiazepines: Increase the frequency of channel opening in the presence of GABA.
-
Barbiturates: Increase the duration of channel opening in the presence of GABA.[1]
This prolonged channel opening allows a greater influx of Cl⁻ ions into the neuron, leading to hyperpolarization of the cell membrane.[4][5] This hyperpolarized state makes the neuron less likely to fire an action potential in response to excitatory stimuli, resulting in generalized CNS depression. At higher, toxic concentrations, barbiturates can directly open the GABA-A channel, even in the absence of GABA, which contributes to their low therapeutic index and the severity of overdose.[1]
Caption: Mechanism of pyrimidine-2,4,6-trione action at the GABA-A receptor.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a method to validate the modulatory effect of a test compound (e.g., a novel pyrimidine-2,4,6-trione derivative) on GABA-A receptors expressed in a cellular system.
-
Cell Preparation: Culture a suitable cell line (e.g., HEK293 cells) stably expressing the relevant GABA-A receptor subunits or use primary cultured neurons.
-
Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ. Fill the pipette with an internal solution containing a physiological concentration of ions, including a low chloride concentration to establish a gradient.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Perfuse the cell with an external solution containing a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline inward Cl⁻ current.
-
-
Compound Application: Co-apply the test pyrimidine-2,4,6-trione derivative along with the same concentration of GABA.
-
Data Acquisition: Record the current response. A positive modulator will cause a significant increase in the amplitude and/or a slowing of the decay kinetics of the GABA-evoked current.[7]
-
Causality Check: Perform a washout by perfusing with the GABA-only solution to ensure the current returns to baseline, confirming the effect is due to the test compound. A concentration-response curve can be generated to determine the EC₅₀ of the modulatory effect.[7]
Glutamate Receptors: The Excitatory Counterpart
In addition to enhancing inhibition, barbiturates also suppress excitation by blocking ionotropic glutamate receptors, specifically the AMPA and kainate receptor subtypes.[1] Glutamate is the principal excitatory neurotransmitter in the CNS. By inhibiting its action, these compounds further contribute to their overall CNS depressant effects. This dual mechanism explains why the sedative effects of barbiturates are more profound than those of agents that only potentiate GABA, such as benzodiazepines.[1]
Structure-Activity Relationship (SAR) for CNS Activity
The pharmacological properties of barbiturates are exquisitely sensitive to their chemical structure. Decades of research have established a clear structure-activity relationship (SAR), primarily centered around the substituents at the C-5 position.[8][9]
| Structural Modification | Effect on Pharmacological Activity | Rationale / Example |
| C-5 Disubstitution | Essential for hypnotic/sedative activity. | The two substituents at C-5 are critical. The sum of their carbon atoms should ideally be between 6 and 10 for optimal activity.[8][10] |
| Increased Lipophilicity at C-5 | Increases potency and speeds onset of action, but shortens duration. | Branched, unsaturated, or alicyclic chains at C-5 increase lipid solubility, facilitating entry across the blood-brain barrier. However, they are also more susceptible to metabolic inactivation.[8][10] |
| Polar Groups at C-5 | Decreases or abolishes activity. | Introduction of groups like -OH, -COOH, or -NH₂ into a C-5 substituent decreases lipid solubility and potency.[8] |
| N-Alkylation (N-1 or N-3) | Shortens onset and duration of action. | Methylation at N-1 (e.g., in mephobarbital) can alter metabolic pathways and acidity.[10] |
| C-2 Thio Substitution | Creates an ultra-short-acting compound. | Replacing the C-2 oxygen with sulfur (to form a thiobarbiturate like thiopental) dramatically increases lipid solubility, leading to rapid onset and a short duration of action, making it suitable for anesthesia induction.[4][8] |
Part 3: Expanding the Target Landscape - Beyond the Synapse
While the actions on CNS ion channels are well-established, the pyrimidine-2,4,6-trione scaffold has been successfully adapted to interact with entirely different classes of proteins, highlighting its privileged nature in drug design.
Matrix Metalloproteinase (MMP) Inhibition
Certain pyrimidine-2,4,6-trione derivatives have been identified as a novel class of MMP inhibitors.[11] MMPs are zinc-dependent endopeptidases involved in tissue remodeling, and their dysregulation is implicated in diseases like cancer.
Mechanism: In these inhibitors, the pyrimidine-trione template functions as a zinc-chelating moiety, binding to the catalytic zinc ion in the MMP active site. This interaction blocks the enzyme's proteolytic activity.[11] Impressively, derivatives have been developed that show high selectivity for a subgroup of MMPs, namely the gelatinases (MMP-2 and MMP-9), which are key players in tumor invasion and angiogenesis.[11][12] A selective, orally active derivative, Ro-28-2653, has demonstrated potent antitumor and antiangiogenic effects in preclinical models.[12]
Caption: Workflow for a FRET-based Matrix Metalloproteinase (MMP) inhibition assay.
Mutant p53 Reactivation
The tumor suppressor protein p53 is mutated in over half of all human cancers, with most being missense mutations that inactivate the protein. A significant therapeutic goal is to develop small molecules that can restore the wild-type, tumor-suppressing conformation to these mutant proteins. Recently, the UCI-1001 series of pyrimidine trione derivatives has been identified as a potential corrector for several p53 mutations.[13] Cellular thermal shift assays (CETSA) and immunofluorescence staining suggest these compounds can interact with and alter the conformation of mutant p53, reinstating wild-type activities like DNA binding, target gene activation, and induction of cell death in cancer cells.[13]
Allosteric Modulation of AMPA Receptors
In a fascinating contrast to the inhibitory effects of barbiturates on AMPA receptors, novel bis(pyrimidine) derivatives have been developed as potent positive allosteric modulators (PAMs) of AMPA receptors.[14][15] These molecules bind to an allosteric site and enhance the receptor's response to glutamate, which can strengthen synaptic transmission.[16][17] This mechanism is being explored for the development of drugs to treat cognitive and neurodegenerative disorders by improving learning and memory processes.[18]
Part 4: Conclusion and Future Directions
The pyrimidine-2,4,6-trione core is far more than just the foundation for barbiturates. Its journey from a CNS depressant scaffold to a versatile template for enzyme inhibitors and protein correctors demonstrates its remarkable utility in medicinal chemistry. The fundamental mechanism of action is highly dependent on the specific substitutions made to the core ring, allowing it to be tailored for diverse biological targets.
Future research will likely focus on designing derivatives with even greater target selectivity to minimize off-target effects. For instance, refining the SAR for specific MMPs or mutant p53 variants could lead to more effective and personalized therapies. The contrasting abilities of different derivatives to either inhibit or positively modulate AMPA receptors underscore the subtle yet powerful influence of chemical structure on biological function, promising further discoveries as chemists continue to explore the vast chemical space surrounding this privileged scaffold.
References
- Ho, I. K. (n.d.). Barbiturates and the GABAA receptor complex. PubMed.
- Amit Lunkad. (2020). Barbiturates: Structural activity relationship (SAR). YouTube.
- Wikipedia. (n.d.). Barbiturate.
- Poisbeau, P., Williams, S. R., & Mody, I. (1997). Barbiturate activation and modulation of GABA(A) receptors in neocortex. PubMed.
- Karapetyan, G. V. (2020). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. SCIENCE.ASU.EDU.RU.
- Hansch, C., & Anderson, S. M. (1967). The Structure-Activity Relationship in Barbiturates and Its Similarity to That in Other Narcotics. American Chemical Society.
- Barakat, A., et al. (2016). Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies. PubMed.
- Hansch, C., & Anderson, S. M. (1967). The structure-activity relationship in barbiturates and its similarity to that in other narcotics. Semantic Scholar.
- Mandal, A. (n.d.). Barbiturate Mechanism. News-Medical.Net.
- Raghavendra Inst. of Pharm Edu and Research, RIPER. (2023). Mechanism of action of GABA, Barbiturates and Benzodiazepines. YouTube.
- Pharmacy 180. (n.d.). SAR of Barbiturates - Sedatives and Hypnotics.
- Andrews, P. R., et al. (n.d.). Structure-activity relations of convulsant and anticonvulsant barbiturates: a computer-graphic-based pattern-recognition analysis. Journal of Medicinal Chemistry - ACS Publications.
- Grams, F., et al. (2001). Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors. PubMed.
- Karapetyan, G. V. (2020). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. ResearchGate.
- Maquoi, E., et al. (2004). Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor. PubMed.
- Request PDF. (n.d.). Synthesis and structure investigation of novel pyrimidine-2,4,6-trione derivatives of highly potential biological activity as anti-diabetic agent. ResearchGate.
- (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Request PDF. (2025). Synthesis of pyrimidine-2,4,6-trione derivatives: anti-oxidant, Anti-cancer, α-glucosidase, ß-glucuronidase inhibition and their molecular docking studies. ResearchGate.
- MDPI. (n.d.). Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis.
- Varlamov, A. V., et al. (2022). Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis. PubMed.
- ResearchGate. (n.d.). Allosteric modulators of AMPA receptor of bis(pyrimidine) series.
- Zastrozhin, M. S., et al. (n.d.). Bivalent AMPA receptor positive allosteric modulators of the bis(pyrimidine) series. NIH.
- Biomolecules. (2024). Pyrimidine Triones as Potential Activators of p53 Mutants. PubMed.
- Tveritinov, M. A., et al. (n.d.). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects.
Sources
- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. science.asu-edu.ru [science.asu-edu.ru]
- 3. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. youtube.com [youtube.com]
- 6. Barbiturates and the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrimidine Triones as Potential Activators of p53 Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bivalent AMPA receptor positive allosteric modulators of the bis(pyrimidine) series - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Silico Modeling of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione Receptor Binding
Abstract
This technical guide provides a comprehensive walkthrough of the structure-based drug design (SBDD) workflow for modeling the receptor binding of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione.[1][2][3] As drug discovery pivots towards more efficient and targeted methodologies, in silico techniques have become indispensable for predicting molecular interactions, optimizing lead compounds, and reducing the time and cost of development.[2][4][5] This document is designed for researchers, computational chemists, and drug development professionals, offering not just a sequence of protocols, but the underlying scientific rationale that governs each step. We will navigate the entire pipeline, from initial target identification and advanced structural modeling to the nuances of molecular docking, post-simulation analysis, and rigorous validation, ensuring a robust and reliable computational hypothesis.
Preamble: The Scientific Imperative for In Silico Modeling
The pyrimidine-2,4,6-trione scaffold, also known as barbituric acid, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anti-cancer, anti-diabetic, and potent enzyme inhibitory functions.[6][7][8][9] Specifically, certain derivatives have shown efficacy as inhibitors of matrix metalloproteinases (MMPs), enzymes deeply implicated in cancer progression and metastasis.[10] Our subject molecule, this compound, represents a key starting point for exploring these therapeutic avenues.[11]
Structure-based drug design (SBDD) leverages the three-dimensional structure of a biological target to design and optimize ligands.[12][13] This "rational" approach allows us to move beyond costly and time-consuming high-throughput screening by generating specific, testable hypotheses about how a molecule binds and exerts its effect. This guide provides the field-proven insights necessary to construct such a hypothesis with scientific integrity.
Overall In Silico Workflow
The process is a multi-stage funnel, designed to progressively refine our understanding of the ligand-receptor interaction. Each stage builds upon the last, incorporating greater computational complexity and physical realism to increase the confidence in our final binding model.
Caption: High-level workflow for in silico receptor binding analysis.
Phase 1: Foundational Work - Target and Ligand Preparation
The validity of any in silico model is fundamentally dependent on the quality of its starting structures. Garbage in, garbage out is the immutable law of computational science. This phase ensures we build our investigation on a solid foundation.
Target Identification and Structure Acquisition
Expert Rationale: Before any simulation, we must identify a probable biological target. For the pyrimidine-2,4,6-trione scaffold, literature suggests matrix metalloproteinases (MMPs) are a promising target class.[10] For this guide, we will select MMP-2 (Gelatinase A) , a well-validated target in oncology.
The first step is to acquire a high-resolution 3D structure of our target. The primary resource for this is the Protein Data Bank (PDB) .
Protocol 1: Acquiring the Receptor Structure
-
Navigate to the RCSB PDB database (rcsb.org).
-
Search for "Matrix Metalloproteinase 2" or "MMP-2".
-
Critical Selection Criteria:
-
Resolution: Prioritize structures with a resolution < 2.5 Å. Lower values indicate higher quality structural data.
-
Presence of a Ligand: Select a structure that is co-crystallized with an inhibitor. This is invaluable for defining the binding site and for validating our docking protocol later. For our purpose, PDB ID: 1CK7 is an excellent choice.
-
Organism: Ensure the structure is from the desired species (e.g., Homo sapiens).
-
-
Download the structure in PDB format.[14]
Contingency: When No Experimental Structure Exists In many drug discovery projects, an experimental structure is unavailable. In such cases, we must build a predictive model using homology modeling .[15][16][17]
Expert Insight: The accuracy of a homology model is directly tied to the sequence identity between your target and the template structure.[15] An identity >50% is good, 30-50% is acceptable but requires more rigorous validation, and <30% is in the "twilight zone" where model quality can be highly uncertain.[18][19] Multiple templates can be used to improve model quality.[15]
Sources
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. dromicsedu.com [dromicsedu.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C11H10N2O3 | CID 268726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 13. A Structure-Based Drug Discovery Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Improving homology modeling of G-protein coupled receptors through multiple-template derived conserved inter-residue interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Homology Modeling of Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Homology Modeling of GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scispace.com [scispace.com]
An In-Depth Technical Guide to the Toxicological Profile of 1-Benzylbarbituric Acid Derivatives
Foreword
The landscape of drug discovery is in a perpetual state of evolution, with novel chemical entities continuously emerging as candidates for therapeutic intervention. Among these, 1-benzylbarbituric acid derivatives have garnered significant interest due to their diverse pharmacological activities, including anticonvulsant and anticancer properties.[1] As with any promising class of compounds, a thorough understanding of their toxicological profile is paramount to ensure their safe and effective translation from the laboratory to the clinic. This guide provides a comprehensive technical overview of the current understanding of the toxicology of 1-benzylbarbituric acid derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their potential toxicity, outline robust experimental protocols for their evaluation, and synthesize the available data to present a holistic perspective on their safety profile.
Introduction to 1-Benzylbarbituric Acid Derivatives
Barbituric acid, a pyrimidine heterocyclic compound, serves as the foundational scaffold for a wide array of pharmacologically active molecules.[1] The introduction of a benzyl group at the N1 position and various substituents at the C5 position gives rise to the class of 1-benzylbarbituric acid derivatives. These modifications significantly influence the lipophilicity, metabolic stability, and receptor-binding affinity of the parent molecule, thereby modulating its therapeutic and toxicological properties. While the parent barbituric acid is not pharmacologically active, its derivatives have a long history of use as sedatives, hypnotics, and anticonvulsants.[1] The benzyl moiety, in particular, is a common structural feature in many centrally acting drugs and can influence the overall toxicological profile of the molecule.
General Toxicological Considerations for Barbiturates and Benzyl Compounds
A comprehensive toxicological assessment of 1-benzylbarbituric acid derivatives necessitates an understanding of the known toxicities associated with both the barbiturate core and the benzyl substituent.
2.1. Barbiturate-Associated Toxicities
The primary toxicological concern with barbiturates is their dose-dependent depression of the central nervous system (CNS), which can lead to sedation, hypnosis, coma, and respiratory depression.[2] Chronic use can lead to tolerance, dependence, and a withdrawal syndrome upon cessation. Organ-specific toxicities, particularly hepatotoxicity, have also been reported with some barbiturates, often linked to their metabolism by the cytochrome P450 (CYP) enzyme system.[3]
2.2. Benzyl Moiety-Associated Toxicities
The benzyl group can undergo metabolic activation to reactive intermediates. For instance, benzyl alcohol, a potential metabolite, can be oxidized to benzoic acid. While generally considered of low toxicity, high concentrations of some benzyl derivatives have been shown to exhibit genotoxic effects in vitro.[4] The metabolism of the benzyl group can also influence the pharmacokinetic and toxicodynamic properties of the parent molecule.
In Vitro Toxicology Assessment
In vitro assays are indispensable tools for the early-stage evaluation of the toxicological potential of new chemical entities. They offer a high-throughput and cost-effective means to identify potential liabilities before advancing to more complex and resource-intensive in vivo studies.
3.1. Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death.
3.1.1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[5]
Experimental Protocol: MTT Assay [5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 1-benzylbarbituric acid derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
3.2. Genotoxicity Assays
Genotoxicity assays are designed to detect the potential of a compound to damage cellular DNA.
3.2.1. Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used primary screen for identifying compounds that can cause gene mutations.[7] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.[8]
3.2.2. Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[4] Following treatment with a test compound, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[4]
Experimental Protocol: Alkaline Comet Assay [4][9]
-
Cell Treatment: Expose cells in suspension or monolayers to various concentrations of the 1-benzylbarbituric acid derivative.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., % tail DNA, tail moment).
In Vivo Toxicology Assessment
In vivo studies in animal models are crucial for understanding the systemic toxicity of a compound and for establishing a safe starting dose for human clinical trials.[10] These studies are typically conducted in compliance with Good Laboratory Practice (GLP) regulations.[11]
4.1. Acute Oral Toxicity
Acute oral toxicity studies are designed to determine the short-term adverse effects of a single high dose of a substance.[12] The median lethal dose (LD50), the dose that is lethal to 50% of the test animals, is a common endpoint. However, modern guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), focus on reducing the number of animals used and refining the endpoints to include signs of toxicity rather than just mortality.[13][14][15]
Experimental Workflow: Acute Oral Toxicity (Following OECD Guideline 423 - Acute Toxic Class Method) [13]
Caption: Workflow for OECD 423 Acute Toxic Class Method.
4.2. Repeat-Dose Toxicity
Repeat-dose toxicity studies involve the administration of the test compound daily for a specified period (e.g., 28 or 90 days) to evaluate the cumulative effects of the drug. These studies are essential for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL).
4.3. Specific Toxicities
4.3.1. Neurotoxicity
Given the known CNS effects of barbiturates, a thorough assessment of the neurotoxic potential of 1-benzylbarbituric acid derivatives is critical. This includes observations for clinical signs of neurotoxicity (e.g., tremors, convulsions, altered gait) and, if warranted, more detailed functional and neuropathological examinations.
4.3.2. Hepatotoxicity
Drug-induced liver injury (DILI) is a major cause of drug attrition.[3][16] Evaluation of hepatotoxicity involves monitoring liver function tests (e.g., ALT, AST, ALP, bilirubin) in repeat-dose toxicity studies and histopathological examination of liver tissue.[17]
4.3.3. Nephrotoxicity
The kidneys are susceptible to drug-induced toxicity due to their role in concentrating and excreting xenobiotics.[18] Assessment of nephrotoxicity includes monitoring renal function parameters (e.g., BUN, creatinine) and urinalysis, as well as histopathological examination of the kidneys.[19]
4.3.4. Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies are required to assess the potential of a drug to interfere with fertility and embryonic or fetal development.[20][21] These studies are typically conducted in at least two species (one rodent, one non-rodent).[22]
Metabolism and Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of 1-benzylbarbituric acid derivatives is crucial for interpreting toxicological findings and for extrapolating data from animals to humans. The carboxylic acid moiety of barbituric acid can undergo metabolic activation to form acyl-glucuronides and acyl-CoA thioesters, which can be reactive.[23] The benzyl group can also be a site of metabolism.
Diagram: Potential Metabolic Pathways
Caption: Potential metabolic pathways of 1-benzylbarbituric acid.
Data Synthesis and Risk Assessment
The culmination of the toxicological evaluation is a comprehensive risk assessment that integrates all available in vitro and in vivo data. This involves establishing the therapeutic index (the ratio of the toxic dose to the therapeutic dose) and identifying potential safety concerns for clinical development.
Quantitative Data Summary
| Parameter | 1-Benzyl-5-phenylbarbituric acid | Reference Barbiturate (e.g., Phenobarbital) |
| Molecular Formula | C17H14N2O3[24] | C12H12N2O3 |
| Molecular Weight | 294.31 g/mol [24] | 232.24 g/mol |
| Melting Point | 158-164 °C[24] | 174-178 °C |
| logP | 2.57 (calculated)[25] | 1.47 |
| Acute Toxicity (LD50) | Data not available | ~162 mg/kg (oral, rat) |
| In Vitro Cytotoxicity (IC50) | Dependent on cell line and derivative | Dependent on cell line |
Conclusion and Future Directions
The toxicological profile of 1-benzylbarbituric acid derivatives is a complex interplay of the barbiturate core and the benzyl substituent. While general toxicological principles for these structural motifs are well-established, specific data for individual derivatives are often sparse. A systematic and tiered approach to toxicological evaluation, beginning with in vitro assays and progressing to targeted in vivo studies, is essential for de-risking these compounds for clinical development. Future research should focus on elucidating the structure-toxicity relationships within this class of compounds, identifying specific metabolic pathways and reactive intermediates, and developing predictive models for their toxicological properties. A robust understanding of the safety profile of 1-benzylbarbituric acid derivatives will be critical to unlocking their full therapeutic potential.
References
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]
-
OECD Acute Oral Toxicity Guidelines | PDF | Toxicity | Dose (Biochemistry) - Scribd. (n.d.). Retrieved from [Link]
-
Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.). Retrieved from [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program (NTP). (n.d.). Retrieved from [Link]
-
Acute Toxicity by OECD Guidelines | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
A comprehensive guide to toxicology in preclinical drug development - University of California Davis. (n.d.). Retrieved from [Link]
-
Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2023, June 13). Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
PRECLINICAL TOXICOLOGY - Pacific BioLabs. (n.d.). Retrieved from [Link]
-
FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025, September 1). Retrieved from [Link]
-
Genetic Toxicology. (2025, April 25). Retrieved from [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.). Retrieved from [Link]
-
(PDF) Comet assay: a versatile but complex tool in genotoxicity testing - ResearchGate. (2021, January 7). Retrieved from [Link]
-
Appropriate In Vitro Methods for Genotoxicity Testing of Silver - :: Environmental Analysis Health and Toxicology. (2013, February 7). Retrieved from [Link]
-
genotoxicity testing - ICCF. (n.d.). Retrieved from [Link]
-
in vivo comet assay: use and status in genotoxicity testing | Mutagenesis - Oxford Academic. (n.d.). Retrieved from [Link]
- Barbituric acid derivatives - US3324125A - Google Patents. (n.d.).
-
Developmental and reproductive toxicology - ERBC Group. (n.d.). Retrieved from [Link]
-
Acute poisoning with ваrbituric acid derivatves. Barbituric coma | Alexandrovsky | Toxicological Review. (n.d.). Retrieved from [Link]
-
S5(R3) - ICH. (2020, February 18). Retrieved from [Link]
-
A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.). Retrieved from [Link]
-
Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf - NIH. (2024, September 10). Retrieved from [Link]
-
Developmental toxicity of mono-n-benzyl phthalate, one of the major metabolites of the plasticizer n-butyl benzyl phthalate, in rats - PubMed. (n.d.). Retrieved from [Link]
-
Nephrotoxicity: Role and significance of renal biomarkers in the early detection of acute renal injury - PMC - NIH. (n.d.). Retrieved from [Link]
-
Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease - Medscape Reference. (2025, June 12). Retrieved from [Link]
-
Nephrotoxicity as a cause of acute kidney injury in children - PMC - NIH. (n.d.). Retrieved from [Link]
-
S5(R3) Detection of Reproductive and Developmental Toxicity for Human - FDA. (2021, May 11). Retrieved from [Link]
-
Lipid Lowering Agents That Cause Drug-Induced Hepatotoxicity - PMC - NIH. (n.d.). Retrieved from [Link]
-
Review of embryo-fetal developmental toxicity studies performed for pharmaceuticals approved by FDA in 2022 and 2023 - PubMed. (n.d.). Retrieved from [Link]
-
Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response - PubMed. (n.d.). Retrieved from [Link]
-
Metabolic Activation of Carboxylic Acids - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Acute poisoning with ваrbituric acid derivatves. Barbituric coma | Alexandrovsky | Toxicological Review [toxreview.ru]
- 3. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. atcc.org [atcc.org]
- 7. :: Environmental Analysis Health and Toxicology [eaht.org]
- 8. iccffeed.org [iccffeed.org]
- 9. Genetic Toxicology [ntp.niehs.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. histologix.com [histologix.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 16. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nephrotoxicity: Role and significance of renal biomarkers in the early detection of acute renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nephrotoxicity as a cause of acute kidney injury in children - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Developmental and reproductive toxicology - ERBC [erbc-group.com]
- 21. S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals | FDA [fda.gov]
- 22. Review of embryo-fetal developmental toxicity studies performed for pharmaceuticals approved by FDA in 2022 and 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chemimpex.com [chemimpex.com]
- 25. fishersci.com [fishersci.com]
Topic: Exploring the Structure-Activity Relationship (SAR) of 1-Benzylpyrimidine-2,4,6(1H,3H,5H)-trione Analogs
An In-depth Technical Guide
Abstract
The pyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as the barbituric acid scaffold, is a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents with diverse biological activities.[1] The introduction of a benzyl group at the N1 position creates a distinct chemical space, offering a versatile backbone for developing targeted therapeutics. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione analogs. We will dissect the influence of substitutions at various positions on the scaffold, detailing the synthetic strategies, and correlating structural modifications with biological outcomes such as anticancer, anticonvulsant, and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for novel therapeutic discovery.
The 1-Benzylpyrimidine-2,4,6-trione Scaffold: A Privileged Structure
The pyrimidine-trione core is a six-membered heterocyclic ring with two nitrogen atoms and three carbonyl groups.[2] Its structure is fundamental to essential biological molecules like thymine and uracil.[1] The scaffold's key features include:
-
Hydrogen Bonding Capacity: The imide protons (at N1 and N3, if unsubstituted) and the three carbonyl oxygens act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets.
-
Tunable Lipophilicity: The overall lipophilicity of the molecule, a critical factor for cell permeability and crossing the blood-brain barrier, can be precisely modulated through substitutions at the C5 position.[3]
-
Synthetic Accessibility: The scaffold is readily synthesized and modified, allowing for the creation of large and diverse compound libraries.[4][5]
The addition of a benzyl group at the N1 position introduces a significant lipophilic and aromatic moiety. This substituent can engage in π-π stacking and hydrophobic interactions with target proteins, often enhancing potency and modulating the pharmacological profile. The this compound is therefore a highly attractive starting point for rational drug design.[6][7]
General Synthetic Strategies
The synthesis of these analogs typically follows well-established chemical principles. The choice of a specific route depends on the desired substitutions, particularly at the C5 position.
Core Synthesis: Condensation Reactions
The foundational method for creating the pyrimidine-trione ring involves the condensation of a urea derivative with a malonic acid derivative. For 1-benzyl analogs, N-benzylurea is a key starting material.
Caption: General synthesis of the 1-benzylpyrimidine-trione core.
Protocol: Synthesis of 5-Substituted Analogs via Knoevenagel Condensation
A prevalent strategy for introducing diversity at the C5 position is the Knoevenagel condensation of a 1,3-disubstituted barbituric acid with an aldehyde. This reaction is highly efficient for creating derivatives with an exocyclic double bond at C5, which can serve as final compounds or be further modified.
Objective: To synthesize a 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analog, a class of compounds with potent anti-proliferative activity.[8]
Materials:
-
1,3-Dimethylbarbituric acid
-
1-Benzyl-1H-indole-3-carbaldehyde
-
Piperidine (catalyst)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
Step-by-Step Procedure:
-
Reactant Dissolution: Dissolve equimolar amounts of 1,3-dimethylbarbituric acid and the substituted 1-benzyl-1H-indole-3-carbaldehyde in absolute ethanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of piperidine and glacial acetic acid to the solution. The use of a base-acid catalyst system is crucial for activating both the methylene group of the barbituric acid and the carbonyl group of the aldehyde.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of a new, less polar spot indicates product formation.
-
Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final compound with high purity.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of these analogs can be finely tuned by making specific structural modifications at three key positions: the N1-benzyl ring, the C5 position, and the N1/N3 imide nitrogens.
Caption: Key modification sites on the pyrimidine-trione scaffold.
Position 1: The N1-Benzyl Ring
The N1-benzyl group is more than a simple bulky substituent; its aromatic ring provides a critical anchor for interacting with biological targets. Modifications to this ring can significantly impact potency.
Anticancer Activity: A study on 5-((1-benzyl-1H-indol-3-yl)methylene) analogs revealed that substitutions on the N-benzyl ring are crucial for anti-proliferative potency.[8] Small, electron-withdrawing or weakly electron-donating groups at the para position tend to yield the most potent compounds.
| Compound ID | N-Benzyl Ring Substituent (R) | Activity (GI₅₀) against MDA-MB-468 (Breast Cancer) | Activity (GI₅₀) against A498 (Renal Cancer) | Reference |
| 3c | 4-Methyl | 30 nM | 120 nM | [8] |
| 3d | 4-Methoxy | 40 nM | 60 nM | [8] |
| 3f | 4-Chloro | 110 nM | 40 nM | [8] |
| 3g | 4-Fluoro | 30 nM | 90 nM | [8] |
Causality Insight: The enhanced potency observed with substituents like methyl, methoxy, fluoro, and chloro suggests that the electronic and steric properties of the para position are key. These groups may optimize the hydrophobic and electronic interactions within the binding pocket of the target protein, leading to low nanomolar growth inhibition.[8]
Position 5: The Epicenter of Functional Diversity
The C5 position is the most versatile site for modification and is the primary determinant of the compound's specific biological activity.[9]
-
For Anticonvulsant Activity: The classic SAR for barbiturates dictates that the sum of carbon atoms in the two C5 substituents should be between 4 and 10 for optimal activity.[9] Lipophilicity and geometry are the most important considerations for this activity, as the drug must cross the blood-brain barrier.[3] Branched chains at C5 often lead to a shorter duration of action compared to linear chains.[9]
-
For Anticancer Activity: Introducing large, planar, and conjugated systems at the C5 position is a successful strategy. The 5-((1-benzyl-1H-indol-3-yl)methylene) moiety is a prime example, where the extended aromatic system contributes to potent anti-proliferative effects.[8] Another class of pyrimidine-trione derivatives has been shown to act as selective matrix metalloproteinase (MMP) inhibitors, with the C5 substituent being crucial for binding to the enzyme's active site.[10]
-
For Antimicrobial Activity: To achieve antimicrobial effects, the strategy shifts towards creating cationic amphipathic molecules. This involves attaching lipophilic side chains and cationic groups (like guanidyl or amine) to the C5 position, often via a linker.[11] This design mimics natural antimicrobial peptides, allowing the compounds to disrupt bacterial cell membranes.
| C5 Substituent Type | Resulting Biological Activity | Key Structural Features | Representative References |
| Two alkyl/aryl groups | Anticonvulsant, Sedative | Total carbons 4-10, optimal lipophilicity | [3],[9] |
| Arylmethylene-indole | Anticancer (Anti-proliferative) | Extended planar, conjugated system | [8] |
| Carboxylic acid derivatives | Anticancer (MMP Inhibition) | Group capable of chelating zinc in the active site | [10] |
| Cationic amphipathic chains | Antimicrobial | A lipophilic tail combined with a cationic headgroup | [11] |
| Spirocyclic systems | GABA-A Receptor Modulation | Conformationally constrained ring systems | [12] |
Positions 1 and 3: Modulating Pharmacokinetics
Substitution at the N1 and N3 imide positions primarily influences the pharmacokinetic properties of the analogs.
-
N-Alkylation: Methylation of one or both imide hydrogens (e.g., 1,3-dimethyl derivatives) increases lipophilicity.[8][13] This modification can lead to a faster onset of action but often reduces the duration of action due to more rapid metabolic clearance.[9]
-
Replacement of Carbonyl Oxygen: Replacing the C2 oxygen with sulfur to create a thiobarbiturate generally enhances lipid solubility and accelerates the onset of action. However, further substitutions, such as creating 2,4-dithio or 2,4,6-trithio analogs, tend to decrease or abolish activity.[9]
Biological Evaluation Workflow
A systematic approach is required to screen and characterize the activity of newly synthesized analogs.
Caption: A typical workflow for the biological evaluation of novel analogs.
Protocol: In Vitro Anti-proliferative Assay (MTT Assay)
Objective: To determine the concentration of an analog that inhibits the growth of a cancer cell line by 50% (GI₅₀).
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the GI₅₀ value.
Conclusion and Future Outlook
The this compound scaffold is a remarkably versatile platform for drug discovery. The SAR is well-defined yet offers vast potential for further exploration.
-
Key Takeaways:
-
The N1-benzyl ring is critical for potent interactions, with para-substitutions offering a key site for optimization.
-
The C5 position is the primary determinant of biological activity, directing the compound towards anticancer, anticonvulsant, or antimicrobial profiles.
-
Modifications at the N1 and N3 positions are effective for fine-tuning pharmacokinetic properties like onset and duration of action.
-
Future Directions: The next generation of analogs could emerge from combining known SAR principles with modern drug design techniques. The use of computational modeling and in silico docking can help predict binding affinities and guide the synthesis of more selective and potent inhibitors.[13] Furthermore, exploring novel substitutions at the C5 position, such as linking the scaffold to other pharmacophores to create hybrid molecules, represents a promising avenue for developing therapies with novel mechanisms of action.
References
- Quantum pharmacologic studies applicable to the design of anticonvulsants: theoretical conformational analysis and structure-activity studies of barbitur
- Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines, PMC - NIH,
- Synthesis and structure investigation of novel pyrimidine-2,4,6-trione derivatives of highly potential biological activity as anti-diabetic agent, ResearchG
- A concise SAR-analysis of antimicrobial cationic amphipathic barbiturates for an improved activity-toxicity profile, ResearchG
- Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor, PubMed,
- SAR of barbitur
- Novel Spiro-Barbiturates Can Reverse the Action of General Anesthetics on the GABAAR, Journal of Medicinal Chemistry - ACS Public
- N-Alkyl barbiturates.
- Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)
- An overview on synthesis and biological activity of pyrimidines, World Journal of Advanced Research and Reviews,
- Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents, PubMed,
- Biological Activity of Pyrimidine Deriv
- Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)
- This compound, Echemi,
- This compound, PubChem, 7gWuExSPRQyHd7h5)
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. wjarr.com [wjarr.com]
- 3. Quantum pharmacologic studies applicable to the design of anticonvulsants: theoretical conformational analysis and structure-activity studies of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. science.asu-edu.ru [science.asu-edu.ru]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. This compound | C11H10N2O3 | CID 268726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione
Introduction: Rationale for Cytotoxicity Profiling
The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of the drug discovery and toxicological screening process. For compounds such as 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione, a derivative of the biologically significant pyrimidine scaffold, understanding its effect on cell viability is paramount.[1][2][3] Pyrimidine derivatives have been investigated for a wide range of pharmacological activities, including anti-proliferative effects against cancer cell lines.[1][4][5] Therefore, a robust and reproducible in vitro cytotoxicity assessment is the critical first step in characterizing the biological activity of this compound and determining its therapeutic or toxic potential.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We will detail the principles and step-by-step protocols for two widely accepted and complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity.[6][7] The causality behind each experimental step is explained to ensure scientific integrity and empower researchers to adapt these protocols to their specific needs.
Compound Characteristics and Preparation
1.1. Chemical Properties of this compound
-
Molecular Formula: C₁₁H₁₀N₂O₃[8]
-
Molecular Weight: 218.21 g/mol [8]
-
Synonyms: 1-Benzylbarbituric acid[9]
Understanding the physicochemical properties of this compound is crucial for its proper handling and preparation for in vitro assays. Solubility is a key consideration, and it is recommended to first determine the optimal solvent for creating a high-concentration stock solution.
1.2. Preparation of Stock and Working Solutions
A concentrated stock solution is essential for the accurate preparation of serial dilutions for treating cell cultures.
Table 1: Reagent Preparation
| Reagent | Preparation | Storage |
| This compound Stock Solution | Prepare a 10 mM stock solution in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[6] Ensure complete dissolution. | Store at -20°C in small aliquots. |
| Working Solutions | Prepare a series of working solutions by diluting the stock solution with complete cell culture medium to achieve the desired final concentrations for the assay.[6] Ensure the final DMSO concentration in the culture wells does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[6] | Prepare fresh for each experiment. |
Cell Culture and Seeding
The choice of cell line is critical and should be guided by the research objectives. For initial screening, a panel of cell lines representing different tissue origins (e.g., cancerous and non-cancerous) is recommended to assess both efficacy and potential toxicity.[10][11] Adherent cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HEK293 (human embryonic kidney) are commonly used.[10][11]
Protocol 2.1: Cell Culture and Seeding
-
Cell Maintenance: Culture cells in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.[12] Subculture the cells every 2-3 days to maintain logarithmic growth.[6]
-
Cell Seeding:
-
Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[6][7]
-
Incubate for 24 hours to allow for cell attachment and recovery before compound treatment.[6]
-
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Protocol 3.1: MTT Assay
-
Compound Treatment: After 24 hours of cell seeding, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.[6] Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).[6]
-
Incubation: Incubate the plates for 24, 48, or 72 hours, depending on the desired exposure time.[6]
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[6][15]
-
Formazan Solubilization: Carefully remove the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple crystals.[10][14]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to reduce background noise.[14]
Diagram 1: MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
In Vitro Cytotoxicity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[16][17] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of necrosis.[17][18]
Protocol 4.1: LDH Cytotoxicity Assay
-
Compound Treatment: Prepare and treat cells with this compound as described in Protocol 3.1, step 1. It is crucial to set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., Triton X-100).[16][19]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes) to pellet the cells.[19] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[7]
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.[7]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm using a microplate reader.[7]
Diagram 2: LDH Assay Principle
Caption: Principle of the LDH cytotoxicity assay.
Data Analysis and Interpretation
The primary endpoint for cytotoxicity assays is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[6]
5.1. Calculation of Percentage Viability
For the MTT assay, the percentage of cell viability is calculated as follows:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
5.2. Calculation of Percentage Cytotoxicity
For the LDH assay, the percentage of cytotoxicity is calculated as follows:
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
5.3. Determination of IC₅₀
The IC₅₀ value is determined by plotting the percentage of cell viability or cytotoxicity against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Table 2: Example Data Presentation for IC₅₀ Values
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) ± SD |
| MCF-7 | This compound | 48 | [Insert Value] |
| HeLa | This compound | 48 | [Insert Value] |
| HEK293 | This compound | 48 | [Insert Value] |
| MCF-7 | Doxorubicin (Positive Control) | 48 | [Insert Value] |
Trustworthiness and Self-Validation
To ensure the reliability of the results, several quality control measures should be implemented:
-
Replicates: Each experimental condition should be performed in at least triplicate.[14]
-
Controls: Include appropriate controls in every assay:
-
Cell Health: Regularly monitor the health and morphology of the cell cultures.
-
Assay Linearity: Ensure that the cell seeding density is within the linear range of the assay.
Conclusion
This application note provides a detailed and scientifically grounded protocol for assessing the in vitro cytotoxicity of this compound. By employing both metabolic (MTT) and membrane integrity (LDH) assays, researchers can obtain a comprehensive understanding of the compound's cytotoxic profile. Adherence to the outlined procedures and quality control measures will ensure the generation of robust and reproducible data, which is essential for the advancement of drug discovery and development programs. Further investigations may include exploring the mechanism of cell death through assays such as Annexin V/PI staining for apoptosis.[6]
References
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
National Center for Biotechnology Information. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
protocols.io. LDH cytotoxicity assay. [Link]
- ATCC. ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
-
On Science. ATCC ANIMAL CELL CULTURE GUIDE. [Link]
-
National Center for Biotechnology Information. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
OECD. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]
-
PubChem. This compound. [Link]
-
RE-Place. OECD Test Guideline 487. [Link]
-
PubMed. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. [Link]
-
National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
OECD. OECD/OCDE. [Link]
-
ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
National Toxicology Program (NTP). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link]
-
Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]
-
Academia.edu. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
-
PubChem. 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. [Link]
-
World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]
-
SCIENCE.ASU.EDU.RU. Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. [Link]
-
PubChem. Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-(2,4-dichlorophenylaminomethylene)-1,3-dimethyl. [Link]
-
ResearchGate. (PDF) An overview on synthesis and biological activity of pyrimidines. [Link]
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C11H10N2O3 | CID 268726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Investigation of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Among these, 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione and its analogs have emerged as a promising class of compounds with significant anti-proliferative effects against various human cancer cell lines.[1] This document provides a comprehensive guide for the investigation of this compound in a cancer research setting. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to explore its therapeutic potential. The protocols herein are curated to ensure scientific rigor, reproducibility, and a thorough understanding of the compound's mechanism of action, with a focus on its potential interaction with Nucleophosmin 1 (NPM1).
Introduction: The Scientific Rationale
Barbituric acid derivatives, characterized by their pyrimidine-2,4,6(1H,3H,5H)-trione core, have garnered significant attention in oncology for their potential as anti-cancer agents. The addition of a benzyl group at the N1 position, as in this compound, has been shown to be a key structural feature for enhancing cytotoxic activity. Studies on analogous compounds have demonstrated potent growth-inhibitory effects in the nanomolar to low micromolar range against a broad panel of human cancer cell lines, including those of ovarian, renal, and breast origin.[1]
A key putative target for this class of compounds is Nucleophosmin 1 (NPM1), a multifunctional nucleolar phosphoprotein.[2] NPM1 is frequently overexpressed in solid tumors and is involved in critical cellular processes such as ribosome biogenesis, cell cycle regulation, and the DNA damage response.[3][4] Notably, NPM1 can act as both an oncogene and a tumor suppressor, depending on the cellular context. Its overexpression has been linked to the inhibition of pro-apoptotic pathways, in part through the modulation of the p53 and AKT signaling pathways.[2][4][5] Therefore, small molecule inhibitors of NPM1, such as this compound, represent a compelling therapeutic strategy to induce apoptosis and inhibit tumor growth.
Compound Handling and Preparation
Solubility and Stability
This compound is a small organic molecule with the following properties:
For in vitro studies, the compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). It is crucial to assess the solubility of the specific batch of the compound.
Protocol for Solubility Assessment:
-
Prepare a saturated solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in the desired cell culture medium (e.g., RPMI-1640, DMEM) to the final working concentrations.
-
Visually inspect for any precipitation immediately after dilution and after incubation at 37°C for a period equivalent to the planned experiment duration.
-
It is recommended to maintain the final DMSO concentration in the cell culture medium at or below 0.5% to avoid solvent-induced cytotoxicity.[7]
Stock Solution Preparation
-
Accurately weigh a precise amount of this compound powder.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C, protected from light.
In Vitro Anti-Proliferative and Cytotoxicity Assays
The initial assessment of an anti-cancer compound involves determining its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
Cell Line Selection
A panel of human cancer cell lines should be selected to evaluate the breadth of activity. Based on studies of analogous compounds, consider including:
-
Breast Cancer: MDA-MB-468, MCF7
-
Ovarian Cancer: OVCAR-5
-
Renal Cancer: A498
-
Colon Cancer: HCT-116, COLO 205
-
Leukemia: OCI-AML3 (NPM1-mutated)
MTT Assay Protocol
This protocol is a general guideline and should be optimized for each cell line.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. A suggested starting concentration range is 0.01 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that causes 50% growth inhibition) using appropriate software (e.g., GraphPad Prism).
Data Presentation:
| Cell Line | Compound Analog | GI₅₀ (nM) |
| OVCAR-5 | 4-methoxy-N-benzyl analog | 20[1] |
| MDA-MB-468 | 4-methoxy-N-benzyl analog | 40[1] |
| A498 | 4-chloro-N-benzyl analog | 40[1] |
| COLO 205 | 4-methoxy-N-benzyl analog | 630[1] |
This table presents data for analogs of this compound to provide an expected range of activity.
Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Understanding how a compound induces cell death is critical. The following protocols will help determine if this compound induces apoptosis and/or alters cell cycle progression.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the GI₅₀ value for 24-48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry.
Cell Cycle Analysis
This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Procedure:
-
Treat cells as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry.
Target Validation: Investigating the NPM1 Signaling Pathway
Based on existing literature, NPM1 is a promising target. Western blotting can be used to investigate the downstream effects of inhibiting NPM1.
Proposed Signaling Pathway and Experimental Workflow
Western Blot Protocol
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:
-
Anti-NPM1
-
Anti-phospho-p53 (Ser15)
-
Anti-phospho-AKT (Ser473)
-
Anti-cleaved PARP
-
Anti-cleaved Caspase-3
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcomes:
-
A decrease in the expression or oligomerization of NPM1.
-
An increase in the phosphorylation of p53.
-
A decrease in the phosphorylation of AKT.
-
An increase in the levels of cleaved PARP and cleaved Caspase-3, indicative of apoptosis.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound. The data generated from these studies will be crucial in determining its potential as a novel anti-cancer agent. Future investigations could explore the compound's efficacy in 3D spheroid cultures, in vivo animal models, and in combination with existing chemotherapeutic agents to assess for synergistic effects, particularly in cancers with known NPM1 dysregulation.
References
-
Ande, A., et al. (2021). Direct pro-apoptotic role for NPM1 as a regulator of PIDDosome formation. Cell Death & Differentiation. Available at: [Link]
-
Gould, M., et al. (2021). Nucleophosmin Plays a Role in Repairing DNA Damage and Is a Target for Cancer Treatment. Cancer Research. Available at: [Link]
-
Ali, H., et al. (2022). The Role of Nucleophosmin 1 (NPM1) Mutation in the Diagnosis and Management of Myeloid Neoplasms. Cancers. Available at: [Link]
-
ResearchGate. (n.d.). Loss of p53 gene rescues apoptosis in NPM knockout (KO) embryos. (A)... Available at: [Link]
-
European Journal of Medical Research. (2021). The effect of small molecule inhibitor NSC348884 on nucleophosmin 1-mutated acute myeloid leukemia cells. Available at: [Link]
-
Angelucci, E., et al. (2014). Preclinical activity of a novel CRM1 inhibitor in acute myeloid leukemia. Blood. Available at: [Link]
-
Leung, C., et al. (2021). Inhibition of nucleophosmin 1 suppresses colorectal cancer tumor growth of patient-derived xenografts via activation of p53 and inhibition of AKT. Cell Death & Disease. Available at: [Link]
-
Martelli, M. P., et al. (2008). A western blot assay for detecting mutant nucleophosmin (NPM1) proteins in acute myeloid leukaemia. Leukemia. Available at: [Link]
-
Innovations in Care. (2024). What are NPM1 inhibitors and how do they work? Available at: [Link]
-
Tvedt, T. H. A., et al. (2022). NPM1-Mutated Patient-Derived AML Cells Are More Vulnerable to Rac1 Inhibition. International Journal of Molecular Sciences. Available at: [Link]
-
Zhang, Y., et al. (2024). NPM1 inhibits tumoral antigen presentation to promote immune evasion and tumor progression. Journal of Hematology & Oncology. Available at: [Link]
-
VJHemOnc. (2024). The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML. Available at: [Link]
-
Sci-Hub. (n.d.). A western blot assay for detecting mutant nucleophosmin (NPM1) proteins in acute myeloid leukaemia. Available at: [Link]
-
ResearchGate. (n.d.). Western blot analysis of NPM1 mutants: results in 213 AML patients. Available at: [Link]
-
Singh, P., et al. (2014). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs? Available at: [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Available at: [Link]
-
Journal of King Saud University - Science. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Available at: [Link]
-
ResearchGate. (2020). Characterization of solvents and optimization of stability and solubility of bioactive compounds used in lymphoma cell culture treatments. Available at: [Link]
-
PubChem. (n.d.). Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-(2,4-dichlorophenylaminomethylene)-1,3-dimethyl-. Available at: [Link]
-
Cai, S. X., et al. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 5-(2-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules. Available at: [Link]
-
Li, R., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry. Available at: [Link]
-
Biocompare. (n.d.). Cell Cycle and Apoptosis WB Cocktail (pCdk/pHH3/Actin/PARP) from Abcam. Available at: [Link]
Sources
- 1. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Role of Nucleophosmin 1 (NPM1) Mutation in the Diagnosis and Management of Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nucleophosmin 1 suppresses colorectal cancer tumor growth of patient -derived xenografts via activation of p53 and inhibition of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C11H10N2O3 | CID 268726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
experimental setup for testing 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione in animal models of neurodegenerative disease
Application Note & Protocol Guide
Topic: Preclinical Evaluation of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione in Rodent Models of Neurodegenerative Disease
Audience: Researchers, scientists, and drug development professionals in neuropharmacology and translational medicine.
Introduction: Rationale for Investigation
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of neuronal structure and function, leading to devastating cognitive and motor impairments[1][2]. Pathological hallmarks include the accumulation of misfolded proteins (e.g., amyloid-beta, alpha-synuclein), mitochondrial dysfunction, neuroinflammation, and oxidative stress[3][4]. There remains a critical need for novel therapeutics that can modify the course of these diseases.
This compound belongs to the barbiturate class of compounds. While historically known for their sedative-hypnotic effects mediated through GABAergic pathways, barbiturates and their derivatives have also demonstrated significant neuroprotective properties[5][6]. Studies on related derivatives suggest these compounds can exert potent anti-inflammatory and antioxidant effects, which are highly relevant to the core pathology of neurodegeneration[7][8]. This document provides a comprehensive experimental framework for the preclinical evaluation of this compound (herein referred to as "Compound BPT") in established animal models of AD, PD, and HD.
Compound Profile: this compound
A thorough understanding of the test article's properties is fundamental for proper formulation and study design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [9] |
| Molecular Weight | 218.21 g/mol | [9] |
| IUPAC Name | 1-benzyl-1,3-diazinane-2,4,6-trione | [9] |
| CAS Number | 91360-95-1 | [9] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | To be determined empirically in relevant vehicles (e.g., DMSO, PEG400, saline with Tween 80) | N/A |
Hypothesized Neuroprotective Mechanisms of Action
The therapeutic potential of Compound BPT in neurodegeneration is predicated on several plausible mechanisms derived from the broader barbiturate class. These pathways represent key targets for intervention in AD, PD, and HD.
-
Anti-excitotoxicity: By potentiating GABAergic inhibition, Compound BPT may counteract the excessive glutamatergic stimulation that leads to neuronal calcium overload and cell death, a common pathway in neurodegeneration.
-
Anti-inflammatory Effects: Chronic neuroinflammation, driven by activated microglia and astrocytes, accelerates neuronal damage[8]. Compound BPT may suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β[7].
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases[4]. Barbiturate derivatives have been shown to reduce levels of reactive oxygen species (ROS) and enhance endogenous antioxidant defenses[10].
Caption: Hypothesized neuroprotective pathways of Compound BPT.
Selection and Justification of Animal Models
The choice of animal model is critical for testing specific aspects of human disease pathology. Rodent models are widely used due to their well-characterized genetics, robust protocols, and translational relevance[11][12].
| Disease | Recommended Model | Key Characteristics & Justification | Citations |
| Alzheimer's Disease | 5xFAD Transgenic Mouse | Expresses five human familial AD mutations, leading to rapid and aggressive amyloid-beta plaque deposition, gliosis, and cognitive deficits. Suitable for testing amyloid-modifying and neuroprotective agents. | [13][14] |
| Parkinson's Disease | MPTP-induced Mouse | The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, replicating the primary motor deficits of PD. It is considered a gold-standard model for screening neuroprotective compounds. | [7][15] |
| Huntington's Disease | R6/2 Transgenic Mouse | Expresses exon 1 of the human huntingtin gene with an expanded CAG repeat. This model develops a rapid and severe phenotype with motor deficits, weight loss, and brain atrophy, allowing for efficient therapeutic screening. | [16][17][18] |
General Experimental Design and Workflow
A standardized workflow ensures reproducibility and allows for cross-model comparisons. This workflow includes preliminary studies to define the optimal therapeutic window before proceeding to full-scale efficacy trials.
Caption: General experimental workflow for preclinical testing.
Detailed Experimental Protocols
6.1 Drug Formulation and Administration
-
Vehicle Selection: Test the solubility of Compound BPT in common biocompatible vehicles. A standard starting point is 10% DMSO, 40% PEG400, and 50% sterile saline. The final DMSO concentration should be kept low to avoid toxicity.
-
Preparation: On each day of dosing, prepare a fresh solution. Weigh Compound BPT and dissolve it in the vehicle using a vortex mixer and brief sonication if necessary. Prepare the vehicle-only solution for the control group in the same manner.
-
Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery in rodents[15]. Oral gavage (p.o.) can also be considered if oral bioavailability is anticipated.
-
Dose Selection: Based on preliminary dose-ranging studies, select at least three doses (low, medium, high) plus a vehicle control group. A starting range could be 5, 15, and 50 mg/kg, adjusted based on MTD results.
6.2 Protocol 1: Alzheimer's Disease Model (5xFAD Mice)
-
Animals: 5xFAD transgenic mice and wild-type littermate controls. Use animals aged 3-4 months at the start of treatment to target early pathology.
-
Experimental Groups (n=12-15/group):
-
Wild-Type + Vehicle
-
5xFAD + Vehicle
-
5xFAD + Compound BPT (Low Dose)
-
5xFAD + Compound BPT (Medium Dose)
-
5xFAD + Compound BPT (High Dose)
-
-
Procedure:
-
Administer Compound BPT or vehicle daily via i.p. injection for 8-12 weeks.
-
Monitor body weight and general health weekly.
-
In the final week of treatment, perform behavioral testing.
-
Morris Water Maze (MWM): To assess spatial learning and memory[19].
-
Acquisition Phase (5 days): Four trials per day. Record escape latency (time to find the hidden platform) and path length.
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record time spent in the target quadrant.
-
-
Y-Maze: To assess short-term working memory based on spontaneous alternation.
-
Following behavioral tests, euthanize animals and collect brain tissue. Perfuse one hemisphere for histology and snap-freeze the other for biochemistry.
-
6.3 Protocol 2: Parkinson's Disease Model (MPTP-induced Mice)
-
Animals: C57BL/6 mice (male, 8-10 weeks old) are highly susceptible to MPTP[15].
-
Experimental Groups (n=12-15/group):
-
Saline + Vehicle
-
MPTP + Vehicle
-
MPTP + Compound BPT (Low Dose)
-
MPTP + Compound BPT (Medium Dose)
-
MPTP + Compound BPT (High Dose)
-
-
Procedure:
-
Dosing Regimen: A prophylactic paradigm is recommended. Begin daily i.p. administration of Compound BPT or vehicle 3-7 days before MPTP induction and continue for the duration of the experiment.
-
MPTP Induction: Administer MPTP-HCl at 20 mg/kg (i.p.) four times at 2-hour intervals on a single day. Handle MPTP with extreme caution under appropriate safety protocols.
-
Continue daily Compound BPT/vehicle dosing for 7-14 days post-MPTP induction.
-
Behavioral Testing (starting 7 days post-MPTP):
-
Rotarod Test: To assess motor coordination and balance[20]. Place mice on an accelerating rod (e.g., 4 to 40 rpm over 5 minutes) and record the latency to fall. Conduct 3 trials per day for 3 consecutive days.
-
Pole Test: To measure bradykinesia. Record the time taken for the mouse to turn and descend a vertical pole.
-
-
Following behavioral tests, euthanize animals and collect brain tissue, specifically isolating the striatum and ventral midbrain (containing the substantia nigra).
-
6.4 Protocol 3: Huntington's Disease Model (R6/2 Mice)
-
Animals: R6/2 transgenic mice and wild-type littermates. Treatment should begin presymptomatically, around 5-6 weeks of age.
-
Experimental Groups (n=12-15/group):
-
Wild-Type + Vehicle
-
R6/2 + Vehicle
-
R6/2 + Compound BPT (Low Dose)
-
R6/2 + Compound BPT (Medium Dose)
-
R6/2 + Compound BPT (High Dose)
-
-
Procedure:
-
Administer Compound BPT or vehicle daily via i.p. injection starting at 5-6 weeks of age until the study endpoint (typically 12-13 weeks of age).
-
Monitor body weight twice weekly, as R6/2 mice fail to gain weight appropriately.
-
Behavioral Testing (perform weekly or bi-weekly from 6 weeks of age):
-
Grip Strength Test: To measure progressive muscle weakness.
-
Rotarod Test: As described for the PD model, to assess the decline in motor coordination[19].
-
-
At the study endpoint (e.g., 13 weeks of age), euthanize animals and collect brain tissue.
-
Endpoint Analysis: Histology and Biochemistry
Post-mortem analysis is essential to correlate behavioral outcomes with cellular and molecular changes.[3][21]
7.1 Histopathology and Immunohistochemistry (IHC)
This protocol outlines the general steps for analyzing brain tissue sections.[1][2][22]
-
Tissue Preparation: Fix brain tissue in 4% paraformaldehyde, process for paraffin embedding or cryoprotect for frozen sectioning.
-
Sectioning: Cut coronal sections (20-40 µm) using a microtome or cryostat.
-
Staining:
-
Nissl Staining (Cresyl Violet): For general cytoarchitecture and quantification of neuronal loss (e.g., in the substantia nigra for PD or cortex/hippocampus for AD).
-
Immunohistochemistry: Use specific primary antibodies to detect key pathological markers.
-
| Disease Model | Brain Region(s) of Interest | Primary Antibody Targets |
| 5xFAD (AD) | Cortex, Hippocampus | Anti-Aβ (e.g., 6E10) for plaques, Anti-Iba1 for microglia, Anti-GFAP for astrocytes. |
| MPTP (PD) | Substantia Nigra, Striatum | Anti-Tyrosine Hydroxylase (TH) for dopaminergic neurons, Anti-Iba1, Anti-GFAP. |
| R6/2 (HD) | Striatum, Cortex | Anti-mutant Huntingtin (mHTT, e.g., EM48) for aggregates, Anti-DARPP-32 for medium spiny neurons. |
-
Imaging and Quantification: Capture images using a microscope and quantify results (e.g., plaque load, TH-positive cell count via stereology, aggregate density) using image analysis software like ImageJ.
7.2 Biochemical Assays
Use snap-frozen brain tissue homogenates for these assays.
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA) Assay: A measure of lipid peroxidation. Use a commercially available TBARS assay kit.[4][23]
-
Superoxide Dismutase (SOD) Activity Assay: Measures the activity of a key antioxidant enzyme. Kits are widely available.
-
Glutathione Peroxidase (GPx) Assay: Measures another critical antioxidant enzyme.[24]
-
-
Neuroinflammation Markers:
-
ELISA: Quantify levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain lysates using specific enzyme-linked immunosorbent assay kits.[25]
-
Data Analysis
All quantitative data should be presented as mean ± SEM. Statistical analysis should be performed using appropriate software (e.g., GraphPad Prism).
-
Behavioral Data (e.g., MWM latency, rotarod): Analyze using a two-way ANOVA with repeated measures, followed by post-hoc tests (e.g., Tukey's or Dunnett's) to compare treatment groups.
-
Histological & Biochemical Data: Analyze using a one-way ANOVA followed by a post-hoc test to compare between all experimental groups.
-
Significance: A p-value of < 0.05 is typically considered statistically significant.
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
-
PubMed Central. (2018). Alzheimer's Disease: Experimental Models and Reality. [Link]
-
MDPI. (2023). Parkinson's Disease: Exploring Different Animal Model Systems. [Link]
-
ResearchGate. (2024). (PDF) ROLE OF HISTOLOGICAL ANALYSIS IN UNDERSTANDING NEURODEGENERATIVE DISEASES. [Link]
-
Portland Press. (2021). Animal models of Parkinson's disease: a guide to selecting the optimal model for your research. [Link]
- Vertex AI Search. (2026). Comprehensive Perspectives on Experimental Models for Parkinson's Disease.
-
PubMed. (2013). Histological analysis of neurodegeneration in the mouse brain. [Link]
-
PubMed. (2012). Neurobehavioral tests in rat models of degenerative brain diseases. [Link]
-
Exon Publications. (2021). View of Animal Models of Parkinson's Disease. [Link]
-
Springer Nature Experiments. (2013). Histological Analysis of Neurodegeneration in the Mouse Brain. [Link]
-
PubMed Central. (2024). Large animal models for Huntington's disease research. [Link]
-
National Center for Biotechnology Information. (2021). Animal Models of Parkinson's Disease. [Link]
-
Oxford Academic. (2011). Animal Models of Huntington's Disease. [Link]
-
Wikipedia. (2024). Experimental models of Alzheimer's disease. [Link]
-
Maze Engineers. (2019). Murine Models of Neurodegenerative Diseases. [Link]
-
Spandidos Publications. (2022). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). [Link]
-
PubMed Central. (2006). Translating Therapies for Huntington's Disease from Genetic Animal Models to Clinical Trials. [Link]
-
PubMed. (2021). Anti-Inflammatory Effects of the Novel Barbiturate Derivative MHY2699 in an MPTP-Induced Mouse Model of Parkinson's Disease. [Link]
-
PubMed Central. (2021). Anti-Inflammatory Effects of the Novel Barbiturate Derivative MHY2699 in an MPTP-Induced Mouse Model of Parkinson's Disease. [Link]
-
PubMed Central. (2021). Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. [Link]
-
Charles River Laboratories. (2026). Huntington's Disease Animal Model Studies. [Link]
-
MDPI. (2022). Rodent Models of Huntington's Disease: An Overview. [Link]
- Vertex AI Search. (2026). ANIMAL MODEL STUDIES OF ALZHEIMER'S DISEASE.
-
Kyushu University. (2013). Histological analysis of neurodegeneration in the mouse brain. [Link]
-
PubMed Central. (2010). Neuro protective effect of barbiturates leading to successful cerebral recovery after drug induced cardiac arrest and following severe multi organ fail. [Link]
-
Hilaris Publisher. (2023). Histopathological Insights into Neurological Disorders. [Link]
-
ResearchGate. (2022). Brain tissue inflammation and oxidative stress-related cytokine assays.... [Link]
-
PubChem. (2026). This compound. [Link]
-
PubMed. (1978). Cerebral protection with barbiturates: relation to anesthetic effect. [Link]
-
MDPI. (2022). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. [Link]
-
AHA/ASA Journals. (2018). Oxidative Stress Biomarkers of Brain Damage. [Link]
-
MDPI. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [Link]
-
PubMed Central. (2014). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. [Link]
-
ResearchGate. (2019). Oxidative stress markers of brain tissues. Values are presented as.... [Link]
-
SCIENCE.ASU.EDU.RU. (2021). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. [Link]
-
PubMed. (2022). Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities. [Link]
-
PubMed Central. (2024). Induction of Neuroinflammation and Brain Oxidative Stress by Brain-Derived Extracellular Vesicles from Hypertensive Rats. [Link]
-
PubMed. (2014). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. [Link]
Sources
- 1. Histological analysis of neurodegeneration in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histological Analysis of Neurodegeneration in the Mouse Brain | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuro protective effect of barbiturates leading to successful cerebral recovery after drug induced cardiac arrest and following severe multi organ fail - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerebral protection with barbiturates: relation to anesthetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of the Novel Barbiturate Derivative MHY2699 in an MPTP-Induced Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of the Novel Barbiturate Derivative MHY2699 in an MPTP-Induced Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C11H10N2O3 | CID 268726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. View of Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]
- 12. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Alzheimer’s Disease: Animal Research Models [labome.com]
- 14. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Translating Therapies for Huntington’s Disease from Genetic Animal Models to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 23. ahajournals.org [ahajournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Induction of Neuroinflammation and Brain Oxidative Stress by Brain-Derived Extracellular Vesicles from Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide: 1-Benzylpyrimidine-2,4,6(1H,3H,5H)-trione as a Potential Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects.[1][2][3][4] This document provides a comprehensive guide to investigating the potential of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione, a derivative of barbituric acid, as a novel anti-inflammatory agent. We will explore the scientific rationale, potential mechanisms of action, and provide detailed in vitro and in vivo protocols to rigorously evaluate its efficacy.
Introduction: The Rationale for Targeting Inflammation with Pyrimidine Derivatives
Inflammation is a complex physiological process involving a cascade of molecular and cellular events. Key mediators of inflammation include prostaglandins (PGs) and nitric oxide (NO), which are produced by cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS), respectively.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily acting by inhibiting COX enzymes.[5] However, their long-term use is associated with gastrointestinal and cardiovascular side effects, necessitating the search for new anti-inflammatory agents with improved safety profiles.[3][6]
Pyrimidine derivatives have emerged as a promising class of compounds with diverse pharmacological activities.[4] Their anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators such as COX-2, inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins.[1] The structural features of this compound, incorporating a benzyl group onto the pyrimidine-trione core, present an intriguing candidate for exploration as a novel anti-inflammatory agent.
Postulated Mechanism of Action
Based on the known anti-inflammatory activities of pyrimidine derivatives, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: The compound may selectively or non-selectively inhibit COX-1 and COX-2, thereby reducing the production of prostaglandins.[1][7]
-
Inhibition of Nitric Oxide Synthase (NOS): It may suppress the activity of iNOS, leading to decreased production of nitric oxide, a key inflammatory mediator.[3]
-
Modulation of Pro-inflammatory Cytokine Production: The compound could interfere with signaling pathways, such as the NF-κB pathway, that regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in immune cells like macrophages.[8][9]
The following diagram illustrates the potential points of intervention for this compound within the inflammatory cascade.
Caption: Postulated anti-inflammatory mechanisms of this compound.
In Vitro Evaluation Protocols
A tiered approach to in vitro testing is recommended to efficiently screen and characterize the anti-inflammatory potential of this compound.
Cell Viability Assay
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of the compound.
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[10]
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay evaluates the compound's ability to inhibit iNOS activity.
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce NO via iNOS.[9][11] The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[9]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[3]
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to determine the nitrite concentration.
-
Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
This assay assesses the compound's effect on the production of key pro-inflammatory cytokines.
-
Principle: LPS stimulation of macrophages leads to the production and release of cytokines such as TNF-α and IL-6.[8][12] The levels of these cytokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate.[13]
-
Pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS for 18-24 hours.[13]
-
Collect the culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the compound's ability to inhibit the activity of COX isoforms.
-
Principle: The COX enzyme converts arachidonic acid into prostaglandin H2 (PGH2). The peroxidase activity of COX can be measured colorimetrically by monitoring the oxidation of a chromogenic substrate.[5]
-
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Prepare reaction mixtures containing assay buffer, heme, and either purified COX-1 or COX-2 enzyme.[14]
-
Add the test compound at various concentrations to the inhibitor wells.
-
Incubate the plate at 25°C for 5 minutes.[5]
-
Initiate the reaction by adding arachidonic acid.[5]
-
Measure the absorbance at 590 nm.[5]
-
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.
-
| In Vitro Assay | Endpoint | Typical Concentration Range | Positive Control |
| Cell Viability (MTT) | % Cell Viability | 0.1 - 100 µM | Doxorubicin |
| Nitric Oxide Production | Nitrite Concentration (µM) | Non-toxic concentrations | L-NAME |
| Cytokine Production (ELISA) | TNF-α, IL-6 levels (pg/mL) | Non-toxic concentrations | Dexamethasone |
| COX Inhibition | % Inhibition, IC50 (µM) | 0.01 - 100 µM | Indomethacin, Celecoxib |
In Vivo Evaluation Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a well-established and highly reproducible model of acute inflammation, widely used for the screening of anti-inflammatory drugs.[15][16][17]
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling).[15][18] The anti-inflammatory effect of a test compound is measured by its ability to reduce this edema.
-
Experimental Workflow:
Caption: Workflow for the carragean-induced paw edema model.
-
Detailed Protocol:
-
Animals: Use male Wistar rats (150-200g).
-
Grouping:
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).[19]
-
Group III-V: Test compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.[16]
-
Administer the vehicle, standard drug, or test compound orally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[16][20]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[16][19]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Data Interpretation and Further Steps
-
In Vitro: Significant, dose-dependent inhibition of NO and pro-inflammatory cytokine production, along with selective inhibition of COX-2 over COX-1, would suggest a promising anti-inflammatory profile with a potentially favorable safety profile.
-
In Vivo: A significant and dose-dependent reduction in paw edema compared to the vehicle control group would confirm the in vivo anti-inflammatory efficacy of the compound.
Positive results from these initial studies would warrant further investigation, including:
-
Mechanism of Action Studies: Western blot analysis to investigate the effect on the NF-κB signaling pathway (e.g., phosphorylation of IκBα and p65).[8][9]
-
Chronic Inflammation Models: Evaluation in models such as adjuvant-induced arthritis to assess efficacy in chronic inflammatory conditions.
-
Pharmacokinetic and Toxicological Studies: To determine the compound's absorption, distribution, metabolism, excretion (ADME) profile and to assess its safety.
Conclusion
The protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. By combining in vitro mechanistic assays with a well-established in vivo model, researchers can gain valuable insights into its efficacy and mechanism of action, paving the way for further preclinical and clinical development.
References
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available from: [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available from: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]
-
Carrageenan-Induced Paw Edema Model. Creative Bioarray. Available from: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available from: [Link]
-
Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. Available from: [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. Available from: [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Available from: [Link]
-
Carrageenan paw edema. Bio-protocol. Available from: [Link]
-
EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems. Available from: [Link]
-
Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. ResearchGate. Available from: [Link]
-
Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. Available from: [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available from: [Link]
-
Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. Available from: [Link]
-
Carrageenan-Induced Paw Edema Model. Charles River Laboratories. Available from: [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available from: [Link]
-
Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
How can I assay nitric oxide synthase activity in human RBCs?. ResearchGate. Available from: [Link]
-
Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. Available from: [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available from: [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Available from: [Link]
-
1-(substituted benzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidones: a series with stimulant and depressant activities. PubMed. Available from: [Link]
-
Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. Available from: [Link]
-
Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed. Available from: [Link]
-
Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. The Acupuncture. Available from: [Link]
-
Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. PubMed Central. Available from: [Link]
-
Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available from: [Link]
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Spandidos Publications. Available from: [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available from: [Link]
-
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. Available from: [Link]
-
This compound. PubChem @ NIH. Available from: [Link]
-
Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities. PubMed. Available from: [Link]
-
Synthesis and antiinflammatory activity of novel pyrimidine derivatives. PubMed. Available from: [Link]
-
Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. PubMed Central. Available from: [Link]
-
Development of a Series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols as Selective Protease Activated Receptor 4 (PAR4) Antagonists with in Vivo Utility and Activity Against γ-Thrombin. PubMed. Available from: [Link]
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 12. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 13. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. mdpi.com [mdpi.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
dosage and administration of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione in mice
An Application Note and Comprehensive Protocol for the In Vivo Administration of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione in Murine Models
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a detailed guide for the dosage and administration of this compound to mice for research purposes. Due to the limited availability of specific in vivo data for this compound, this guide synthesizes information on its chemical properties with established pharmacological principles and data from structurally related pyrimidine-2,4,6(1H,3H,5H)-trione derivatives. The protocols provided herein are intended to serve as a foundational framework for researchers to empirically determine optimal dosing and administration strategies for their specific experimental contexts.
Introduction to this compound
This compound, also known as 1-benzylbarbituric acid, is a derivative of barbituric acid.[1] The pyrimidine-2,4,6(1H,3H,5H)-trione core is a scaffold of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-proliferative, cardioprotective, anti-diabetic, and anticancer effects.[2][3][4] While specific in vivo studies on this compound are not extensively documented in publicly available literature, research on analogous compounds provides valuable insights into their potential therapeutic applications and informs the design of preclinical studies in animal models.[5][6]
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| CAS Number | 91360-95-1 |
| Appearance | Solid (predicted) |
| Solubility | Likely has low aqueous solubility, a common characteristic of pyrimidine derivatives.[7] |
Pre-formulation and Vehicle Selection
The low aqueous solubility of many pyrimidine derivatives necessitates careful consideration of vehicle selection for in vivo administration. The choice of vehicle is critical to ensure uniform dosing and bioavailability.
2.1. Recommended Vehicles
-
Aqueous solutions with co-solvents: For compounds with some degree of solubility, a solution is the preferred formulation. Common co-solvents for increasing the solubility of hydrophobic compounds for in vivo use include:
-
Dimethyl sulfoxide (DMSO): A powerful solvent, but its concentration should be minimized due to potential toxicity. A final concentration of <10% DMSO in the dosing solution is generally recommended.
-
Polyethylene glycol (PEG) 300 or 400: Often used in combination with other vehicles.
-
Ethanol: Use with caution and in low concentrations.
-
-
Suspensions: For poorly soluble compounds, a uniform suspension can be prepared.
-
0.5% (w/v) Carboxymethylcellulose (CMC) in saline: A commonly used suspending agent.
-
Tween 80 or other surfactants: Can be added in small amounts (e.g., 0.1-1%) to improve the wettability and stability of the suspension.
-
2.2. Protocol for Preparation of a Dosing Suspension
-
Weighing the Compound: Accurately weigh the required amount of this compound.
-
Pre-wetting: If using a surfactant, pre-wet the powder with a small amount of the surfactant (e.g., Tween 80).
-
Vehicle Addition: Gradually add the chosen vehicle (e.g., 0.5% CMC in saline) to the powder while continuously triturating with a mortar and pestle to create a smooth paste.
-
Homogenization: Continue to add the vehicle in small portions, mixing thoroughly after each addition, until the final desired concentration is reached. For larger volumes, a homogenizer can be used to ensure a uniform particle size and prevent settling.
-
Storage: Store the prepared formulation in a tightly sealed container, protected from light. If it is a suspension, ensure it is thoroughly mixed before each administration.
Routes of Administration in Mice
The choice of administration route depends on the experimental goals, the desired pharmacokinetic profile, and the physicochemical properties of the compound.
3.1. Oral Gavage (PO)
This route is often preferred for its clinical relevance.
Protocol for Oral Gavage:
-
Animal Restraint: Gently but firmly restrain the mouse.
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse (typically 20-22 gauge).
-
Dose Aspiration: Draw the precise volume of the dosing solution/suspension into a syringe.
-
Administration: Gently insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Observation: Monitor the animal for any signs of distress after administration.
3.2. Intraperitoneal Injection (IP)
This route allows for rapid absorption and is commonly used in preclinical studies.
Protocol for Intraperitoneal Injection:
-
Animal Restraint: Restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Needle Insertion: Using a sterile needle (typically 25-27 gauge), penetrate the skin and abdominal wall at a shallow angle.
-
Aspiration: Gently pull back on the plunger to ensure no fluid is aspirated, which would indicate entry into a blood vessel or organ.
-
Injection: Inject the dose into the peritoneal cavity.
-
Withdrawal: Smoothly withdraw the needle.
Dose-Response and Toxicity Studies
Given the absence of specific dosage information for this compound, a dose-finding study is essential.
4.1. Acute Toxicity Study (LD50 Determination)
An acute toxicity study is crucial to determine the safety profile of the compound. A simplified approach, such as the up-and-down procedure, can be used to estimate the median lethal dose (LD50).
4.2. Efficacy Study (ED50 Determination)
The effective dose will depend on the specific biological activity being investigated. Based on a study of related pyrimidine derivatives with antitumour activity in mice, an initial dose range to explore could be around 50 mg/kg.[6] However, this should be empirically verified.
Workflow for a Dose-Response Study:
Caption: Hypothesized signaling pathway.
Conclusion
The administration of this compound in mice requires a systematic approach, beginning with careful formulation and followed by a rigorous dose-finding study to establish a safe and effective dose range. The protocols and information provided in this guide offer a starting point for researchers to design and execute in vivo studies with this compound. It is imperative to adhere to ethical guidelines for animal research and to meticulously document all experimental procedures and observations.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Parchem. (n.d.). 1-Benzyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione.
- Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. (2014). PubMed Central.
- Sigma-Aldrich. (n.d.). 1-(2-ethoxyphenyl)pyrimidine-2,4,6(1h,3H,5H)-trione.
- PubChem. (n.d.). 5-(2-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. National Center for Biotechnology Information.
- ChemScene. (n.d.). 1-Benzyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione.
- Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. (2014). PubMed.
- Echemi. (n.d.). This compound.
- Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities. (2022). PubMed.
- PubChem. (n.d.). 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. National Center for Biotechnology Information.
- Benchchem. (n.d.). 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.
- Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. (n.d.). SCIENCE.ASU.EDU.RU.
- Guidechem. (n.d.). This compound.
- PubChem. (n.d.). Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-(2,4-dichlorophenylaminomethylene)-1,3-dimethyl. National Center for Biotechnology Information.
- Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. (2024). PubMed.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (n.d.). PubMed Central.
- Antitumour activity of 5-[(2E)-1-(1H-benzimidazol-2-yl)-3-substituted phenylprop-2-en-1-ylidene] pyrimidine-2,4,6(1H,3H,5H)-triones against Dalton's ascitic lymphoma in mice. (2013). Amrita Vishwa Vidyapeetham. Retrieved from a valid URL.013). Amrita Vishwa Vidyapeetham.
Sources
- 1. This compound | C11H10N2O3 | CID 268726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumour activity of 5-[(2E)-1-(1H-benzimidazol-2-yl)-3-substituted phenylprop-2-en-1-ylidene] pyrimidine-2,4,6(1H,3H,5H)-triones against Dalton’s ascitic lymphoma in mice - Amrita Vishwa Vidyapeetham [amrita.edu]
- 7. benchchem.com [benchchem.com]
Application Note: A High-Throughput Fluorescence Polarization Assay for the Discovery of Novel Matrix Metalloproteinase Inhibitors Among 1-Benzylpyrimidine-2,4,6(1H,3H,5H)-trione Analogs
Introduction: The Therapeutic Potential of Pyrimidine-2,4,6-trione Analogs as MMP Inhibitors
The pyrimidine-2,4,6-trione scaffold, a core structure in barbiturates, has garnered significant attention in medicinal chemistry beyond its initial applications.[1][2] Recent investigations have revealed its potential in diverse therapeutic areas, including neurodegenerative diseases like ALS[3][4], cancer[5][6], and inflammatory conditions. A particularly promising avenue of research is the development of pyrimidine-2,4,6-trione derivatives as inhibitors of matrix metalloproteinases (MMPs).[7][8]
MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is a hallmark of numerous pathologies, including tumor invasion, metastasis, and chronic inflammation.[7] Specifically, gelatinases (MMP-2 and MMP-9) are often overexpressed in aggressive cancers, making them prime targets for therapeutic intervention. Notably, certain pyrimidine-2,4,6-trione derivatives have demonstrated high selectivity for MMP-2 and MMP-9, offering a potential advantage over broad-spectrum MMP inhibitors that have shown limited success in clinical trials.[7][8]
This application note provides a detailed protocol for a robust, high-throughput screening (HTS) assay designed to identify and characterize novel inhibitors of MMPs from a library of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione analogs. We will employ a fluorescence polarization (FP) based assay, a homogenous and sensitive method well-suited for HTS campaigns.[9][10] The principles of assay validation, including the calculation of the Z'-factor, will be thoroughly discussed to ensure the generation of high-quality, reproducible data.[11][12][13]
Principle of the Fluorescence Polarization Assay for MMP Inhibition
Fluorescence polarization is a powerful technique for monitoring molecular interactions in solution.[10] The assay principle relies on the observation that a small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon cleavage by an active MMP enzyme, the fluorescent tag remains on a small fragment, and the polarization value stays low. However, in the presence of an inhibitor, the enzyme's activity is blocked, and the fluorescent peptide substrate remains intact. This larger, uncleaved substrate tumbles more slowly, leading to a higher polarization value. The degree of inhibition is therefore directly proportional to the measured fluorescence polarization.
This homogenous, "mix-and-read" format is highly amenable to automation and miniaturization in 384- or 1536-well plates, making it ideal for screening large compound libraries.[9][14]
Experimental Workflow & Signaling Pathway
The overall experimental workflow is designed for efficiency and robustness, moving from primary screening of a large compound library to more detailed characterization of confirmed hits.
Diagram 1: High-Throughput Screening Cascade
Caption: Mechanism of MMP inhibition and its effect on the fluorescence polarization signal.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Recombinant Human MMP-2 (catalytic domain) | R&D Systems | 902-MP | -20°C |
| FS-6 Substrate (Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) | AnaSpec | AS-60577 | -20°C |
| Assay Buffer | In-house | N/A | 4°C |
| Tris-HCl (pH 7.5) | Sigma-Aldrich | T2694 | RT |
| CaCl₂ | Sigma-Aldrich | C1016 | RT |
| NaCl | Sigma-Aldrich | S9888 | RT |
| Brij-35 | Sigma-Aldrich | B4184 | RT |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 | RT |
| This compound Analogs | In-house library | N/A | -20°C |
| Batimastat (Positive Control Inhibitor) | Selleckchem | S1165 | -20°C |
| 384-well, low-volume, black, flat-bottom plates | Corning | 3573 | RT |
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% (w/v) Brij-35. Filter sterilize and store at 4°C.
-
MMP-2 Enzyme Stock: Reconstitute lyophilized enzyme in assay buffer to a stock concentration of 100 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
FS-6 Substrate Stock: Dissolve the fluorescent substrate in DMSO to a stock concentration of 1 mM. Aliquot and store at -20°C, protected from light.
-
Compound Plates: Prepare serial dilutions of the this compound analogs and control compounds in 100% DMSO.
Detailed Protocol: High-Throughput Screening
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
Step 1: Assay Plate Preparation
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 525), dispense 100 nL of compound solution from the DMSO stock plates into the 384-well assay plates. This will result in a final compound concentration of 10 µM in the assay.
-
Controls: Dispense 100 nL of 100% DMSO into the negative control wells (0% inhibition). Dispense 100 nL of a 2 mM Batimastat stock in DMSO into the positive control wells (100% inhibition), for a final concentration of 10 µM.
Step 2: Reagent Addition
-
Enzyme Addition: Prepare a 2X working solution of MMP-2 in cold assay buffer (e.g., 20 nM). Using a multi-channel pipette or automated dispenser, add 10 µL of the 2X MMP-2 solution to all wells of the assay plate.
-
Incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells. Incubate the plates for 30 minutes at room temperature to allow for compound binding to the enzyme.
Step 3: Reaction Initiation and Detection
-
Substrate Addition: Prepare a 2X working solution of the FS-6 substrate in assay buffer (e.g., 200 nM).
-
Initiate Reaction: Add 10 µL of the 2X FS-6 substrate solution to all wells to initiate the enzymatic reaction.
-
Final Incubation: Centrifuge the plates again. Incubate for 60 minutes at 37°C, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Fluorescence Polarization Reading: Read the plates on a suitable plate reader (e.g., PHERAstar FSX) with excitation at 320 nm and emission at 405 nm.
Data Analysis and Interpretation
1. Calculation of Percent Inhibition:
The raw data will be in millipolarization (mP) units. The percent inhibition for each compound can be calculated using the following formula:
% Inhibition = 100 * (mP_sample - mP_neg_ctrl) / (mP_pos_ctrl - mP_neg_ctrl)
Where:
-
mP_sample is the mP value of the test compound well.
-
mP_neg_ctrl is the average mP of the negative control (DMSO) wells.
-
mP_pos_ctrl is the average mP of the positive control (Batimastat) wells.
2. Assay Quality Control: Z'-Factor Calculation:
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. [11][12][13]It is calculated based on the means and standard deviations of the positive and negative controls.
Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent for HTS |
| 0 to 0.5 | Marginal |
| < 0 | Unsuitable for HTS |
An assay with a Z'-factor of ≥ 0.5 is generally considered robust and suitable for high-throughput screening. [11][12] 3. IC₅₀ Determination for Hit Compounds:
For compounds identified as "hits" in the primary screen, a dose-response curve is generated to determine their potency (IC₅₀ value).
-
Prepare a serial dilution of the hit compound (e.g., 8 points, 1:3 dilution series).
-
Perform the FP assay as described above with the different compound concentrations.
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. [15][16] Example Data Table:
| Compound ID | % Inhibition @ 10 µM | IC₅₀ (µM) | Z'-Factor |
| Analog A | 85.2 | 1.2 | 0.78 |
| Analog B | 12.5 | > 50 | 0.78 |
| Analog C | 92.1 | 0.8 | 0.78 |
| Batimastat | 98.9 | 0.05 | 0.78 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Z'-Factor (<0.5) | High variability in control wells, low signal window | Optimize reagent concentrations (enzyme, substrate), increase incubation times, check plate reader settings. |
| High False Positive Rate | Compound autofluorescence, light scattering | Perform a counterscreen by reading plates before substrate addition. Test hits in orthogonal assay formats. [10] |
| High False Negative Rate | Compound instability, low potency | Check compound integrity (LC-MS). Re-screen at a higher concentration if appropriate. |
| Edge Effects in Plates | Evaporation, temperature gradients | Use plates with lids, ensure proper sealing, and allow plates to equilibrate to room temperature before use. |
Conclusion
The fluorescence polarization assay detailed in this application note provides a robust, sensitive, and high-throughput method for identifying novel inhibitors of matrix metalloproteinases from libraries of this compound analogs. The homogenous format minimizes pipetting steps and is readily automated, making it a cost-effective and efficient platform for primary screening and lead optimization in drug discovery programs targeting MMPs. Careful assay validation, particularly the consistent monitoring of the Z'-factor, is paramount to ensuring the generation of high-quality and actionable data.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. ([Link])
-
Xia, G., et al. (2011). Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry, 54(7), 2409–2421. ([Link])
-
PubMed. (2011). Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis. PubMed. ([Link])
-
BIT 479/579 High-throughput Discovery. Z-factors. North Carolina State University. ([Link])
-
Zhang, X., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ACS Combinatorial Science, 21(8), 537-553. ([Link])
-
McGraw-Hill Education. (n.d.). Barbiturates. AccessAnesthesiology. ([Link])
-
Li, Z., et al. (2017). Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors. Acta Pharmacologica Sinica, 38(11), 1503–1512. ([Link])
-
BICO. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). BICO. ([Link])
-
National Center for Biotechnology Information. (2023). Barbiturates. StatPearls. ([Link])
-
Maquoi, E., et al. (2004). Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor. Clinical Cancer Research, 10(13), 4309-4318. ([Link])
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Barbiturates drug profile. EMCDDA. ([Link])
-
Barakat, A., et al. (2016). Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies. Bioorganic Chemistry, 68, 72-79. ([Link])
-
The Rockefeller University Press. (1997). Mechanisms of Barbiturate Inhibition of Acetylcholine Receptor Channels. The Journal of General Physiology. ([Link])
-
Mo, J., et al. (2021). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 16(11), 1269-1282. ([Link])
-
HTS Explained. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. ([Link])
-
Wikipedia. (n.d.). Barbiturate. Wikipedia. ([Link])
-
Zhang, R., et al. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 17(12), 1403-1416. ([Link])
-
Grams, F., et al. (2001). Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors. Biological Chemistry, 382(8), 1277-1285. ([Link])
-
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. ([Link])
-
bioRxiv. (2026). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. bioRxiv. ([Link])
-
Wikipedia. (n.d.). Z-factor. Wikipedia. ([Link])
-
Wang, H., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(10), 1603–1611. ([Link])
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. ([Link])
-
Delang, L., et al. (2014). High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. Journal of Visualized Experiments, (87), 51533. ([Link])
-
National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. ([Link])
-
PubChem. (n.d.). This compound. PubChem. ([Link])
-
Akella, V. S., et al. (2014). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 24(2), 601-603. ([Link])
-
ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. ([Link])
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. ([Link])
-
PubMed. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. ([Link])
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. ([Link])
-
MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules. ([Link])
-
Li, Z., et al. (2017). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research, 141, 154-162. ([Link])
-
PubMed. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. ([Link])
-
PubMed. (2022). Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities. PubMed. ([Link])
Sources
- 1. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. Barbiturate - Wikipedia [en.wikipedia.org]
- 3. Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. marinbio.com [marinbio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. clyte.tech [clyte.tech]
formulation of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione for in vivo studies
Application Note & Protocol Guide
Preamble: The Criticality of Formulation in Preclinical Success
The journey of a novel chemical entity from bench to potential clinical application is fraught with challenges, a primary one being its effective delivery to the biological target in vivo. An otherwise potent compound can fail in efficacy or toxicology studies not due to a lack of intrinsic activity, but because of a suboptimal formulation that leads to poor exposure.[1] This guide provides a detailed framework for the systematic development and validation of formulations for 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione , a compound of interest for which robust preclinical data is paramount. As a barbituric acid derivative, it presents formulation challenges analogous to a class of molecules known for poor aqueous solubility.[2][3] Our approach is grounded in physicochemical principles to ensure the development of a stable, homogenous, and bioavailable dosing vehicle, thereby guaranteeing the integrity and reproducibility of in vivo experimental outcomes.
Section 1: Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is the foundation of any successful formulation strategy.[4] This initial characterization dictates the choice of excipients, the route of administration, and the overall development pathway.
Table 1: Key Physicochemical Properties
| Property | Value / Observation | Implication for Formulation |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₃ | - |
| Molecular Weight | 218.21 g/mol [5][6] | Standard molecular weight for a small molecule. |
| Structure | Pyrimidine-trione core with a benzyl group at the N1 position. | The barbiturate-like core suggests poor intrinsic aqueous solubility. The imide protons may be acidic.[7] |
| XLogP3 (Predicted) | 0.5 - 0.9[5][6] | Indicates moderate lipophilicity. While not extremely high, poor solubility can still be a major hurdle due to the crystalline structure. |
| Hydrogen Bond Donors | 1[5][6] | Can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 3[5][6] | Can participate in hydrogen bonding. |
| Predicted Solubility | Likely low in aqueous media (BCS Class II or IV candidate).[8] | Direct formulation in simple aqueous vehicles like saline or PBS is unlikely to achieve necessary concentrations for in vivo studies. Solubility enhancement techniques will be required. |
| Acidity (pKa) | Not experimentally determined, but the imide protons on the pyrimidine ring are acidic.[7] | The compound is likely a weak acid. This opens the possibility of salt formation to dramatically increase aqueous solubility, a common strategy for barbiturates.[9] |
Expert Insight: The structural similarity to phenobarbital and other barbiturates is our most significant clue.[10] These compounds are classically known for their low water solubility in their free-acid form but can be solubilized as sodium salts.[2][9] Therefore, our primary strategy should investigate both solubility enhancement for the free acid and the potential for pH modification or salt formation.
Section 2: Strategic Formulation Pathways
The choice of formulation is dictated by the intended route of administration and the required dose. The following workflow outlines the decision-making process for developing either an oral (PO) or intravenous (IV) formulation.
Sources
- 1. future4200.com [future4200.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C11H10N2O3 | CID 268726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. Phenobarbital - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione for Cell Culture Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the aqueous solubility of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione for consistent and reliable results in cell culture experiments.
Introduction: The Challenge of Poor Solubility
This compound, a derivative of barbituric acid, presents a common challenge in preclinical research due to its limited aqueous solubility. This property can lead to several experimental issues, including precipitation in cell culture media, inaccurate dosing, and unreliable biological data. This guide will walk you through a systematic approach to address these challenges, ensuring the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: The aqueous solubility of barbituric acid derivatives is significantly influenced by their chemical structure. While barbituric acid itself is water-soluble, the addition of substituent groups can alter its physicochemical properties. In the case of this compound, the presence of the benzyl group at the N1 position increases the molecule's lipophilicity (fat-solubility), which generally leads to a decrease in aqueous solubility. The overall solubility is a balance between the polar pyrimidine-trione core and the nonpolar benzyl substituent.
Q2: My compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening?
A2: This phenomenon, often referred to as "crashing out," is a frequent issue when working with poorly water-soluble compounds.[1] Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many nonpolar compounds.[2] However, when a concentrated DMSO stock solution is introduced into an aqueous environment like cell culture medium, the DMSO is rapidly diluted. This sudden change in solvent polarity dramatically reduces the solubility of the compound, causing it to precipitate out of the solution.[1]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: While DMSO is a widely used solvent in cell culture, it can exhibit cytotoxic effects at higher concentrations.[3] Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize its impact on cell viability and function.[3] However, the tolerance to DMSO can be cell line-dependent, and it is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
This section provides a systematic approach to resolving common solubility problems encountered with this compound.
Initial Steps: Optimizing Your Stock Solution
-
Ensure Purity of Compound and Solvent: Start with a high-purity batch of this compound and anhydrous, high-grade DMSO.
-
Proper Dissolution Technique: To prepare your stock solution, add the DMSO to the powdered compound. Vortex thoroughly and, if necessary, use a brief sonication in a water bath to ensure complete dissolution.
-
Determine Maximum Stock Concentration: It is crucial to work with a stock solution that is not overly concentrated, as this increases the likelihood of precipitation upon dilution. A common starting point for a stock solution is 10-30 mM.[4]
Addressing Precipitation in Cell Culture Media
If you observe precipitation after adding your DMSO stock to the cell culture medium, follow these troubleshooting steps:
Workflow for Troubleshooting Precipitation
Caption: A stepwise approach to troubleshooting compound precipitation.
Detailed Explanations:
-
Decrease Final Concentration: The most straightforward solution is often to lower the final working concentration of the compound in your experiment. It is possible that the desired concentration exceeds the aqueous solubility limit of this compound.
-
Modify Dilution Method: Instead of adding the stock solution directly to the full volume of media, try a serial dilution approach. Pre-warm your cell culture medium to 37°C, as solubility often increases with temperature.[1] Add the stock solution dropwise to the pre-warmed medium while gently vortexing to facilitate mixing and prevent localized high concentrations that can trigger precipitation.[1]
-
Consider Alternative Solubilization Strategies: If the above methods are unsuccessful, more advanced formulation strategies may be necessary.
Advanced Solubilization Strategies
pH Adjustment
The Principle: this compound is a derivative of barbituric acid, which is a weak acid with a pKa around 4.0.[5] The solubility of weak acids and bases is highly dependent on the pH of the solution.[6] According to the Henderson-Hasselbalch equation, as the pH of a solution increases above the pKa of a weak acid, the equilibrium will shift towards the more soluble ionized (conjugate base) form.[7][8][9]
Henderson-Hasselbalch Equation for a Weak Acid:
pH = pKa + log ([A⁻]/[HA])
Where:
-
pH is the acidity of the solution
-
pKa is the acid dissociation constant
-
[A⁻] is the concentration of the ionized form (conjugate base)
-
[HA] is the concentration of the non-ionized form (weak acid)
Experimental Protocol for pH-Mediated Solubilization:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in a small amount of 1N NaOH to create a concentrated stock solution of the sodium salt.
-
Dilution into Buffered Media: Dilute this stock solution into your cell culture medium, which is typically buffered to a physiological pH of around 7.2-7.4.
-
Monitor for Precipitation: Observe the solution for any signs of precipitation.
-
Verify Final pH: After adding the compound, it is good practice to measure the pH of your final working solution to ensure it remains within the optimal range for your cells.
Caution: While increasing the pH can enhance solubility, it is crucial to ensure that the final pH of the cell culture medium remains within a range that is non-toxic to the cells (typically pH 7.2-7.4).
Cyclodextrin Complexation
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[[“]] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[11][12]
Diagram of Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a hydrophobic compound within a cyclodextrin molecule.
Commonly Used Cyclodextrins in Cell Culture:
| Cyclodextrin Derivative | Key Properties |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and a good safety profile. |
Experimental Protocol for Preparing a Cyclodextrin Inclusion Complex (Kneading Method):
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 molar ratio is a common starting point).
-
Slurry Formation: Place the calculated amount of cyclodextrin in a mortar and add a small amount of water to form a thick paste.
-
Compound Addition: Gradually add the powdered this compound to the paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes to facilitate the formation of the inclusion complex.
-
Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve.
-
Dissolution: The resulting powder can then be dissolved directly in the cell culture medium.
Assessing the Impact of Solubilization Methods on Cell Viability
Whenever a new solvent or formulation strategy is employed, it is essential to assess its potential impact on cell viability.
Recommended Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13] Viable cells with active metabolism can convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[14]
-
Trypan Blue Exclusion Assay: This dye exclusion method identifies cells with compromised membrane integrity. Live cells with intact membranes will exclude the dye, while dead cells will take it up and appear blue.
Experimental Protocol for a Basic Cell Viability Assay (MTT):
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of your solubilized this compound, including a vehicle control (the solubilizing agent alone, e.g., 0.5% DMSO or the cyclodextrin solution).
-
Incubation: Incubate the cells for the desired treatment period.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Summary of Key Recommendations
| Strategy | Advantages | Considerations |
| Optimized DMSO Use | Simple and widely used. | Potential for precipitation upon dilution; cellular toxicity at higher concentrations. |
| pH Adjustment | Can be very effective for ionizable compounds. | The final pH must be within the physiological range for the cells. |
| Cyclodextrin Complexation | Significantly increases aqueous solubility; can improve compound stability. | Requires formulation development; potential for cellular effects at high cyclodextrin concentrations. |
By following the troubleshooting guides and protocols outlined in this technical support center, researchers can effectively address the solubility challenges of this compound, leading to more accurate and reproducible results in their cell culture-based experiments.
References
-
Henderson–Hasselbalch equation - Grokipedia. (n.d.). Retrieved from [Link]
-
Mechanisms of β-cyclodextrin inclusion complex formation - Consensus. (n.d.). Retrieved from [Link]
-
Baghel, D., & Banjare, M. K. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. Retrieved from [Link]
-
Henderson–Hasselbalch equation - Wikipedia. (n.d.). Retrieved from [Link]
-
Henderson Hasselbalch Equation and Examples - Science Notes and Projects. (2023, March 25). Retrieved from [Link]
-
Henderson–Hasselbalch equation (video) - Khan Academy. (n.d.). Retrieved from [Link]
-
Physico-chemical properties of barbituric acid derivatives Part I. Solubility-temperature dependence for 5,5-disubstituted barbituric acids in aqueous solutions - AMiner. (n.d.). Retrieved from [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. (n.d.). Retrieved from [Link]
-
Barbituric acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Henderson-Hasselbalch equation - BYJU'S. (n.d.). Retrieved from [Link]
-
Salts of barbituric and 2-thiobarbituric acids with imidazole: polymorphism, supramolecular structure, thermal stability and water solubility - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Cyclodextrins, Surfactants and Their Inclusion Complexes - MDPI. (n.d.). Retrieved from [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). Retrieved from [Link]
-
The Aqueous Solubility of Variously Substituted Barbituric Acids. I. Chemical Effects. (n.d.). Retrieved from [Link]
-
Preparing Stock Solutions - PhytoTech Labs. (n.d.). Retrieved from [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. (2024, April 9). Retrieved from [Link]
-
Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020, June 2). Retrieved from [Link]
-
Characterization of Cyclodextrin Inclusion Complexes – A Review - Journal of Pharmaceutical Science and Technology (JPST). (n.d.). Retrieved from [Link]
-
Solubility behavior of barbituric acids in aqueous solution of sodium alkyl sulfonate as a function of concentration and temperature - PubMed. (1981, November). Retrieved from [Link]
-
Stock Solutions 101: Everything You Need to Know - G-Biosciences. (2013, February 13). Retrieved from [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). Retrieved from [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). Retrieved from [Link]
-
Has anyone had problems with media contamination or precipitants falling out of media? (2016, June 8). Retrieved from [Link]
-
Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. (2017, October 20). Retrieved from [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved from [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 10). Retrieved from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (n.d.). Retrieved from [Link]
-
β-Cyclodextrin Inclusion Complexes of Cinnamomum camphora Essential Oil: A Comparative Study on Encapsulation Strategies, Physicochemical Stability, and Cytotoxic Profile - MDPI. (n.d.). Retrieved from [Link]
-
Solubility of Various Barbiturates in Buffered Aqueous Solutions I. Test of a Theoretical Equation. (n.d.). Retrieved from [Link]
-
Solutions and dilutions: working with stock solutions - Rice University. (n.d.). Retrieved from [Link]
-
Preparation of cell culture media - Cellculture2 - Altervista. (2024, February 27). Retrieved from [Link]
-
Barbiturates: Structural activity relationship (SAR) - YouTube. (2020, December 1). Retrieved from [Link]
-
Pentobarbital | C11H18N2O3 | CID 4737 - PubChem. (n.d.). Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. (n.d.). Retrieved from [Link]
- SAR of Barbiturates - Sedatives and Hypnotics - Pharmacy 180. (n.d.).
-
Barbiturate Structure and Numbering. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Barbituric acid - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. grokipedia.com [grokipedia.com]
- 8. sciencenotes.org [sciencenotes.org]
- 9. byjus.com [byjus.com]
- 10. consensus.app [consensus.app]
- 11. iipseries.org [iipseries.org]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Precipitation of Pyrimidine Derivatives in MTT Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues when evaluating pyrimidine-based compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Poor aqueous solubility is a common characteristic of novel pyrimidine derivatives and can lead to unreliable data, assay artifacts, and underestimated compound potency.[1][2] This document provides a structured approach to diagnosing, troubleshooting, and resolving these issues to ensure the integrity of your cell viability data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and questions from researchers.
Q1: Why is my pyrimidine compound precipitating as soon as I add it to the cell culture medium?
This is a classic sign that the compound's solubility limit has been exceeded in the final assay medium.[3] Pyrimidine derivatives are often dissolved in a 100% DMSO stock solution at high concentrations.[4] When this stock is diluted into the aqueous, buffered environment of the cell culture medium, the drastic change in solvent polarity can cause the compound to crash out of solution. This is especially true for lipophilic molecules.[4] The final concentration of DMSO in the well should typically be kept below 0.5% to avoid solvent-induced cytotoxicity, which further limits the amount of co-solvent available to keep your compound dissolved.[5]
Q2: I see a colored precipitate in my wells, but my blank wells (media + compound, no cells) also show a signal. What is happening?
This strongly suggests that your pyrimidine derivative is interfering with the assay chemistry. There are two primary mechanisms for this:
-
Direct MTT Reduction: Compounds with antioxidant or strong reducing properties can chemically reduce the yellow MTT tetrazolium salt to purple formazan, independent of cellular enzymatic activity.[6] This leads to a false-positive signal, making the compound appear less cytotoxic than it is.
-
Colorimetric Interference: If your pyrimidine derivative is colored, it may absorb light at or near the same wavelength used to measure formazan (typically 570 nm).[6] This adds to the total absorbance reading, artificially inflating the perceived cell viability.
A definitive test is to run a cell-free control where you add your compound and the MTT reagent to the culture medium without any cells.[6] If a purple color develops or if the compound's own color contributes to the absorbance, you have identified a direct interference.[6]
Q3: My formazan crystals are not dissolving completely after adding the solubilization solvent. What should I do?
Incomplete formazan solubilization is a frequent source of error, leading to artificially low absorbance readings and high variability.[7][8] Several factors could be at play:
-
Inadequate Solvent Choice: While DMSO is the most common solvent, some cell lines produce formazan crystals that are resistant to it.[7][9] Alternatives like acidified isopropanol (e.g., 0.04 N HCl in isopropanol) or a 10% SDS solution in 0.01 M HCl can be more effective.[7][9][10]
-
Insufficient Mixing or Time: Ensure the plate is agitated gently on an orbital shaker for at least 10-15 minutes after adding the solvent.[11] Some protocols recommend longer incubation, even overnight, especially when using SDS-based solutions.[10][12]
-
Low Temperature: Ensure all reagents, especially the solubilization solution, are at room temperature before use.[13]
-
Compound-Formazan Interaction: In rare cases, the precipitated pyrimidine derivative may physically trap or coat the formazan crystals, hindering their contact with the solvent.
Q4: My results are highly variable between replicate wells. Could this be a precipitation issue?
Yes, high variability is a hallmark of compound precipitation. When a compound is not fully dissolved, it exists as a heterogeneous suspension of micro-precipitates. Inconsistent pipetting of this suspension leads to different effective concentrations of the compound in each replicate well, resulting in poor reproducibility. This can also be caused by uneven evaporation from the outer wells of a microplate, known as the "edge effect".[5][11] To mitigate this, it is recommended to fill the perimeter wells with sterile PBS or medium and not use them for experimental data.[5]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Proactive Troubleshooting—Pre-Assay Compound Solubility Assessment
Before committing to a full MTT assay, it is crucial to understand the solubility profile of your pyrimidine derivative. This prevents wasted time and resources on an assay destined to fail.
The Causality: The goal is to determine the maximum concentration at which your compound remains fully dissolved in the final assay medium (including serum, if used) with an acceptable final DMSO concentration. Pyrimidine and its derivatives are often weakly basic, meaning their solubility can be highly dependent on pH.[14] The nitrogen atoms in the pyrimidine ring can be protonated in acidic conditions, forming a more soluble salt.[14]
dot
Caption: Workflow for determining the kinetic solubility of a test compound.
Recommended Action: Perform a kinetic solubility test. This measures how much of your compound stays in solution when a concentrated DMSO stock is diluted into an aqueous buffer, mimicking the conditions of the assay.[1] (See Protocol 1 for a detailed methodology). The highest concentration you use in your MTT assay should always be below this determined solubility limit.[3]
Guide 2: Distinguishing Compound Precipitation from Other Assay Artifacts
It is critical to correctly identify the source of unexpected results. The following control wells are essential for diagnosing issues related to pyrimidine derivative precipitation and interference.
| Control Well Composition | Purpose | Expected Result (No Issues) | Problem Indicated by Deviation |
| Media Only (Blank) | Measures background absorbance of media and plate. | Low, stable absorbance. | High absorbance suggests microbial contamination or reagent degradation.[15] |
| Cells + Media (Untreated Control) | Represents 100% cell viability. | High absorbance (strong purple color). | Low absorbance suggests poor cell health or suboptimal cell density.[5] |
| Media + Compound (No Cells) | Checks for compound's intrinsic color. | Absorbance similar to Media Only blank. | Higher absorbance indicates colorimetric interference.[6] |
| Media + Compound + MTT (No Cells) | Checks for direct chemical reduction of MTT. | Absorbance similar to Media Only blank. | Purple color formation/high absorbance indicates direct MTT reduction by the compound.[6] |
| Cells + Vehicle (e.g., 0.5% DMSO) | Vehicle toxicity control. | Absorbance similar to Untreated Control. | Lower absorbance indicates solvent cytotoxicity.[5] |
dot
Caption: Logical flowchart for troubleshooting precipitation in MTT assays.
Section 3: Key Protocols & Methodologies
Protocol 1: Optimized MTT Assay for Compounds with Low Solubility
This protocol incorporates modifications to minimize precipitation and interference.
Materials:
-
Cells seeded in a 96-well plate
-
Test pyrimidine derivative (in 100% DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized, protected from light)[7]
-
Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]
Procedure:
-
Cell Seeding: Seed cells at an optimized density (e.g., 5,000-10,000 adherent cells/well) and allow them to attach overnight.[11]
-
Compound Preparation: Prepare serial dilutions of the pyrimidine derivative in serum-free, phenol red-free medium . The highest concentration should be below the pre-determined solubility limit. The final DMSO concentration must be consistent across all wells and ideally ≤0.5%.[5]
-
Treatment: Carefully remove the old medium from the cells and add the medium containing the test compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the treatment medium. Wash wells gently with 100 µL of sterile PBS to remove any residual compound. Remove the PBS.
-
Add 100 µL of fresh serum-free, phenol red-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.[7] Visually check for the formation of purple formazan crystals within the cells.
-
Solubilization:
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[7]
-
Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background noise.[7]
Protocol 2: Cell-Free MTT Reduction Assay
Use this protocol to determine if your compound directly reduces MTT.
Procedure:
-
Set up a 96-well plate without any cells.
-
Prepare serial dilutions of your pyrimidine derivative in phenol red-free culture medium, exactly as you would for the main experiment. Include a vehicle control (e.g., 0.5% DMSO in medium).
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate under the same conditions as your main assay (e.g., 2-4 hours at 37°C, protected from light).
-
Add 100 µL of solubilization solution to each well and mix.
-
Measure the absorbance at 570 nm.
-
Interpretation: If you observe a dose-dependent increase in absorbance in the wells containing your compound compared to the vehicle control, it is a clear indication of direct MTT reduction.[6] In this case, the MTT assay is not a suitable method for this compound, and an alternative viability assay (e.g., resazurin-based, ATP-based, or crystal violet staining) should be considered.
References
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT. (n.d.). Retrieved from [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - MDPI. (2021). Retrieved from [Link]
-
Particle-induced artifacts in the MTT and LDH viability assays - PMC - NIH. (n.d.). Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025). Retrieved from [Link]
-
MTT assay - Wikipedia. (n.d.). Retrieved from [Link]
-
Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. (2014). Retrieved from [Link]
-
MTT Assay formazan crystals not dissolving (Abcam) : r/labrats - Reddit. (2019). Retrieved from [Link]
-
Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays? | ResearchGate. (2013). Retrieved from [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. (2013). Retrieved from [Link]
-
How can I increase the solubility of a compound for an MTT assay? - ResearchGate. (2015). Retrieved from [Link]
-
solvent for formazan crystals in MTT assay - Cell Biology - Protocol Online. (2006). Retrieved from [Link]
-
Can anyone help with MTT troubleshooting: removing formazan crystals? - ResearchGate. (2014). Retrieved from [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - NIH. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2013). Retrieved from [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (n.d.). Retrieved from [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH. (2021). Retrieved from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006). Retrieved from [Link]
-
Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity - MDPI. (n.d.). Retrieved from [Link]
-
Role of pH in Regulating Cancer Pyrimidine Synthesis - PubMed. (2022). Retrieved from [Link]
-
Significance The Biological Activity to Pyrimidine Analogues - Scientific Journal of Medical Research. (2020). Retrieved from [Link]
-
Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability. (n.d.). Retrieved from [Link]
-
Role of pH in Regulating Cancer Pyrimidine Synthesis - MDPI. (n.d.). Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - MDPI. (2021). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 12. solvent for formazan crystals in MTT assay - Cell Biology [protocol-online.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. atcc.org [atcc.org]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing the Synthesis of 1-Benzylpyrimidine-2,4,6(1H,3H,5H)-trione
Welcome to the dedicated technical support guide for the synthesis of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as 1-benzylbarbituric acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic yields and troubleshoot common experimental hurdles. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective problem-solving.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by an in-depth analysis of potential causes and actionable solutions.
Question 1: Why is my reaction yield of this compound consistently low?
Answer:
Low yields in the N-benzylation of barbituric acid can stem from several factors, primarily related to incomplete reaction, side reactions, or product loss during workup.
Potential Causes & Solutions:
-
Incomplete Deprotonation of Barbituric Acid: Barbituric acid has a pKa of approximately 4.0 in water, making it relatively acidic. However, incomplete deprotonation will result in unreacted starting material.
-
Solution: Ensure you are using at least one full equivalent of a suitable base. For N-alkylation, stronger bases are often preferred to drive the equilibrium towards the barbiturate anion. Consider switching from weaker bases like potassium carbonate (K₂CO₃) to stronger bases like sodium hydride (NaH) or sodium ethoxide (NaOEt). When using NaH, be mindful of its reactivity with certain solvents.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion within a practical timeframe.
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature that promotes the desired reaction without significant decomposition or side product formation. A temperature range of 50-80 °C is a common starting point for N-alkylation reactions.
-
-
Poor Solubility of Reactants: If the barbituric acid or its salt is not sufficiently soluble in the chosen solvent, the reaction will be slow and inefficient.
-
Solution: Select a solvent that can dissolve both the barbiturate salt and the benzyl halide. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often excellent choices for N-alkylation reactions as they can effectively solvate the cation of the base, leaving a more "naked" and reactive barbiturate anion.
-
-
Product Loss During Workup: The product, 1-benzylbarbituric acid, has some water solubility, which can lead to losses during aqueous extraction steps.
-
Solution: When performing an aqueous workup, saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of the organic product. Additionally, perform multiple extractions with an organic solvent (e.g., three extractions with ethyl acetate or dichloromethane) to maximize the recovery of your product.
-
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the likely side products and how can I minimize them?
Answer:
The formation of multiple products is a common issue in the alkylation of barbituric acid. The primary side products are typically the result of over-alkylation or O-alkylation.
Potential Side Products & Minimization Strategies:
-
1,3-Dibenzylpyrimidine-2,4,6(1H,3H,5H)-trione (Dialkylation): The mono-benzylated product is often more soluble and its remaining N-H proton can be deprotonated and react with another molecule of benzyl halide.
-
Minimization:
-
Control Stoichiometry: Use a slight excess of barbituric acid relative to the benzyl halide (e.g., 1.1 to 1.2 equivalents of barbituric acid). This ensures the benzyl halide is the limiting reagent, reducing the likelihood of a second alkylation.
-
Slow Addition of Alkylating Agent: Add the benzyl halide dropwise to the reaction mixture at the reaction temperature. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor dialkylation. Once the initial deprotonation is complete, consider running the alkylation step at a slightly lower temperature while monitoring the reaction progress.
-
-
-
O-Alkylated Isomers: Although generally less favored with "soft" electrophiles like benzyl bromide, O-alkylation can occur, leading to the formation of 2,4-dibenzyloxy-6(1H)-pyrimidinone or similar isomers.
-
Minimization:
-
Choice of Solvent: Polar aprotic solvents like DMF and DMSO tend to favor N-alkylation over O-alkylation.[1] These solvents solvate the cation of the base, leaving the nitrogen atoms of the barbiturate anion as the more nucleophilic sites.
-
Counter-ion of the Base: The nature of the cation from the base can influence the N/O alkylation ratio. For instance, using a potassium base (e.g., K₂CO₃) might slightly favor O-alkylation compared to a sodium base (e.g., NaH) in some systems due to the "harder" nature of the potassium cation.
-
-
-
Unreacted Benzyl Halide and Benzyl Alcohol: If the reaction is not complete or if there is moisture in the reaction, you may have residual benzyl halide or benzyl alcohol (formed by hydrolysis).
-
Minimization and Removal: Ensure your reagents and solvent are dry. Unreacted benzyl halide and benzyl alcohol can often be removed during purification by column chromatography.
-
Troubleshooting Workflow for Impurity Formation
Caption: Troubleshooting workflow for impurity formation.
Question 3: My purified product has a broad melting point, suggesting it is still impure. What are the best purification strategies?
Answer:
Purifying 1-benzylbarbituric acid can be challenging due to the similar polarities of the desired product and potential side products.
Purification Methods:
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallization of barbituric acid derivatives include ethanol, ethanol/water mixtures, or ethyl acetate/hexane mixtures. Experiment with small amounts to find the ideal solvent system.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
-
Column Chromatography: If recrystallization does not provide a pure product, column chromatography is the next step.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. Start with a low polarity mobile phase and gradually increase the polarity to elute your compounds. A typical gradient might be from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane. Monitor the fractions by TLC to isolate the desired product.
-
-
Acid-Base Extraction: This can be useful for removing unreacted barbituric acid.
-
Procedure: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate.[2] The unreacted barbituric acid, being more acidic, will be deprotonated and move into the aqueous layer. The mono-benzylated product is less acidic and will preferentially remain in the organic layer. Caution: A strong base may deprotonate the desired product as well, leading to its loss in the aqueous layer.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the N-benzylation of barbituric acid?
A1: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. First, a base abstracts an acidic proton from one of the nitrogen atoms of the barbituric acid to form a resonance-stabilized barbiturate anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide to form the N-C bond.
Reaction Mechanism
Caption: N-benzylation of barbituric acid mechanism.
Q2: Which base is best for this reaction?
A2: The choice of base depends on the desired reactivity and reaction conditions.
-
Potassium Carbonate (K₂CO₃): A mild and commonly used base. It is often used in solvents like DMF or acetone. It may require higher temperatures to be effective.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation. It is typically used in anhydrous solvents like THF or DMF. It is highly reactive and requires careful handling.
-
Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe): Strong bases that are often used in the corresponding alcohol as a solvent. These are effective for deprotonation but can potentially lead to transesterification if ester functionalities are present in more complex substrates.
Q3: What is the difference between using benzyl chloride, benzyl bromide, and benzyl iodide?
A3: The reactivity of the benzyl halide follows the order: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride. This is due to the leaving group ability of the halide (I⁻ > Br⁻ > Cl⁻). Benzyl bromide is a good compromise between reactivity and cost/stability. If you are experiencing a sluggish reaction with benzyl chloride, switching to benzyl bromide may improve the reaction rate. Using a catalytic amount of sodium or potassium iodide with benzyl chloride or bromide can also increase the reaction rate through in situ formation of the more reactive benzyl iodide (Finkelstein reaction).
Q4: How can I confirm the structure of my product?
A4: The structure of this compound can be confirmed using standard spectroscopic techniques:
-
¹H NMR: Look for the characteristic peaks of the benzyl group (aromatic protons around 7.2-7.4 ppm and the benzylic CH₂ protons around 5.0 ppm) and the protons of the pyrimidine ring.
-
¹³C NMR: Confirm the presence of the carbonyl carbons and the carbons of the benzyl group.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm the addition of the benzyl group.
-
Infrared (IR) Spectroscopy: Observe the characteristic C=O stretching frequencies of the trione system and the C-H stretches of the aromatic and aliphatic groups.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure that can be optimized based on the troubleshooting guide above.
Materials:
-
Barbituric acid
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add barbituric acid (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Heat the mixture to 60-70 °C with vigorous stirring for 30 minutes to facilitate the formation of the barbiturate salt.
-
Slowly add benzyl bromide (0.9 equivalents) dropwise to the reaction mixture over 15-20 minutes.
-
Maintain the reaction at 60-70 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with water, followed by a wash with saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Barbituric Acid : Benzyl Bromide Ratio | 1.1 : 1 | To minimize dialkylation. |
| Base (K₂CO₃) Equivalents | 1.5 - 2.0 | To ensure complete deprotonation. |
| Reaction Temperature | 60 - 80 °C | Optimal for a reasonable reaction rate without significant side product formation. |
| Solvent | Anhydrous DMF or DMSO | Promotes N-alkylation and dissolves reactants. |
| Typical Yield (after purification) | 60 - 85% | Varies based on reaction scale and purification efficiency. |
References
- Imanzadeh, G., Kabiri, S., Taghavi, S., Zamanloo, M., & Mansoori, Y. (2025). Solvent-free c-Alkylation of barbituric acid in the Nanocrystalline mordenite media. Journal of Chemical Sciences, 137(1), 1-8.
- Dickey, J. B., & Gray, A. R. (1938). Barbituric acid. Organic Syntheses, 18, 8.
- Shaikh, A. A., Ganie, S. A., & Masjoodi, F. (2024).
- Trost, B. M., & Ariza, X. (1999). Enantioselective Catalytic Transformations of Barbituric Acid Derivatives.
- Senda, S., & Izumi, H. (1969). Barbituric acid derivatives.
- Zhang, Z., et al. (2019). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 21(15), 6078-6082.
- Fahad, M. M. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305.
- D'hooghe, M., & De Kimpe, N. (2008). The N-alkylation of some barbiturates and other acidic drugs. Australian Journal of Chemistry, 61(8), 629-635.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Neville, G. A. (1976). Synthesis of barbituric acid derivatives. Canadian Journal of Chemistry, 54(14), 2327-2334.
- Google Patents. (n.d.). Method of purifying barbituric acid.
-
ResearchGate. (n.d.). Synthesis of 1,3-dimethylpyrimidine-2, 4, 6(1H, 3H, 5H)-trione (1). Retrieved from [Link]
Sources
overcoming resistance to 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione in cancer cells
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals investigating the anticancer properties of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione and encountering challenges related to acquired cellular resistance.
Introduction: Understanding the Compound and the Challenge
This compound is a derivative of barbituric acid, a class of compounds with diverse biological activities.[1][2][3] Analogs of this molecule have demonstrated potent anti-proliferative activity against a range of human cancer cell lines, including ovarian, renal, and breast cancers, with GI50 values in the low nanomolar range.[1][2] While the precise mechanism of action for this specific compound is a subject of ongoing investigation, pyrimidine analogs often function by interfering with nucleotide metabolism or by inhibiting key signaling kinases crucial for cancer cell proliferation and survival.[4][5][6]
A primary obstacle in the clinical application of many promising anticancer agents is the development of drug resistance.[7][8] Cancer cells can adapt to therapeutic pressure through a variety of mechanisms, leading to reduced drug efficacy and eventual treatment failure. This guide provides a structured approach to identifying, characterizing, and overcoming resistance to this compound in your experimental models.
Part 1: Frequently Asked Questions (FAQs)
Q1: My cancer cell line's sensitivity to this compound is decreasing over time. What's happening?
A1: This phenomenon is characteristic of acquired resistance. Initially sensitive cells can develop mechanisms to survive in the presence of the drug. Common adaptations include increased drug efflux (pumping the drug out of the cell), alteration of the drug's molecular target, or activation of alternative "bypass" signaling pathways that compensate for the drug's inhibitory effects.[8][9][10]
Q2: What are the most likely molecular mechanisms of resistance to a pyrimidine-based compound like this?
A2: Based on established patterns with pyrimidine analogs and other targeted therapies, the primary resistance mechanisms to investigate are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump the compound out of the cell.[11][12][13][14][15]
-
Target Alteration: If the compound inhibits a specific enzyme (e.g., a kinase), mutations in the gene encoding that enzyme can prevent the drug from binding effectively.[10]
-
Activation of Bypass Pathways: Cancer cells can upregulate parallel signaling pathways to circumvent the inhibited pathway. The PI3K/Akt/mTOR and MAPK/ERK pathways are common culprits in chemoresistance.[16][17][18][19][20]
-
Metabolic Reprogramming: Cells may alter their pyrimidine metabolism, for example, by upregulating the de novo synthesis pathway to compensate for inhibition of the salvage pathway, or vice versa.[4][21]
Q3: How do I confirm that my cells have developed resistance?
A3: The gold standard is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50). A significant increase (typically 5-fold or higher) in the IC50 value of the suspected resistant cell line compared to the parental (sensitive) cell line confirms resistance. This process involves generating drug-resistant cell lines by exposing them to gradually increasing concentrations of the drug over several weeks.[22]
Part 2: Troubleshooting Guides for Experimental Issues
This section addresses specific problems you may encounter and provides a logical framework for investigation.
Scenario 1: IC50 value has significantly increased, but the drug's target appears unchanged.
-
Question: My Western blots show that the presumed downstream target of this compound is still inhibited at higher drug concentrations, but the cells are clearly surviving. Why?
-
Possible Cause & Troubleshooting Steps:
-
Drug Efflux is the Prime Suspect: The intracellular concentration of the drug may be too low to achieve a sustained therapeutic effect.
-
Action: Perform a rhodamine 123 efflux assay. This fluorescent dye is a known substrate for P-gp. Resistant cells overexpressing P-gp will show lower rhodamine accumulation compared to parental cells.
-
Action: Co-treat your resistant cells with your compound and a known ABC transporter inhibitor (e.g., verapamil for P-gp or Ko143 for BCRP). A restoration of sensitivity (a lower IC50) in the presence of the inhibitor strongly suggests efflux-mediated resistance.[11][23]
-
-
Bypass Pathway Activation: The cells have activated a parallel survival pathway, making the inhibition of the primary target less effective.
-
Scenario 2: The resistant cells show a different morphology and growth rate.
-
Question: My resistant cells grow more slowly than the parental line and appear more mesenchymal (spindle-shaped). What does this imply?
-
Possible Cause & Troubleshooting Steps:
-
Epithelial-to-Mesenchymal Transition (EMT): The drug may be inducing a phenotype associated with increased motility, invasiveness, and drug resistance. EMT is often linked to the activation of signaling pathways like TGF-β.
-
Action: Use Western blot or qPCR to check for classic EMT markers. Look for decreased E-cadherin (epithelial marker) and increased N-cadherin, Vimentin, and Snail/Slug (mesenchymal markers).
-
-
Metabolic Shift: The cells may have adopted a less energy-intensive, slow-cycling state that makes them less vulnerable to cell-cycle-dependent drugs.
-
Action: Conduct a cell cycle analysis using flow cytometry with propidium iodide staining. Resistant cells may show an accumulation in the G0/G1 phase compared to the more rapidly dividing parental cells.
-
-
Part 3: Key Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol describes a standard method for inducing drug resistance in a cancer cell line in vitro.[22]
-
Initial IC50 Determination: Determine the precise IC50 of this compound in your parental cell line.
-
Initial Exposure: Culture the parental cells in media containing the drug at a concentration equal to the IC50.
-
Monitor and Recover: Maintain the culture, replacing the drug-containing media every 3-4 days. Initially, a large percentage of cells will die. Allow the surviving cells to recover and reach ~70-80% confluency.
-
Dose Escalation: Once the cells are proliferating steadily at the starting concentration, subculture them and increase the drug concentration by 1.5- to 2-fold.[22]
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. The goal is to select for a population that can thrive at a concentration 5-10 times the original IC50.
-
Characterization: Periodically freeze down vials of cells at different resistance levels. Once a stable resistant line is established, confirm the new, higher IC50 value and compare it to the parental line.
Protocol 2: Western Blot for Bypass Pathway Activation
This protocol is for assessing the activation state of the PI3K/Akt and MAPK/ERK pathways.
-
Cell Lysis: Grow both parental and resistant cells to 80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Recommended Antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-Actin (as a loading control)
-
-
-
Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels. A significant increase in the phospho/total ratio in the resistant line indicates pathway activation.
Part 4: Visualizing Mechanisms and Workflows
Diagram 1: Hypothesized Resistance Mechanisms
This diagram illustrates the primary molecular escape routes that cancer cells may employ to develop resistance to this compound.
Caption: Key mechanisms of acquired resistance in cancer cells.
Diagram 2: Troubleshooting Workflow for Resistance
This workflow provides a logical sequence of experiments to diagnose the underlying cause of observed drug resistance.
Caption: A step-by-step workflow to diagnose drug resistance.
Summary Table: Strategies to Overcome Resistance
| Resistance Mechanism | Diagnostic Assay | Proposed Strategy | Rationale |
| Drug Efflux | Rhodamine 123 Assay, Western Blot for P-gp/BCRP | Co-treatment with an ABC transporter inhibitor (e.g., verapamil, crizotinib)[23] | Restores intracellular concentration of the primary drug by blocking the efflux pump.[11] |
| Bypass Pathway Activation | Phospho-Kinase Array, Western Blot for p-Akt, p-ERK | Combination therapy with a targeted inhibitor (e.g., PI3K inhibitor like Alpelisib, MEK inhibitor like Trametinib).[16][17] | Dual inhibition of the primary target and the compensatory survival pathway induces synthetic lethality.[9] |
| Target Mutation | Sanger or Next-Generation Sequencing of the target gene | Modify the chemical structure of the drug to bind to the mutated target; switch to a different class of inhibitor. | A next-generation compound may be designed to overcome the specific steric hindrance caused by the mutation.[10][26] |
| Metabolic Reprogramming | Metabolomics, Seahorse Assay | Co-treatment with inhibitors of the compensatory metabolic pathway (e.g., DHODH inhibitors for de novo pyrimidine synthesis).[21] | Creates a metabolic vulnerability by blocking both primary and compensatory nutrient pathways. |
References
-
Overcoming Chemotherapy Resistance in Metastatic Cancer: A Comprehensive Review. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Overcoming Chemoresistance in Cancer: The Promise of Crizotinib. (2024). PubMed. Retrieved January 16, 2026, from [Link]
-
Choi, C. H. (2005). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Cancer Cell International. Retrieved January 16, 2026, from [Link]
-
Overcoming Chemoresistance in Cancer: The Promise of Crizotinib. (2024). MDPI. Retrieved January 16, 2026, from [Link]
-
Yang, J., et al. (2020). Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. Frontiers in Oncology. Retrieved January 16, 2026, from [Link]
-
The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. (n.d.). Bentham Science. Retrieved January 16, 2026, from [Link]
-
McCubrey, J. A., et al. (2006). Activation of the PI3K/Akt pathway and chemotherapeutic resistance. Drug Resistance Updates. Retrieved January 16, 2026, from [Link]
-
Hopper-Borge, E., et al. (2011). ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance. Current Pharmaceutical Design. Retrieved January 16, 2026, from [Link]
-
ABC Multidrug Transporters: Structure, Function and Role in Chemoresistance. (2007). Portland Press. Retrieved January 16, 2026, from [Link]
-
Overcoming Chemoresistance: Mechanisms and Novel Drug Targets. (n.d.). Longdom Publishing. Retrieved January 16, 2026, from [Link]
-
Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. (2024). MDPI. Retrieved January 16, 2026, from [Link]
-
Revisiting the role of ABC transporters in multidrug-resistant cancer. (2016). Nature Reviews Cancer. Retrieved January 16, 2026, from [Link]
-
Martini, M., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers (Basel). Retrieved January 16, 2026, from [Link]
-
Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy. (2022). Nature. Retrieved January 16, 2026, from [Link]
-
Byers, L. A., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Science Signaling. Retrieved January 16, 2026, from [Link]
-
Kamal, A., et al. (2014). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Bioorganic & Medicinal Chemistry Letters. Retrieved January 16, 2026, from [Link]
-
Peters, G. J. (2000). Pyrimidine Analogs. Holland-Frei Cancer Medicine. 5th edition. Retrieved January 16, 2026, from [Link]
-
Activation of PI3K/AKT Pathway Is a Potential Mechanism of Treatment Resistance in Small Cell Lung Cancer. (2022). AACR Publications. Retrieved January 16, 2026, from [Link]
-
Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
Kamal, A., et al. (2014). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Bioorganic & Medicinal Chemistry Letters. Retrieved January 16, 2026, from [Link]
-
EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). MDPI. Retrieved January 16, 2026, from [Link]
-
Veselý, J., & Cihák, A. (1973). Resistance of mammalian tumour cells toward pyrimidine analogues. A review. Oncology. Retrieved January 16, 2026, from [Link]
-
Bridging EGFR/TGF-β signaling to bypass resistance to immune checkpoint blockade. (2025). AACR Publications. Retrieved January 16, 2026, from [Link]
-
Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Retrieved January 16, 2026, from [Link]
-
Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. (2024). Frontiers in Oncology. Retrieved January 16, 2026, from [Link]
-
Drug Resistance prediction by Tumor Explants as Preclinical Platform | Protocol Preview. (2023). YouTube. Retrieved January 16, 2026, from [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). Bio-protocol. Retrieved January 16, 2026, from [Link]
-
Reprogramming of pyrimidine nucleotide metabolism supports vigorous cell proliferation of normal and malignant T cells. (2024). Blood Advances. Retrieved January 16, 2026, from [Link]
-
Combinatorial Anti-Mitotic Activity of Loratadine/5-Fluorouracil Loade. (2026). International Journal of Nanomedicine. Retrieved January 16, 2026, from [Link]
-
Molecular profiling of chemotherapy-resistant breast cancer reveals DNA methylation remodeling associated with the acquisition of paclitaxel resistance. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. (2024). PubMed. Retrieved January 16, 2026, from [Link]
-
Multi-drug resistance in cancer chemotherapeutics: Mechanisms and lab approaches. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Shi, Y. Y., et al. (2022). Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities. European Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link][Link])
Sources
- 1. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H10N2O3 | CID 268726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. Overcoming Chemoresistance in Cancer: The Promise of Crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 17. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ashpublications.org [ashpublications.org]
- 22. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. frontiersin.org [frontiersin.org]
- 26. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators [mdpi.com]
Technical Support Center: Stability of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the stability of this compound in solution over time. Our goal is to equip you with the scientific rationale and practical steps necessary to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound, a derivative of barbituric acid, is a compound of interest in various research and development fields. The stability of this molecule in solution is a critical parameter that can significantly impact experimental outcomes, from initial screening assays to formulation development. The pyrimidine-trione core, also known as a barbiturate ring, is susceptible to degradation, primarily through hydrolysis. The rate and extent of this degradation are influenced by several factors, including pH, temperature, solvent composition, and exposure to light. Understanding these factors is paramount for maintaining the compound's integrity throughout its experimental lifecycle.
This guide is structured to anticipate and address the common challenges you may encounter. We will delve into the "why" behind the experimental choices, providing a framework for developing robust, self-validating protocols.
I. Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to provide rapid assistance for specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent over time. Could compound instability be the cause?
A1: Yes, inconsistent results are a classic indicator of compound instability. The pyrimidine-trione ring is known to be susceptible to hydrolysis, which would decrease the concentration of the active parent compound over the course of your experiment, leading to variability. The rate of degradation can be influenced by the pH and temperature of your assay buffer. It is crucial to establish the stability of the compound under your specific experimental conditions.
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: The key factors are:
-
pH: The rate of hydrolysis of the barbiturate ring is highly pH-dependent. Both acidic and, more significantly, alkaline conditions can catalyze the opening of the pyrimidine ring.[1][2]
-
Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation.[3]
-
Solvent Composition: The polarity and protic nature of the solvent can influence the stability. The presence of co-solvents like glycerol or polyethylene glycol has been shown to increase the stability of similar compounds in aqueous solutions.[4]
-
Light Exposure: Photodegradation can be a concern for many organic molecules. It is advisable to protect solutions from light, especially during long-term storage or experiments.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the known chemistry of barbiturates, the primary degradation pathway is likely hydrolysis of the pyrimidine ring.[1][5] This would lead to the formation of N-benzylmalonuric acid, followed by further potential degradation to benzylurea and malonic acid. Another potential, though less common, degradation could involve the cleavage of the benzyl group.
Troubleshooting Specific Issues
Issue 1: Rapid loss of compound potency observed in an aqueous buffer at physiological pH (7.4).
-
Plausible Cause: Alkaline-catalyzed hydrolysis of the pyrimidine-trione ring is a likely cause. Even at a seemingly neutral pH of 7.4, hydroxide-ion-catalyzed degradation can occur, especially if the experiment is conducted over several hours or at an elevated temperature (e.g., 37°C).[4]
-
Troubleshooting Steps:
-
pH Profile Study: Conduct a preliminary stability study in buffers of varying pH (e.g., pH 5, 6, 7.4, and 8) to determine the optimal pH for stability.
-
Temperature Control: If your experiment allows, consider running it at a lower temperature to slow down the degradation kinetics.
-
Use of Co-solvents: Investigate the effect of adding a co-solvent like DMSO, ethanol, or polyethylene glycol to your buffer system. This can sometimes decrease the water activity and slow down hydrolysis.[4]
-
Fresh Solution Preparation: Prepare fresh solutions of the compound immediately before each experiment to minimize the impact of degradation over time.
-
Issue 2: Appearance of unknown peaks in my HPLC chromatogram during a time-course experiment.
-
Plausible Cause: These new peaks are likely degradation products of this compound. A robust stability-indicating HPLC method is essential to separate the parent compound from its degradants.[6][7]
-
Troubleshooting Steps:
-
Method Validation: Ensure your HPLC method is "stability-indicating." This means it can resolve the parent peak from all potential degradation product peaks. This is typically confirmed through forced degradation studies.[7][8]
-
Forced Degradation Study: Intentionally degrade the compound under stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[8] Use the resulting mixture to optimize your HPLC method for better separation.
-
Peak Tracking: Monitor the area of the parent peak and the new peaks over time. A decrease in the parent peak area should correlate with an increase in the area of the degradation product peaks.
-
Issue 3: Precipitation of the compound from the solution during the experiment.
-
Plausible Cause: This could be due to poor solubility of the compound in the chosen solvent system or a change in the solution's properties over time (e.g., pH shift). It is also possible that a degradation product is less soluble than the parent compound.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of this compound in your experimental buffer before starting stability studies.
-
pH Monitoring: Measure the pH of your solution at the beginning and end of the experiment to check for any significant changes.
-
Co-solvent Optimization: If solubility is an issue, consider using a higher percentage of a co-solvent like DMSO or ethanol. However, be mindful that this can also affect the compound's stability.
-
II. Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Objective: To establish an HPLC method that provides baseline separation of the parent compound and its major degradants.
Materials:
-
This compound
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Formic acid or phosphoric acid
-
Ammonium acetate or phosphate buffer salts
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV or PDA detector
Methodology:
-
Initial Method Scouting:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Start with a generic gradient method on a C18 column. For example:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow rate: 1.0 mL/min
-
Detection: 254 nm (or determine λmax by UV scan)
-
-
-
Forced Degradation Study:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the solvent.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Method Optimization:
-
Inject the stressed samples into the HPLC system.
-
Observe the chromatograms for new peaks (degradation products).
-
Adjust the gradient slope, mobile phase composition (e.g., switch to methanol, use a buffer), and pH to achieve baseline separation between the parent peak and all major degradation peaks.
-
-
Method Validation (Abbreviated):
-
Specificity: Confirm that the degradation product peaks do not interfere with the parent peak.
-
Linearity: Demonstrate a linear relationship between peak area and concentration over a defined range.
-
Precision: Assess the repeatability of the method by multiple injections of the same sample.
-
Protocol 2: pH-Rate Profile Study
This protocol determines the stability of this compound across a range of pH values.
Objective: To quantify the degradation rate constant at different pH values and identify the pH of maximum stability.
Materials:
-
Validated stability-indicating HPLC method
-
Buffer solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 9, 12)
-
Constant temperature water bath or incubator
-
Volumetric flasks and pipettes
Methodology:
-
Sample Preparation:
-
Prepare buffer solutions covering the desired pH range.
-
For each pH, prepare a solution of this compound at a known concentration (e.g., 100 µg/mL).
-
-
Incubation:
-
Place the solutions in a constant temperature bath (e.g., 50°C to accelerate degradation).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each pH solution.
-
Immediately quench any further reaction if necessary (e.g., by neutralizing or cooling).
-
Analyze the samples using the validated stability-indicating HPLC method.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the remaining concentration of the parent compound versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the apparent first-order rate constant (k_obs).
-
Plot log(k_obs) versus pH to generate the pH-rate profile.
-
III. Data Presentation & Visualization
Data Summary Table
The results from a hypothetical pH-rate profile study could be summarized as follows:
| pH | Temperature (°C) | Apparent Rate Constant (k_obs, h⁻¹) | Half-life (t₁/₂, h) |
| 2.0 | 50 | 0.005 | 138.6 |
| 4.0 | 50 | 0.002 | 346.5 |
| 6.0 | 50 | 0.009 | 77.0 |
| 7.4 | 50 | 0.045 | 15.4 |
| 9.0 | 50 | 0.210 | 3.3 |
| 12.0 | 50 | 1.500 | 0.46 |
This is example data and does not represent actual experimental results.
Visualizations (Graphviz)
Caption: Proposed hydrolytic degradation pathway.
Caption: General workflow for a kinetic stability study.
IV. Concluding Remarks
The stability of this compound in solution is a multifaceted issue that requires careful consideration and empirical investigation. By understanding the potential degradation pathways and implementing robust analytical methods, researchers can ensure the reliability and accuracy of their experimental data. This guide provides a foundational framework for troubleshooting common issues and designing comprehensive stability studies. We encourage a proactive approach to stability testing as an integral part of your research and development process.
V. References
-
PubChem Compound Summary for CID 268726, this compound. National Center for Biotechnology Information. [Link]
-
Alkaline hydrolysis of 1,3-dimethylphenobarbital. PubMed. [Link]
-
Cation and sequence effects on stability of intermolecular pyrimidine-purine-purine triplex. PubMed Central (PMC). [Link]
-
Kinetics of hydrolysis of barbituric acid derivatives. PubMed. [Link]
-
Hydrolysis of barbituric acids. 2. Rate studies on the hydrolysis of the ions of some 1,5-dimethyl-5-substituted and some 1-methyl-5,5-disubstituted barbituric acids. PubMed. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research (IJSDR). [Link]
-
STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. U.S. Pharmacopeia (USP). [Link]
-
Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. PubMed. [Link]
-
Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. PubMed Central (PMC). [Link]
-
Stability of benzylpenicillin during continuous home intravenous therapy. ResearchGate. [Link]
Sources
- 1. Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of hydrolysis of barbituric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of barbituric acids. 2. Rate studies on the hydrolysis of the ions of some 1,5-dimethyl-5-substituted and some 1-methyl-5,5-disubstituted barbituric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. usp.org [usp.org]
- 8. ijsdr.org [ijsdr.org]
Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione in Cellular Assays
Welcome to the technical support resource for researchers working with 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione and related compounds. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to help you navigate the complexities of cellular assays, specifically focusing on identifying and minimizing off-target effects. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying rationale to empower you to make robust, data-driven decisions.
Section 1: Foundational Knowledge & Initial Troubleshooting
This section addresses the most common initial questions researchers face when a pyrimidine-trione compound shows activity in a primary screen.
Q1: What are "off-target effects," and why are they a particular concern with pyrimidine-trione compounds?
Answer: An "off-target effect" occurs when a compound interacts with molecules other than its intended biological target, leading to unintended physiological or cellular responses[1][2]. These can be broadly categorized into two classes:
-
Compound-Mediated Assay Interference: The compound directly interferes with the assay's detection system. This is not a true biological effect but an artifact that can produce reproducible, concentration-dependent results, making it a common source of false positives[3]. Examples include autofluorescence, quenching of a fluorescent signal, or direct inhibition of a reporter enzyme like luciferase[3][4].
The pyrimidine-trione scaffold, a derivative of barbituric acid, is found in many biologically active molecules, including some with anti-proliferative and anti-inflammatory properties[6][7][8][9][10]. However, like many heterocyclic structures prevalent in high-throughput screening (HTS) libraries, these compounds can sometimes engage in non-specific interactions or possess physicochemical properties that lead to assay interference[3][11]. Therefore, rigorous validation is essential to ensure that an observed effect is genuinely linked to the intended biological question.
Q2: My primary screen shows activity for this compound. What are my immediate next steps to rule out common artifacts?
Answer: A positive result in a primary screen is the beginning, not the end, of the investigation. The most challenging task is to discard false-positive hits while prioritizing genuinely active and specific compounds[12]. Before committing significant resources, a systematic triage process is critical.
Your immediate workflow should focus on two key questions: "Is the activity real?" and "Is the activity just due to cell death?".
Caption: Initial Hit Triage Workflow.
This workflow ensures that resources are not wasted on compounds that are either non-reproducible, generically toxic, or artifacts of the screening technology[4][5][12].
Q3: What are the most common types of assay interference I should be aware of?
Answer: Assay interference is a major source of false positives in HTS[3]. High-throughput assays often rely on sensitive light-based detection methods (fluorescence or luminescence), which are particularly susceptible to compound-dependent artifacts[3].
| Interference Type | Description | Potential Impact on Assay Readout |
| Autofluorescence | The compound itself emits light at the same wavelength used for detection. | False positive (appears as increased signal). |
| Fluorescence Quenching | The compound absorbs the light emitted by the assay's fluorophore. | False negative (appears as decreased signal). |
| Light Scattering | The compound precipitates or forms aggregates that scatter excitation light. | Can be a false positive or negative depending on the instrument. |
| Reporter Inhibition | The compound directly inhibits the reporter enzyme (e.g., Luciferase, β-lactamase). | False positive in assays where the reporter is used to detect an inhibitory event (e.g., a STOP signal). |
| Redox Cycling | The compound undergoes redox cycling, producing reactive oxygen species (ROS) like H₂O₂. | Can interfere with many assays, particularly those using redox-sensitive dyes or proteins[3]. |
Table 1: Common Mechanisms of Compound-Mediated Assay Interference.
The best way to identify these issues is to run a technology counter-screen , which is an assay designed to test for compound interference with the detection method itself, in the absence of the primary biological target[3][4].
Section 2: Troubleshooting Guide: Differentiating True Hits from False Positives
This section provides practical solutions to common experimental challenges.
Problem: The observed activity of my compound might just be due to cytotoxicity.
Scientific Rationale: Many compounds identified in screens can appear active simply because they are toxic to cells[5][13]. For example, in an assay measuring the inhibition of cell proliferation, a cytotoxic compound will score as a potent "hit." It is crucial to distinguish between a specific anti-proliferative effect and general cytotoxicity. This is achieved by determining the therapeutic window—the concentration range where the compound elicits its desired biological effect without causing significant cell death[4].
Solution: Implement Parallel Cytotoxicity Profiling.
Always measure cytotoxicity in parallel with your primary functional assay, using the same cell line, cell seeding density, and incubation times[12]. This allows for a direct comparison of the EC₅₀/IC₅₀ (potency in the functional assay) with the CC₅₀ (concentration that causes 50% cytotoxicity). A significant window between these two values (ideally >10-fold) suggests the observed activity is not primarily driven by toxicity.
| Assay | Principle | Readout | Advantages |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised plasma membranes[14][15]. | Colorimetric or Fluorometric | Simple, cost-effective, directly measures cell death (necrosis). |
| MTT/XTT/WST-1 Assays | Measures the metabolic activity of mitochondrial dehydrogenases, which convert a tetrazolium salt into a colored formazan product[13]. | Colorimetric | High-throughput, widely used. |
| ATP Content Assay (e.g., CellTiter-Glo®) | Measures intracellular ATP levels, which deplete rapidly in non-viable cells[12]. | Luminescence | Highly sensitive, good indicator of overall cell health. |
| Live/Dead Staining | Uses fluorescent dyes (e.g., Calcein-AM/Propidium Iodide) to distinguish between viable and dead cells based on membrane integrity and esterase activity[13]. | Fluorescence Microscopy or Flow Cytometry | Provides single-cell level data, can be multiplexed[12]. |
Table 2: Common Cytotoxicity Assays and Their Principles.
For a detailed methodology, refer to Protocol 1 in the next section.
Problem: I suspect my compound is interfering with my assay's detection technology.
Scientific Rationale: As discussed in Q3, direct interference with the assay readout is a common artifact[3]. A technology counter-screen is designed to isolate the detection step of your assay from the biological reaction you are studying. This allows you to determine if your compound's activity is dependent on the presence of the biological target or if it acts on the reporter system itself[4][5].
Solution: Design and Run a Technology-Specific Counter-Screen.
The design of the counter-screen is dependent on your primary assay format.
-
For Luciferase Reporter Assays: Run the assay with a constitutively active promoter (e.g., CMV) driving luciferase expression, or run the biochemical luciferase reaction in a cell-free format by adding purified luciferase and luciferin to wells containing your compound[4]. A change in signal indicates direct inhibition or enhancement of the luciferase enzyme.
-
For Fluorescence-Based Assays: Pre-incubate your compound with the fluorescent substrate or product of your assay in the absence of any enzyme or cells[16]. A change in fluorescence intensity points to an interference mechanism like quenching or enhancement.
-
For High-Content Imaging Assays: Image cells treated with the compound in a channel that is not being used for a specific stain. The appearance of a signal indicates compound autofluorescence[17].
For a detailed protocol on designing a luciferase interference screen, see Protocol 2 .
Section 3: Advanced Protocols for Hit Validation
This section provides detailed, step-by-step methodologies for key validation experiments.
Protocol 1: Assessing Cytotoxicity via LDH Release Assay
This protocol provides a reliable method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium[15].
Materials:
-
Cells of interest plated in a 96-well clear-bottom plate.
-
This compound serial dilutions.
-
Vehicle control (e.g., DMSO).
-
Positive control for maximum lysis (e.g., 10X Lysis Buffer provided with kit).
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher, Promega, Abcam).
-
Spectrophotometer capable of reading absorbance at ~490 nm and ~680 nm.
Procedure:
-
Cell Seeding: Seed cells at a pre-optimized density and allow them to adhere overnight. Proper seeding is critical for reproducibility[18][19].
-
Compound Treatment: Treat cells with a serial dilution of your compound (e.g., 8-point, 3-fold dilutions). Include wells for:
-
Vehicle Control: Cells treated with the highest concentration of vehicle (e.g., 0.1% DMSO).
-
Maximum Lysis Control: Cells to be treated with Lysis Buffer 45 minutes before the end of the experiment. This represents 100% cytotoxicity.
-
Untreated Control: Cells in media only.
-
-
Incubation: Incubate the plate for the same duration as your primary functional assay.
-
Sample Collection: 45 minutes before the end of incubation, add 10X Lysis Buffer to the "Maximum Lysis Control" wells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a fresh 96-well flat-bottom plate. Do not disturb the cell monolayer.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (Substrate Mix + Assay Buffer) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm (for the formazan product) and 680 nm (background).
Data Analysis:
-
Subtract the 680 nm absorbance value from the 490 nm value for each well.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Compound_Treated_LDH_Activity - Vehicle_Control_LDH_Activity) / (Maximum_Lysis_LDH_Activity - Vehicle_Control_LDH_Activity)
-
Plot the % Cytotoxicity against the compound concentration and fit a dose-response curve to determine the CC₅₀ value.
Protocol 2: Designing a Luciferase Interference Counter-Screen
This protocol identifies compounds that directly inhibit or enhance firefly luciferase activity, a common reporter in cell-based assays[4].
Materials:
-
This compound serial dilutions.
-
Vehicle control (e.g., DMSO).
-
Known luciferase inhibitor (positive control, e.g., Quercetin).
-
Purified recombinant firefly luciferase.
-
Luciferin substrate buffer.
-
Assay buffer (cell-free).
-
White, opaque 96- or 384-well plates suitable for luminescence.
-
Luminometer.
Procedure:
-
Compound Plating: Add your serially diluted compound, vehicle control, and positive control to the wells of the microplate.
-
Luciferase Addition: Add a fixed concentration of purified firefly luciferase in assay buffer to all wells.
-
Pre-incubation: Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Add the luciferin substrate to all wells.
-
Data Acquisition: Immediately measure the luminescence signal using a plate reader.
Data Analysis:
-
Normalize the data to the vehicle control wells (representing 100% luciferase activity).
-
Plot the % activity against compound concentration.
-
A dose-dependent decrease in luminescence indicates that this compound is a direct inhibitor of luciferase and that results from a luciferase-based primary screen may be artifactual.
Section 4: Advanced Target Deconvolution
After ruling out cytotoxicity and assay interference, the next step is to confirm the compound's effect is mediated through the intended biological target.
Q: How can I definitively confirm that my compound's effect is on-target and not a non-specific biological effect?
Answer: Confirming on-target activity is the gold standard of hit validation. This involves demonstrating that the compound's efficacy is dependent on the presence of its intended target. Genetic and biophysical methods are powerful tools for this purpose.
Genetic Approaches (e.g., CRISPR/Cas9, RNAi): The most rigorous way to validate a target is to remove it.[2][20]
-
Logic: If the compound acts through Target X, then knocking out or knocking down the gene for Target X should render the cells resistant to the compound[21]. If the compound is still effective in the knockout/knockdown cells, its activity must be through an off-target mechanism[2][21].
-
Workflow:
-
Generate a stable cell line where your target of interest is knocked out (KO) using CRISPR/Cas9.
-
Confirm the knockout at the protein level (e.g., via Western Blot).
-
Perform a dose-response experiment with this compound on both the wild-type (WT) and KO cell lines.
-
A significant rightward shift in the IC₅₀ curve for the KO line compared to the WT line confirms on-target activity.
-
Caption: Logic of Genetic Target Validation.
Biophysical Methods: Techniques like the Cellular Thermal Shift Assay (CETSA) can provide evidence of direct target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding[16][22].
By systematically applying this hierarchy of validation experiments—from basic cytotoxicity checks to advanced genetic knockouts—you can build a robust body of evidence to confidently classify the activity of this compound and advance your research with high-quality, validated hits.
References
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]
-
The University of Arizona. (n.d.). ACDD - Our Process. R. Ken Coit College of Pharmacy. [Link]
-
Canzoneri, J. C., & O'Connell, N. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery, 22(10), 1215-1223. [Link]
-
baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]
-
National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
News-Medical.Net. (n.d.). Hit Selection in High-Throughput Screening. News-Medical.Net. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. [Link]
-
National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
-
a4cell. (2023, January 23). Truly Effective Cell Assay Design. a4cell. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
paasp network. (2019, August 12). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. paasp network. [Link]
-
ResearchGate. (2018, April 4). The difficulty of removing off-target effect is a common loophole of experiments involving high throughput screening and sgRNA and RNAi libraries? ResearchGate. [Link]
-
National Center for Biotechnology Information. (2014). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. PubMed Central. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]
-
Sheltzer, J. M. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Sheltzer Lab. [Link]
-
National Center for Biotechnology Information. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PubMed Central. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Shi, Y. Y., et al. (2022). Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities. European Journal of Medicinal Chemistry, 244, 114848. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology, 28(3), 261-272. [Link]
-
Akella, A., et al. (2014). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 24(2), 601-603. [Link]
-
National Center for Biotechnology Information. (2024). Pyrimidine Triones as Potential Activators of p53 Mutants. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(2-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. PubChem. [Link]
-
MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
National Center for Biotechnology Information. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed Central. [Link]
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 6. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 14. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. marinbio.com [marinbio.com]
- 20. Mastering screening: Validating and following up on hits from loss-of-function screens. | Revvity [revvity.com]
- 21. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrimidine Triones as Potential Activators of p53 Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Oral Bioavailability Challenges of Pyrimidine-2,4,6-Trione Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-2,4,6-trione compounds. This guide is designed to provide in-depth, actionable insights into the common challenges affecting the oral bioavailability of this important chemical class, which includes barbiturates and their derivatives. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and accelerate your development pipeline.
The oral bioavailability of any compound is a complex interplay of its intrinsic physicochemical properties and its interaction with the physiological environment of the gastrointestinal tract. For pyrimidine-2,4,6-triones, the journey from administration to systemic circulation is often hindered by three primary obstacles: poor aqueous solubility, limited membrane permeability, and extensive first-pass metabolism.[1][2][3][4]
This guide is structured to help you first diagnose the primary barrier limiting your compound's bioavailability and then provide targeted troubleshooting strategies and validated experimental protocols to overcome it.
Initial Assessment: A Workflow for Diagnosing Bioavailability Barriers
Before diving into complex formulation work, it is critical to identify the rate-limiting step in your compound's absorption. The following workflow provides a logical progression of experiments to systematically pinpoint the primary challenge.
Troubleshooting Guide & FAQs
This section directly addresses specific issues you may encounter during your experiments, providing the underlying cause and actionable solutions.
Issue 1: My compound shows extremely low concentration in dissolution studies.
Question: I'm performing a standard USP paddle dissolution test on my pyrimidine-2,4,6-trione formulation, but the concentration in the medium is consistently below the limit of quantification. What's going wrong?
Answer: This is a classic sign that your compound's oral absorption is limited by its poor aqueous solubility and/or dissolution rate. The pyrimidine-2,4,6-trione scaffold, especially with lipophilic substituents at the C5 position, often results in a crystalline structure with high lattice energy and poor interaction with water.[5][6] The compound cannot be absorbed if it doesn't first dissolve in the gastrointestinal fluids.[3]
Possible Causes & Recommended Actions:
-
High Crystallinity: The strong intermolecular forces in the crystal lattice make it difficult for solvent molecules to break them apart.
-
Action: Formulate an Amorphous Solid Dispersion (ASD) . By dispersing the compound in a polymer matrix, you trap it in a higher-energy, non-crystalline (amorphous) state, which dramatically increases its apparent solubility and dissolution rate.[7] See Protocol 1 for a detailed methodology.
-
-
Poor Wettability: The particle surface may be hydrophobic, preventing effective contact with the aqueous dissolution medium.
-
Action: Incorporate a suitable wetting agent or surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) into your formulation.[1] This reduces the surface tension between the particle and the medium, facilitating dissolution.
-
-
Ionizable Group Presence: If your compound has an acidic proton (the N-H protons of the barbiturate ring are weakly acidic), its solubility will be pH-dependent.
| Formulation Strategy | Principle | Expected Solubility Increase |
| Amorphous Solid Dispersion | Prevents crystallization, maintaining a high-energy state. | 10-1000 fold |
| Salt Formation | Increases ionization and disrupts crystal packing. | 5-500 fold |
| Particle Size Reduction | Increases surface area available for dissolution. | 2-10 fold |
Issue 2: My compound is soluble but does not seem to cross intestinal cell models.
Question: My pyrimidine-trione derivative has good aqueous solubility, but in our Caco-2 cell assay, the apparent permeability (Papp) is very low (<1 x 10⁻⁶ cm/s). Why isn't it being absorbed?
Answer: This indicates that the primary barrier is poor membrane permeability. For a drug to be absorbed, it must pass through the lipid bilayer of the intestinal epithelial cells.[9] While many barbiturates are lipophilic enough to pass through membranes, specific structural features can hinder this process.[10] An alternative and common cause is that the compound is a substrate for efflux transporters. These are proteins like P-glycoprotein (P-gp) that act as cellular "bouncers," actively pumping the drug back into the intestinal lumen after it has been absorbed into the cell.[11]
Possible Causes & Recommended Actions:
-
Low Lipophilicity or High Polarity: The compound may be too polar to efficiently partition into the lipid cell membrane.
-
Action: Conduct medicinal chemistry efforts to modulate the LogP value into an optimal range (typically 1-3). This often involves modifying substituents on the pyrimidine-trione core.
-
-
Active Efflux: The compound is recognized and expelled by transporters like P-gp or BCRP.
-
Action: Perform a bidirectional Caco-2 assay . By measuring permeability from the apical (gut) side to the basolateral (blood) side (A→B) and vice-versa (B→A), you can calculate an Efflux Ratio (ER) . An ER > 2 is a strong indicator of active efflux. See Protocol 2 for methodology. If efflux is confirmed, formulation strategies using efflux inhibitors or structural modifications to avoid transporter recognition are necessary.
-
Issue 3: My compound has good solubility and permeability in vitro, but in vivo bioavailability is still poor.
Question: We've optimized our formulation for excellent dissolution, and the Caco-2 data shows high permeability and no efflux. However, when we dosed it in rats, the oral bioavailability (F%) was less than 10%. What could be the reason?
Answer: This classic in vitro to in vivo disconnect strongly points to high first-pass metabolism .[12] Before your drug can reach the systemic circulation, it must first pass through the gut wall and then the liver, both of which are rich in metabolic enzymes like the Cytochrome P450 (CYP) family.[13][14] If your compound is rapidly metabolized in either of these locations, very little of the active parent drug will make it into the bloodstream. The pyrimidine ring and its substituents can be susceptible to enzymatic degradation.[15][16]
Possible Causes & Recommended Actions:
-
High Hepatic Extraction: The compound is rapidly cleared by enzymes in the liver.
-
Action: Perform an in vitro metabolic stability assay using human or rat liver microsomes. This experiment measures the rate at which your compound is metabolized, allowing you to calculate its intrinsic clearance (CLint) and predict its hepatic extraction ratio.[17] See Protocol 3 for details.
-
-
Gut Wall Metabolism: The compound is metabolized by enzymes within the intestinal cells themselves.
-
Action: While more complex to assess, comparing metabolic rates in liver microsomes versus intestinal (S9) fractions can provide clues. If metabolism is the confirmed issue, strategies include:
-
Medicinal Chemistry: Modify the structure to block the metabolic "soft spots."
-
Prodrug Approach: Chemically modify the drug so it is inactive and resistant to first-pass metabolism, but is later converted to the active form in the systemic circulation.[2][9]
-
Lipid-Based Formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can promote lymphatic absorption, which bypasses the liver and avoids first-pass metabolism.[7]
-
-
| Parameter | High Bioavailability Candidate | Low Bioavailability Candidate |
| Solubility | >100 µg/mL in FaSSIF | <10 µg/mL in FaSSIF |
| Caco-2 Papp (A→B) | > 10 x 10⁻⁶ cm/s | < 1 x 10⁻⁶ cm/s |
| Efflux Ratio | < 2 | > 2 |
| Microsomal Half-life | > 30 min | < 10 min |
Detailed Experimental Protocols
Protocol 1: Formulation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol describes a lab-scale method to enhance the solubility of a poorly soluble pyrimidine-2,4,6-trione.
-
Polymer Selection: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).[1]
-
Solvent System: Select a common volatile solvent that dissolves both your compound and the polymer (e.g., a 1:1 mixture of dichloromethane and methanol).
-
Dissolution: In a round-bottom flask, dissolve the pyrimidine-trione compound and the polymer in the solvent system. Test various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 by weight). Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed.
-
Final Drying: Scrape the solid material from the flask and dry it further in a vacuum oven overnight to remove any residual solvent.
-
Validation: Characterize the resulting powder using Powder X-Ray Diffraction (PXRD) to confirm the absence of crystalline peaks (indicating an amorphous state) and perform dissolution testing to quantify the improvement in solubility.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This assay is the industry standard for assessing intestinal permeability and identifying active efflux.[17]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicative of a tight monolayer (typically >250 Ω·cm²).
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Apical to Basolateral (A→B) Transport:
-
Add your test compound (e.g., at 10 µM) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport:
-
Perform the reverse experiment by adding the compound to the basolateral chamber and sampling from the apical chamber.
-
-
Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.[18]
-
Protocol 3: Metabolic Stability Assay in Liver Microsomes
This assay predicts the extent of first-pass metabolism in the liver.
-
Reagents: Obtain pooled liver microsomes (human or relevant preclinical species) and an NADPH regenerating system.
-
Incubation Mixture: In a microcentrifuge tube on ice, prepare a reaction mixture containing phosphate buffer (pH 7.4), liver microsomes (e.g., 0.5 mg/mL), and your test compound (e.g., 1 µM).
-
Initiate Reaction: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 min), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction.
-
Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound remaining at each time point.
-
Calculations:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
References
- Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. (2021).
- Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. (2024). bioRxiv.
- Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery. (2004). PubMed.
- Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015).
- Technical Support Center: Improving the Oral Bioavailability of (S)
- Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. (2017). Webinar.
- Strategies to improve oral bioavailability. (2025).
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PubMed Central.
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
- Salts of barbituric and 2-thiobarbituric acids with imidazole: polymorphism, supramolecular structure, thermal stability and water solubility. (2019). New Journal of Chemistry (RSC Publishing).
- How to improve the bioavailability of a drug? (2025).
- Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (1993). PubMed.
- Solubility behavior of barbituric acids in aqueous solution of sodium alkyl sulfonate as a function of concentration and temper
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PubMed Central.
- Barbiturates: Structural activity rel
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
- Pyrimidine metabolism. (n.d.). Wikipedia.
- First pass effect. (n.d.). Wikipedia.
- Prediction of Intestinal Epithelial Transport of Drug in (Caco-2) Cell Culture from Molecular Structure using 'in silico' Approaches During Early Drug Discovery. (2005).
- Study of First-Pass Metabolism and its Uses. (2023). Walsh Medical Media.
- Barbiturates. (2023).
- First-Pass Metabolism and Its Effect on Bioavailability. (2025).
- Role of bacterial efflux pump proteins in antibiotic resistance across microbial species. (n.d.). CyberLeninka.
- EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants. (2007).
- The effectiveness of a barbiturate as a sedative is related to its ability to penetrate the nonpolar membrane of a cell. (2024). Pearson+.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. Salts of barbituric and 2-thiobarbituric acids with imidazole: polymorphism, supramolecular structure, thermal stability and water solubility - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. The effectiveness of a barbiturate as a sedative is related to it... | Study Prep in Pearson+ [pearson.com]
- 11. EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. First pass effect - Wikipedia [en.wikipedia.org]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 16. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 17. Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Aggregation of 1-Benzylpyrimidine-2,4,6(1H,3H,5H)-trione in High-Concentration Stock Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge of preventing the aggregation of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione in high-concentration stock solutions. Our goal is to equip you with the scientific understanding and practical protocols to ensure the quality and reliability of your experimental results.
Introduction: The Challenge of Small Molecule Aggregation
In drug discovery and development, the formation of aggregates from small molecules in stock solutions is a significant concern. Aggregation can lead to a loss of efficacy, altered pharmacokinetics, and even unwanted immunogenicity.[1][2] this compound, a derivative of barbituric acid, is a lipophilic compound that may be prone to aggregation, particularly at high concentrations. This guide will explore the underlying causes of this phenomenon and provide actionable strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
A1: this compound, also known as 1-benzylbarbituric acid, is a heterocyclic compound.[3] Its structure, containing both hydrophobic (benzyl group) and polar (pyrimidine-trione ring) moieties, can lead to self-association in solution, especially in aqueous environments. This self-association is a primary driver of aggregation.[4] While specific experimental data on the aggregation of this particular compound is limited, derivatives of barbituric acid are known to exhibit aggregation behavior.[4]
Q2: What are the primary factors that contribute to the aggregation of this compound in stock solutions?
A2: Several factors can induce or accelerate aggregation:
-
High Concentration: Exceeding the solubility limit of the compound is a common cause of aggregation.[5]
-
Solvent Choice: Using a solvent in which the compound has poor solubility can promote aggregation.
-
pH of the Solution: The pH can affect the ionization state of the molecule, which in turn influences its solubility and aggregation propensity.
-
Temperature: Temperature fluctuations during storage can impact solubility and lead to precipitation or aggregation.
-
Ionic Strength: The presence of salts in the solution can either increase or decrease solubility, depending on the specific salt and its concentration.
Q3: How can I visually identify if my stock solution has aggregation?
A3: While visual inspection for turbidity or precipitation is a first step, it may not detect nano-sized aggregates. Colloidal aggregates are often in the range of tens to hundreds of nanometers and may not be visible to the naked eye.[6] Therefore, more sensitive analytical techniques are required for confirmation.
Troubleshooting Guide: Preventing and Mitigating Aggregation
This section provides a systematic approach to troubleshooting and preventing aggregation of this compound in your stock solutions.
Step 1: Optimizing the Solvent System
The choice of solvent is critical for maintaining the solubility and stability of your compound.
-
Recommendation: For hydrophobic compounds like this compound, organic solvents such as DMSO or ethanol are often suitable for preparing high-concentration stock solutions.[7] When diluting the stock solution into an aqueous buffer for your experiment, it is crucial to do so in a stepwise manner to avoid rapid changes in solvent polarity that can cause precipitation.[8] The final concentration of the organic solvent in your working solution should be kept low (typically <0.5% for DMSO) to minimize toxicity to cells.[8]
Step 2: The Role of pH and Buffers
The pH of the final solution can significantly impact the charge state of the molecule, thereby affecting its solubility.
-
Experimental Approach: Conduct a pH-solubility profile for this compound. This involves preparing solutions at various pH values and measuring the concentration of the dissolved compound. This data will help you identify the optimal pH range for your experiments.
Step 3: Utilizing Excipients to Enhance Solubility and Stability
Excipients are inactive substances that can be added to a formulation to improve its properties. Several classes of excipients can be employed to prevent aggregation.[1][9]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate hydrophobic molecules, forming inclusion complexes that increase their aqueous solubility and stability.[10][11][12]
-
Recommendation: Consider using β-cyclodextrin (β-CD) or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[10]
-
-
Surfactants: Non-ionic surfactants, such as polysorbates (e.g., Tween 80) or Triton X-100, can be used at low concentrations to prevent aggregation by reducing surface adsorption and stabilizing the compound in solution.[1][13]
Table 1: Common Excipients for Preventing Aggregation
| Excipient Class | Example | Mechanism of Action | Typical Concentration Range |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes, increasing solubility.[10][11] | 1-10% (w/v) |
| Non-ionic Surfactants | Polysorbate 80 (Tween 80) | Reduces surface tension and stabilizes particles.[1] | 0.01-0.1% (v/v) |
| Amino Acids | Arginine, Glycine | Can stabilize compounds through preferential exclusion.[1] | 50-250 mM |
Step 4: Proper Storage and Handling of Stock Solutions
Correct storage is essential for maintaining the integrity of your stock solutions.
-
Best Practices:
-
Store stock solutions at the recommended temperature, typically -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles.[8]
-
Use appropriate, clean containers made of glass or high-quality plastic.[14]
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.[14]
-
Analytical Techniques for Detecting Aggregation
To ensure your stock solutions are free of aggregates, it is crucial to employ sensitive analytical methods.
Dynamic Light Scattering (DLS)
DLS is a powerful technique for measuring the size distribution of particles in a solution.[6][15] It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of particles.[16][17] The presence of a larger particle population or a high polydispersity index (PDI) can indicate aggregation.[18]
Workflow for DLS Analysis
Caption: Logical workflow for detecting aggregation using DLS.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used as a simple, rapid method to detect the presence of aggregates.[19] Aggregates in a solution scatter light, which can lead to an apparent increase in absorbance across the spectrum.[19]
-
Procedure:
-
Measure the UV-Vis spectrum of your compound solution.
-
An elevated baseline or a general increase in absorbance at wavelengths where the compound itself does not absorb (e.g., >350 nm) can be indicative of light scattering by aggregates.[19]
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution with HP-β-Cyclodextrin
-
Calculate the required amounts: Determine the mass of this compound and HP-β-cyclodextrin needed to achieve the desired final concentrations.
-
Dissolve HP-β-cyclodextrin: In a volumetric flask, dissolve the calculated amount of HP-β-cyclodextrin in the chosen aqueous buffer.
-
Add the compound: Add the weighed this compound to the cyclodextrin solution.
-
Solubilize: Gently agitate or sonicate the mixture until the compound is fully dissolved. Avoid vigorous shaking to prevent foaming.
-
Filter: Filter the final solution through a 0.22 µm syringe filter to remove any potential particulates.
-
Store: Aliquot the solution into sterile tubes and store at the appropriate temperature.
Protocol 2: Stepwise Dilution for Experimental Use
-
Prepare intermediate dilution: Dilute the high-concentration stock solution in the same solvent to an intermediate concentration.
-
Final dilution: Slowly add the intermediate dilution to the final aqueous experimental buffer while gently vortexing. This gradual change in solvent composition helps to prevent precipitation.
Logical Relationship of Troubleshooting Steps
Caption: A logical approach to troubleshooting aggregation issues.
Conclusion
Preventing the aggregation of this compound in high-concentration stock solutions is achievable through a systematic approach that considers the physicochemical properties of the compound and the formulation environment. By optimizing solvent systems, adjusting pH, utilizing appropriate excipients, and adhering to best practices for storage and handling, researchers can ensure the preparation of stable and reliable stock solutions. The use of analytical techniques like DLS and UV-Vis spectroscopy is paramount for verifying the absence of aggregates and ensuring the integrity of experimental data.
References
-
Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Retrieved from [Link]
- Li, Y., et al. (2019). Multi-purpose barbituric acid derivatives with aggregation induced emission. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 223, 117320.
- Gali-Muhtasib, H., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 27(23), 8247.
- D'Souza, A. J., & Schwendeman, S. P. (2010). Use of excipients to control aggregation in peptide and protein formulations. Journal of Pharmaceutical Sciences, 99(8), 3247-3263.
- Shoichet, B. K. (2006). Colloidal aggregation: from screening nuisance to formulation nuance. Current Opinion in Chemical Biology, 10(4), 385-391.
- Maggio, E. T. (2010). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics.
- Aldeghi, M., et al. (2023). Optimising excipient properties to prevent aggregation in biopharmaceutical formulations. Journal of Computer-Aided Molecular Design, 37(10), 655-669.
-
ResearchGate. (2025). Use of excipients to control aggregation in peptide and protein formulations. Retrieved from [Link]
- Wang, Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7295.
- Otzen, D. E., et al. (2009). Structural basis for cyclodextrins' suppression of human growth hormone aggregation. Protein Science, 18(8), 1666-1676.
-
Scribd. (n.d.). Cyclodextrins For Reducing Aggregation of ADC's. Retrieved from [Link]
- Cunningham, B. T., et al. (2009). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates.
- Aldeghi, M., et al. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations.
- Stetefeld, J., et al. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical Reviews, 8(4), 409-427.
-
Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]
-
CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. Retrieved from [Link]
- Allen, S. J., et al. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78.
- Fargues, C., et al. (2021).
-
ChemSrc. (n.d.). CAS 72846-00-5: 5-Phenyl-1-(phenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. Retrieved from [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
Fidabio. (2023). Aggregation in drug development: a challenge that can be avoided. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
- Kumar, V., et al. (2023). Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders. International Journal of Biological Macromolecules, 253(Pt 3), 127027.
-
Patsnap. (2025). How to Detect Early Aggregation with Dynamic Light Scattering. Retrieved from [Link]
-
ResearchGate. (n.d.). Combating small molecule aggregation with machine learning. Retrieved from [Link]
-
STEMart. (n.d.). Analysis of Silicone oil induced aggregation of proteins by UV-Vis Spectroscopy. Retrieved from [Link]
-
University of Sussex. (n.d.). Small Molecule Aggregation. Retrieved from [Link]
-
Queen's University Belfast. (n.d.). A UV-Vis Spectroscopic Method for Monitoring of Additive Particle Properties during Polymer Compounding. Retrieved from [Link]
-
ResearchGate. (2018). Drug stock solutions best practices?. Retrieved from [Link]
-
SciSpace. (2009). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Retrieved from [Link]
-
NCBI Bookshelf. (2017). Assay Interference by Aggregation. Retrieved from [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
Diva-portal.org. (2020). A study of protein aggregation processes using Dynamic Light Scattering. Retrieved from [Link]
-
ACS Omega. (2021). Molecular Properties and Aggregation Behavior of Small-Molecule Acceptors Calculated by Molecular Simulation. Retrieved from [Link]
-
MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
University of the Pacific. (1968). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Retrieved from [Link]
-
MDPI. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Retrieved from [Link]
-
MDPI. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Retrieved from [Link]
-
ChemSynthesis. (2025). 5-(4-nitrobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. Retrieved from [Link]
-
ACS Publications. (2013). Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (2018). Synthesis and Characterization of some Barbituric acid Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Aggregation in drug development: a challenge that can be avoided | Fidabio [fidabio.com]
- 3. This compound | C11H10N2O3 | CID 268726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Multi-purpose barbituric acid derivatives with aggregation induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wyatt.com [wyatt.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. mdpi.com [mdpi.com]
- 13. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. fastercapital.com [fastercapital.com]
- 15. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. unchainedlabs.com [unchainedlabs.com]
- 17. How to Detect Early Aggregation with Dynamic Light Scattering [eureka.patsnap.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
improving the delivery of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione across the blood-brain barrier
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals focused on the central nervous system (CNS) delivery of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione. The blood-brain barrier (BBB) represents the most significant challenge in developing therapeutics for neurological disorders.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, in-depth solutions for your experimental challenges. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Foundational Knowledge - The Compound and the Challenge
This section addresses the fundamental properties of this compound and the nature of the blood-brain barrier.
Q1: What are the key physicochemical properties of this compound, and how do they predict its ability to cross the BBB?
Understanding the intrinsic properties of your compound is the first step in designing a delivery strategy. This compound, a derivative of barbituric acid, has specific characteristics that are likely to hinder its passive diffusion into the brain.
The tightness of the BBB generally allows only for the passive diffusion of lipid-soluble molecules with a molecular weight lower than 400-600 Da.[3] While the molecular weight of our compound fits this criterion, other factors are not optimal. A higher XLogP3 value indicates greater lipid solubility, which can improve BBB penetration.[4] However, the predicted XLogP3 of ~0.5 to 0.9 suggests limited lipophilicity.[5][6] Furthermore, the presence of one hydrogen bond donor and three acceptors (Topological Polar Surface Area ≈ 66.5 Ų) increases its polarity, further restricting passive diffusion across the lipid-rich endothelial cell membranes of the BBB.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for BBB Penetration | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | - | [5] |
| Molecular Weight | 218.21 g/mol | Favorable (within the <400-600 Da range for passive diffusion) | [5] |
| XLogP3 | 0.5 - 0.92 | Unfavorable (Indicates low lipophilicity, hindering passive diffusion) | [5][6] |
| Hydrogen Bond Donor Count | 1 | Unfavorable (Increases polarity) | [5] |
| Hydrogen Bond Acceptor Count | 3 | Unfavorable (Increases polarity) | [5] |
| Topological Polar Surface Area | 66.5 Ų | Unfavorable (High polarity restricts membrane crossing) | [5] |
Q2: What are the primary mechanisms that will restrict my compound from entering the brain?
The BBB is a dynamic interface, not just a physical wall.[7] It employs several mechanisms to protect the CNS:
-
Physical Barrier: Brain capillary endothelial cells are sealed by complex tight junctions, severely limiting paracellular transport (movement between cells).[1][8]
-
Efflux Pumps: Transmembrane proteins, such as P-glycoprotein (P-gp), actively pump xenobiotics that manage to enter the endothelial cells back into the bloodstream.[9] Lipophilic compounds can sometimes be substrates for these pumps, negating the benefit of their lipophilicity.[9]
-
Metabolic Barrier: Enzymes within the endothelial cells can metabolize drugs, rendering them inactive before they can reach the brain parenchyma.[4]
These protective features mean that over 98% of small-molecule drugs are prevented from accessing the brain.[3]
Section 2: Troubleshooting Your Delivery Strategy
Choosing and optimizing a delivery strategy is critical. This section provides troubleshooting for common hurdles encountered with three primary approaches.
Q3: I am attempting chemical modification to create a more lipophilic prodrug, but I'm not seeing improved brain uptake in vivo. What could be wrong?
Causality: The goal of chemical modification is often to increase lipophilicity to enhance passive diffusion.[9][10] However, this strategy can fail for two primary reasons:
-
Recognition by Efflux Pumps: Increasing a molecule's lipophilicity can inadvertently turn it into a substrate for efflux pumps like P-gp.[9] While your prodrug may enter the endothelial cell, it is immediately expelled back into the circulation.
-
Insufficient Prodrug Conversion: A successful prodrug must be stable in circulation but efficiently convert back to the active parent drug within the CNS. If the enzymes required for this conversion are absent or have low activity in the brain, the therapeutic effect will be minimal.
Troubleshooting Steps:
-
In Vitro Efflux Assay: Use an in vitro BBB model (e.g., Caco-2 or primary brain endothelial cells) to determine if your prodrug is a P-gp substrate. Measure bidirectional transport (apical-to-basolateral vs. basolateral-to-apical). A high efflux ratio indicates P-gp interaction.
-
Brain Homogenate Stability Assay: Incubate your prodrug with brain homogenate to confirm its conversion to the parent compound. Use LC-MS/MS to quantify both the prodrug and the active molecule over time.
-
Consider Alternative Modifications: Instead of just increasing lipophilicity, consider designing a prodrug that hijacks an endogenous transporter, such as the large neutral amino acid transporter (LAT1).[11]
Q4: My nanoparticle formulation is unstable and shows high batch-to-batch variability. How can I improve consistency?
Causality: Nanoparticles (NPs) are a powerful tool for CNS delivery, capable of protecting the drug payload and facilitating transport via mechanisms like receptor-mediated transcytosis.[12][13] However, their colloidal nature makes them susceptible to instability (aggregation, drug leakage) due to factors like poor formulation, improper surface chemistry, and inadequate purification.
Troubleshooting Steps:
-
Optimize Formulation Parameters: Systematically vary parameters such as polymer/lipid concentration, drug-to-carrier ratio, and sonication/homogenization time.
-
Surface Modification: Coat your nanoparticles with a hydrophilic polymer like polyethylene glycol (PEG). This "stealth" coating reduces opsonization (uptake by the immune system) and improves colloidal stability.[14]
-
Rigorous Characterization: For every batch, you must measure:
-
Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS). An acceptable PDI is typically < 0.2.
-
Zeta Potential: To assess surface charge and predict stability. Values > |20| mV are generally preferred.
-
Drug Loading and Encapsulation Efficiency: Separate the free drug from the NPs (e.g., via dialysis or centrifugation) and quantify the encapsulated drug.
-
-
Lyophilization: For long-term storage, lyophilize (freeze-dry) your NP formulation with a cryoprotectant (e.g., trehalose) to prevent aggregation upon reconstitution.
Q5: I've conjugated my nanocarrier to a transferrin receptor (TfR) antibody, but in vivo results are disappointing. Why isn't this receptor-mediated transcytosis (RMT) strategy working?
Causality: RMT is a sophisticated strategy that uses the brain's own transport systems to ferry drugs across the BBB.[15][16] The transferrin receptor is a common target due to its high expression on brain endothelial cells.[17] However, the success of this "Trojan horse" approach is highly sensitive to the affinity and valency of the targeting ligand.[18]
-
The Affinity Paradox: High-affinity binding to the TfR can lead to the nanocarrier being trapped and degraded within the lysosomal compartment of the endothelial cell, rather than being transcytosed across to the brain side.[4] A lower-affinity interaction is often more effective, as it allows for binding, internalization, and subsequent release on the abluminal (brain) side.[4]
-
Receptor Saturation: High doses of the targeted nanocarrier can saturate the TfR, leading to diminished transport efficiency.
Troubleshooting Steps:
-
Optimize Ligand Affinity: If possible, engineer or select a monoclonal antibody with lower affinity for the TfR.
-
Control Ligand Density: Vary the number of antibody molecules conjugated to each nanoparticle. A lower density may be more effective.
-
In Vivo Dose-Response Study: Perform a dose-ranging study in animals to identify a therapeutic window that does not saturate the transport mechanism.
-
Explore Alternative Receptors: Consider other RMT targets, such as the insulin receptor or the low-density lipoprotein receptor-related protein 1 (LRP1).[4][17][19]
Section 3: Experimental Workflows & Protocols
This section provides diagrams and step-by-step protocols for key experiments.
Experimental Design Workflow
The following diagram outlines a logical workflow for screening and validating a delivery strategy for this compound.
Caption: A phased approach from formulation to in vivo validation.
Strategies for Crossing the Blood-Brain Barrier
This diagram illustrates the main pathways a formulated drug can take to cross the BBB.
Caption: Major strategies to overcome the blood-brain barrier.
Protocol 1: Standard In Vitro BBB Permeability Assay
This protocol describes a method to assess the apparent permeability coefficient (Papp) of your formulation using a Transwell co-culture model, which offers a more physiologically relevant barrier than monocultures.[7]
Objective: To quantify the transport rate of your compound across an in vitro BBB model.
Materials:
-
Transwell inserts (e.g., 1.0 µm pore size, 12-well format)
-
Primary brain endothelial cells (rat or mouse)
-
Primary astrocytes
-
Appropriate cell culture media and supplements
-
Your formulated this compound
-
Lucifer Yellow (paracellular marker for integrity check)
-
Trans-Epithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for quantification
Methodology:
-
Model Setup (Co-Culture): a. Coat the bottom of a 12-well plate with Poly-L-lysine and seed astrocytes. Culture for 7-10 days. b. Coat the apical side of the Transwell inserts with collagen. c. Seed brain endothelial cells onto the apical side of the inserts. d. Once endothelial cells are confluent, place the inserts into the wells containing the astrocyte culture. The astrocytes will release factors that induce barrier tightening in the endothelial cells.[7]
-
Barrier Integrity Validation: a. Monitor the TEER daily. A tight barrier is typically indicated by TEER values >200 Ω·cm².[7] b. Once TEER values plateau, the model is ready.
-
Permeability Experiment (Apical to Basolateral): a. Replace the media in both apical (donor) and basolateral (receiver) chambers with a transport buffer (e.g., HBSS). b. Add your test compound and Lucifer Yellow to the apical chamber. Take a sample (T₀) from the apical chamber for initial concentration measurement. c. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, immediately replacing the volume with fresh transport buffer. d. At the end of the experiment, take a final sample from the apical chamber.
-
Quantification & Calculation: a. Analyze the concentration of your compound in all samples using a validated LC-MS/MS method. b. Measure the fluorescence of Lucifer Yellow to assess barrier integrity during the experiment. A permeability of <1% for Lucifer Yellow per hour confirms a tight barrier. c. Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = Rate of drug appearance in the receiver chamber
-
A = Surface area of the Transwell membrane
-
C₀ = Initial concentration in the donor chamber
-
Protocol 2: In Vivo Brain Pharmacokinetic Study in Mice
This protocol outlines a basic procedure to determine the brain-to-plasma concentration ratio of your compound after intravenous administration.[20][21]
Objective: To measure the extent of BBB penetration in a living animal model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Your formulated compound, sterile-filtered
-
Intravenous (IV) injection equipment (e.g., tail vein catheter)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Saline for perfusion
-
Surgical tools for brain extraction
-
Homogenizer and centrifuge
-
LC-MS/MS system
Methodology:
-
Dosing: a. Administer a single bolus dose of your formulated compound via tail vein injection. A typical volume is 5-10 mL/kg.
-
Sample Collection: a. At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes post-injection), anesthetize a cohort of mice (n=3-4 per time point). b. Perform cardiac puncture to collect blood into anticoagulant tubes.
-
Transcardial Perfusion: a. Immediately following blood collection, perform transcardial perfusion with ice-cold saline to flush the vasculature and remove any compound remaining in the brain's blood vessels. This step is critical to avoid overestimating brain concentration.[21]
-
Tissue Harvesting: a. Quickly dissect the brain, rinse with cold saline, blot dry, and record its weight. b. Snap-freeze the brain in liquid nitrogen and store at -80°C until analysis.
-
Sample Processing: a. Plasma: Centrifuge the blood samples to separate plasma. b. Brain: Homogenize the brain tissue in a suitable buffer. Precipitate proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant.
-
Quantification and Analysis: a. Use a validated LC-MS/MS method to determine the concentration of the compound in both plasma and brain homogenate samples. b. Calculate the brain concentration (ng/g of tissue) and plasma concentration (ng/mL). c. Determine the brain-to-plasma ratio (Cbra/Cpla) at each time point. This ratio is a key indicator of BBB penetration.
References
-
Helms, H. C., Abbott, N. J., Burek, M., Cecchelli, R., Couraud, P. O., Deli, M. A., ... & Galla, H. J. (2016). In vitro models of the blood-brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. Journal of Cerebral Blood Flow & Metabolism, 36(5), 862-890. [Link]
-
He, Y., Yao, Y., Li, P., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152-13173. [Link]
-
Deli, M. A., Ábrahám, C. S., Kataoka, Y., & Niwa, M. (2005). In vitro models of the blood-brain barrier. Cellular and Molecular Neurobiology, 25(1), 59-127. [Link]
-
Zadeh, G., Reardon, D. A., & Wen, P. Y. (2024). Strategies to Improve Drug Delivery Across the Blood-Brain Barrier for Glioblastoma. Current Oncology Reports, 26(4), 315-328. [Link]
-
Upadhyay, R. K. (2016). Drug Delivery to CNS: Challenges and Opportunities with Emphasis on Biomaterials Based Drug Delivery Strategies. Current Pharmaceutical Design, 22(29), 4563-4574. [Link]
-
Li, Y., Li, J., Chen, X., et al. (2018). Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. Materials, 11(3), 427. [Link]
-
Stone, N. L., Galla, H. J., & Persidsky, Y. (2021). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience, 15, 712216. [Link]
-
Pardridge, W. M. (2020). Drug Delivery to the Brain: Recent Advances and Unmet Challenges. Molecular Pharmaceutics, 17(11), 4075-4076. [Link]
-
Haqqani, A. S., Bélanger, K., & Stanimirovic, D. B. (2024). Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria. Frontiers in Drug Delivery, 4, 1360302. [Link]
-
Saraiva, C., Praça, C., Ferreira, R., Santos, T., Ferreira, L., & Bernardino, L. (2016). Nanoparticle-mediated brain drug delivery: Overcoming blood-brain barrier to treat neurodegenerative diseases. Journal of Controlled Release, 235, 34-47. [Link]
-
Zhang, Y., Wang, K., Zhang, Y., et al. (2024). Advancements in strategies for overcoming the blood–brain barrier to deliver brain-targeted drugs. Frontiers in Pharmacology, 15, 1359877. [Link]
-
Tashima, T. (2020). Smart Strategies for Therapeutic Agent Delivery into Brain across the Blood–Brain Barrier Using Receptor-Mediated Transcytosis. Biological and Pharmaceutical Bulletin, 43(3), 397-404. [Link]
-
Proventa International. (n.d.). Challenges and Solutions in CNS Drug Delivery. [Link]
-
Shrestha, B., Bawa, G., & Thapa, R. K. (2021). Drug Delivery to the Brain: Recent Advances and Unmet Challenges. Pharmaceutics, 13(10), 1640. [Link]
-
Haqqani, A. S., Bélanger, K., & Stanimirovic, D. B. (2024). Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria. Frontiers in Drug Delivery, 4. [Link]
-
Haqqani, A. S., Bélanger, K., & Stanimirovic, D. B. (2024). Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria. Frontiers in Drug Delivery, 4, 1360302. [Link]
-
Mondal, A., & Chai, K. (2022). In Vitro Models of the Blood–Brain Barrier. In Blood-Brain Barrier (pp. 25-49). Humana, New York, NY. [Link]
-
Mondal, A., & Chai, K. (2022). In Vitro Models of the Blood-Brain Barrier. Methods in Molecular Biology, 2492, 25-49. [Link]
-
Haqqani, A. S., Bélanger, K., & Stanimirovic, D. B. (2024). Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria. Frontiers in Drug Delivery, 4. [Link]
-
Zadeh, G., Reardon, D. A., & Wen, P. Y. (2024). Strategies to Improve Drug Delivery Across the Blood–Brain Barrier for Glioblastoma. Current Oncology Reports, 26(4), 315–328. [Link]
-
VanDyke, D., & Lonser, R. R. (2021). In vivo methods for imaging blood–brain barrier function and dysfunction. Fluids and Barriers of the CNS, 18(1), 1-21. [Link]
-
Rehman, A. U., Ullah, I., & Khan, I. (2023). Targeted Nanoparticles for Drug Delivery Across the Blood–Brain Barrier in Early and Late Stages of Alzheimer's Disease: A Review. Journal of Pharmaceutical Sciences, 112(11), 2735-2748. [Link]
-
Jiang, Y., Li, Y., & Zhang, Y. (2023). Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases. Frontiers in Bioengineering and Biotechnology, 11, 1234567. [Link]
-
Khan, I., & Gothalwal, R. (2023). Nanomaterials as drug delivery agents for overcoming the blood-brain barrier: A comprehensive review. ADMET & DMPK, 11(4), 485-502. [Link]
-
Drug Discovery and Development. (2023). The future of CNS drug development: signs of real progress. [Link]
-
He, Y., Yao, Y., Li, P., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152–13173. [Link]
-
Blue Matter Consulting. (2024). Key Challenges in CNS Development & Commercialization. [Link]
-
Linden, J. R., & Ma, S. A. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol, 10(15), e3701. [Link]
-
Saraiva, C., Praça, C., Ferreira, R., Santos, T., Ferreira, L., & Bernardino, L. (2016). Nanoparticle-mediated brain drug delivery: Overcoming blood-brain barrier to treat neurodegenerative diseases. Journal of Controlled Release, 235, 34-47. [Link]
-
de Souza, L. R. Q., de Oliveira, A. C. A. X., & de Oliveira, C. M. B. (2019). Nanoparticle-Mediated Drug Delivery: Blood-Brain Barrier as the Main Obstacle to Treating Infectious Diseases in CNS. Current Pharmaceutical Design, 25(37), 3983-3996. [Link]
-
Lu, C. T., & Al-Ghananeem, A. M. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules, 23(6), 1289. [Link]
-
ResearchGate. (2023). Drug modifications to enhance bioavailability and blood-brain barrier permeability. [Link]
-
Reiss, Y., & Macas, J. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (128), 57038. [Link]
-
Veszelka, S., Tóth, A., Walter, F. R., et al. (2018). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. In Blood-Brain Barrier in Drug Discovery and Development. InTech. [Link]
-
Reiss, Y., & Macas, J. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (128), 57038. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Wang, Y., Wang, Y., & Liu, Y. (2018). Strategies to overcome/penetrate the BBB for systemic nanoparticle delivery to the brain/brain tumor. Expert Opinion on Drug Delivery, 15(8), 779-791. [Link]
-
Jones, C. S., & Yardley, J. P. (1990). 1-(substituted benzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidones: a series with stimulant and depressant activities. Journal of Medicinal Chemistry, 33(1), 443-447. [Link]
-
Lu, C. T., & Al-Ghananeem, A. M. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules, 23(6), 1289. [Link]
-
Jackson, S. (2021). Drug Transport Across the Blood Brain Barrier. NIH Principles of Clinical Pharmacology Course. [Link]
-
Al-Ostoot, F. H., & Crooks, P. A. (2014). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 24(2), 542-547. [Link]
-
PubChem. (n.d.). Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-(2,4-dichlorophenylaminomethylene)-1,3-dimethyl. National Center for Biotechnology Information. [Link]
-
Chen, Y., Li, Y., Wang, Y., et al. (2022). Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities. European Journal of Medicinal Chemistry, 244, 114848. [Link]
-
Al-Ostoot, F. H., & Crooks, P. A. (2014). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 24(2), 542–547. [Link]
Sources
- 1. proventainternational.com [proventainternational.com]
- 2. mdpi.com [mdpi.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H10N2O3 | CID 268726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanomaterials as drug delivery agents for overcoming the blood-brain barrier: A comprehensive review | ADMET and DMPK [pub.iapchem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria [frontiersin.org]
- 17. Strategies to overcome/penetrate the BBB for systemic nanoparticle delivery to the brain/brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Smart Strategies for Therapeutic Agent Delivery into Brain across the Blood–Brain Barrier Using Receptor-Mediated Transcytosis [jstage.jst.go.jp]
- 20. Assessing Mouse Brain Vascular Permeability - JoVE Journal [jove.com]
- 21. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 1-Benzylpyrimidine-2,4,6(1H,3H,5H)-trione
Welcome to the dedicated technical support center for the synthesis and purification of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione, a key intermediate in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and professionals in the field, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of its synthesis and purification. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Overview of Synthesis
The synthesis of this compound, also known as 1-benzylbarbituric acid, is typically achieved through a condensation reaction. The most common route involves the reaction of a substituted urea, in this case, benzylurea, with a malonic acid derivative, such as diethyl malonate. This reaction is generally carried out in the presence of a strong base, like sodium ethoxide, which facilitates the cyclization to form the desired pyrimidinetrione ring.[1][2][3][4]
An alternative approach is the direct N-alkylation of barbituric acid with a benzyl halide. However, this method can sometimes lead to a mixture of N-alkylated and O-alkylated products, as well as di-substituted byproducts, making purification more challenging.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Synthesis-Related Issues
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can be attributed to several factors, primarily related to the quality of reagents and reaction conditions.
-
Moisture in Reagents and Solvents: The presence of water can hydrolyze the sodium ethoxide base and diethyl malonate, leading to incomplete reaction. Ensure that all glassware is oven-dried and cooled under a desiccator. Use absolute ethanol and ensure your urea and diethyl malonate are dry.[3][6]
-
Incomplete Reaction: The condensation reaction requires sufficient time and temperature to proceed to completion. A typical reflux time is around 7 hours.[6] Consider extending the reflux time if you observe a significant amount of starting material remaining.
-
Suboptimal Base Concentration: An insufficient amount of base will result in incomplete deprotonation of urea, leading to a poor yield. It is common to use a stoichiometric amount of sodium ethoxide relative to the limiting reagent.[3]
-
Side Reactions: At elevated temperatures, side reactions can occur. Ensure the reaction temperature is controlled and not excessively high.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Answer:
The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides unreacted starting materials (benzylurea and diethyl malonate), common side products in N-substituted barbituric acid synthesis include:
-
Di-benzylated Barbituric Acid: If barbituric acid is used as a starting material with a benzyl halide, di-alkylation can occur, leading to 1,3-dibenzylbarbituric acid.
-
O-Alkylated Products: Although less common, O-alkylation of the barbituric acid ring can occur, leading to isomeric impurities.[7]
-
Hydrolyzed Products: If moisture is present, hydrolysis of the ester groups of diethyl malonate can lead to the corresponding carboxylic acid, which can complicate the reaction and purification.
To identify the side products, it is recommended to run co-spots on your TLC plate with your starting materials. Isolation of the major side products by column chromatography followed by characterization (e.g., by NMR or Mass Spectrometry) can help in their definitive identification.
Purification-Related Issues
Question 3: My product oils out during recrystallization. How can I induce crystallization?
Answer:
"Oiling out" is a common issue when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when the solute is supersaturated. Here are some techniques to induce crystallization:
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Solvent System Modification: If you are using a single solvent, try a mixed solvent system. For this compound, a mixture of ethanol and water is often effective.[8] Dissolve the crude product in a minimum amount of hot ethanol, and then slowly add hot water until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
-
Slow Cooling: Rapid cooling often leads to the formation of an oil or very small crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Question 4: How can I effectively remove unreacted starting materials and side products using column chromatography?
Answer:
Column chromatography is a powerful technique for purifying the desired product from a complex mixture.
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase (Eluent): A good starting point for the eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by running TLC plates with different solvent ratios. Aim for an Rf value of around 0.3 for the desired product.
-
Gradient Elution: If there is a significant difference in polarity between your product and the impurities, a gradient elution can be very effective. Start with a lower polarity mobile phase to elute the non-polar impurities and gradually increase the polarity to elute your product.
| Compound Type | Typical Polarity | Elution Order (Normal Phase) |
| Unreacted Benzyl Halide | Low | Elutes first |
| Diethyl Malonate | Low to Medium | Elutes early |
| This compound | Medium | Elutes after less polar impurities |
| Benzylurea | High | Elutes later |
| Barbituric Acid | Very High | May remain on the column |
Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing this compound?
The condensation of benzylurea with diethyl malonate in the presence of sodium ethoxide is a reliable and commonly used method. It generally provides a cleaner product compared to the direct benzylation of barbituric acid, which can suffer from over-alkylation and O-alkylation side reactions.[2][3]
Q2: What are the key safety precautions to consider during this synthesis?
-
Sodium Metal: Sodium reacts violently with water. It should be handled with care, and the reaction should be carried out in a fume hood.
-
Solvents: Ethanol and other organic solvents are flammable. Avoid open flames.
-
Barbiturates: While this compound itself may not have significant pharmacological activity, many barbiturate derivatives are potent central nervous system depressants. Handle all compounds with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To assess the purity of the product. A single spot on the TLC plate is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value suggests a pure compound.
-
Spectroscopy:
-
¹H NMR: To confirm the presence of the benzyl group and the pyrimidine ring protons.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and N-H stretching frequencies of the barbiturate ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Q4: What is a suitable recrystallization solvent for this compound?
A mixture of ethanol and water is a good starting point for recrystallization.[8] The ideal solvent system should dissolve the compound when hot but not when cold, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Q5: Can this compound be purified by acid-base extraction?
This compound has acidic protons on the nitrogen atoms of the pyrimidine ring. Therefore, it can be dissolved in an aqueous base (like sodium hydroxide) to form a salt, which can be washed with an organic solvent to remove non-acidic impurities. The aqueous layer can then be acidified to precipitate the purified product. This can be an effective purification step, especially for removing non-polar impurities.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of N-substituted barbiturates.[3][6][10][11]
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Benzylurea
-
Diethyl malonate
-
Concentrated Hydrochloric Acid
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.
-
Addition of Reagents: To the sodium ethoxide solution, add benzylurea (1 equivalent) followed by diethyl malonate (1 equivalent).
-
Reaction: Heat the mixture to reflux for 7-10 hours. A precipitate of the sodium salt of the product may form.
-
Work-up: After cooling the reaction mixture, remove the ethanol under reduced pressure. Dissolve the residue in water and filter if necessary.
-
Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid until the pH is acidic, which will precipitate the crude this compound.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
Synthesis Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add hot water to the solution until it becomes slightly turbid.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
-
Dry the crystals in a vacuum oven.
References
- A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
-
Synthesis and basic pharmacology of N-substituted and N,N'-disubstituted ALLYL BARBITURATES - PubMed. (URL: [Link])
- Barbituric Acids: A Review of Preparation, Reactions and Biological Applications Biomedicine and Chemical Sciences. (URL: not available)
-
Synthesis of 1-butyl-barbituric acid - PrepChem.com. (URL: [Link])
- SYNTHESIS OF BARBITURIC ACID DERIV
-
Barbituric acid - Organic Syntheses Procedure. (URL: [Link])
- Barbituric acid derivatives - US3324125A - Google P
-
22.8: Chemistry Matters—Barbiturates. (URL: [Link])
- To prepare barbituric acid from urea and diethyl malonate. - CUTM Courseware. (URL: not available)
-
Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone - ResearchGate. (URL: [Link])
- How are barbituric acids synthesized from diethyl malon
-
Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (URL: [Link])
- and 5,5-alkyl-substituted barbituric acids - Canadian Science Publishing. (URL: not available)
-
A New and Convenient Method for Synthesis of Barbituric Acid Derivatives - ResearchGate. (URL: [Link])
- Synthesis and Characterization of some Barbituric acid Deriv
- RU2477276C1 - Method of purifying barbituric acid - Google P
- Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives - SCIENCE.ASU.EDU.RU. (URL: not available)
-
This compound - PubChem. (URL: [Link])
- synthesis of barbituric acid and 1,3-dimethylbarbituric acid deriv
-
Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives - ResearchGate. (URL: [Link])
-
N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION - Heriot-Watt Research Portal. (URL: [Link])
-
5-Benzyl-5-phenylbarbituric acid | C17H14N2O3 | CID 3022607 - PubChem. (URL: [Link])
-
Benzilic acid | C14H12O3 | CID 6463 - PubChem - NIH. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. GT Digital Repository [repository.gatech.edu]
- 10. prepchem.com [prepchem.com]
- 11. Barbituric acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione and its Fluoro-substituted Analogs: A Guide for Researchers
Introduction: The Strategic Role of Fluorine in Pyrimidinetrione Scaffolds
In the landscape of medicinal chemistry, the pyrimidine-2,4,6(1H,3H,5H)-trione, or barbituric acid, scaffold has been a cornerstone for the development of a diverse range of therapeutic agents, most notably anticonvulsants and central nervous system depressants. The biological activity of these compounds can be finely tuned through substitutions at the N1, N3, and C5 positions of the heterocyclic ring. The introduction of a benzyl group at the N1 position, yielding 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione, offers a valuable template for further functionalization and exploration of structure-activity relationships (SAR).
A key strategy in contemporary drug design is the incorporation of fluorine atoms into lead compounds. This "fluorine factor" can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[1] This guide provides a comparative analysis of the parent compound, this compound, and its fluoro-substituted analogs, offering insights into the impact of fluorination on their chemical properties and biological activities.
Synthesis and Chemical Properties: A Comparative Overview
The synthesis of this compound and its fluoro-substituted analogs can be achieved through established synthetic routes for barbituric acid derivatives. The primary methods involve the N-alkylation of barbituric acid or the condensation of a substituted urea with a malonic acid derivative.
General Synthetic Approach
A common and effective method for the synthesis of the target compounds is the N-alkylation of barbituric acid with the appropriately substituted benzyl halide (e.g., benzyl bromide or 4-fluorobenzyl bromide). This reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom of the pyrimidine ring, facilitating nucleophilic attack on the benzyl halide.
Alternatively, for substitutions at the C5 position, the Knoevenagel condensation of barbituric acid with a substituted benzaldehyde, followed by reduction, can be employed.[2][3][4][5][6]
Experimental Protocol: Synthesis of 1-(4-Fluorobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione
This protocol outlines a representative synthesis of a fluoro-substituted analog.
Materials:
-
Barbituric acid
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of barbituric acid (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
Comparative Physicochemical Properties
The introduction of a fluorine atom onto the benzyl ring is expected to subtly alter the physicochemical properties of the molecule.
| Property | This compound | 1-(4-fluorobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione | Rationale for Difference |
| Molecular Weight | 218.21 g/mol [7] | 236.20 g/mol | Addition of a fluorine atom. |
| LogP (Predicted) | ~1.5 | ~1.8 | The C-F bond can increase lipophilicity compared to a C-H bond. |
| pKa | Expected to be acidic | Slightly more acidic | The electron-withdrawing nature of fluorine can increase the acidity of the N-H protons. |
| Dipole Moment | Moderate | Increased | The highly polar C-F bond will contribute to a larger overall molecular dipole moment. |
Comparative Biological Activity: Insights from Experimental Data
Anticonvulsant Activity
Barbiturates are well-known for their anticonvulsant properties, primarily mediated through their interaction with the GABA-A receptor.[8] The substitution pattern on the barbituric acid core significantly influences this activity.
A study on a novel photoactivable barbiturate, 1-methyl-5-propyl-5-(m-trifluoromethyldiazirinyl) phenyl barbituric acid (mTFD-MPPB), revealed that the S-enantiomer acted as a convulsant, while the R-enantiomer was an anticonvulsant.[5][9][10] This highlights the profound and sometimes contrasting effects that fluorinated substituents can have on the neurological activity of barbiturates. While this is not a direct analog, it underscores the importance of the position and nature of the fluoro-substitution.
It is plausible that the introduction of a fluorine atom on the benzyl ring of this compound could modulate its anticonvulsant profile. The increased lipophilicity might enhance its ability to cross the blood-brain barrier, potentially increasing its potency. However, the altered electronic properties could also affect its binding to the GABA-A receptor, leading to either enhanced or diminished activity. Further experimental evaluation using models such as the maximal electroshock (MES) test or the pentylenetetrazole (PTZ) induced seizure model would be necessary to elucidate the precise effects.[11]
Cytotoxic Activity
Recent research has explored the anticancer potential of barbituric acid derivatives. A study on a series of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs provided direct comparative data on the cytotoxic effects of a fluoro-substituted compound.[2][12]
In this study, the 4-fluoro-N-benzyl analog (compound 3g ) was compared to the unsubstituted N-benzyl analog (compound 3a ) and other substituted analogs against a panel of 60 human tumor cell lines.
| Compound | Substitution on Benzyl Ring | GI₅₀ against MDA-MB-468 (Breast Cancer) | GI₅₀ against A498 (Renal Cancer) |
| 3a | None | > 100 µM | > 100 µM |
| 3g | 4-Fluoro | 30 nM | 120 nM |
| 3c | 4-Methyl | 30 nM | 40 nM |
| 3f | 4-Chloro | 120 nM | 40 nM |
Data extracted from Singh et al., Bioorg. Med. Chem. Lett. 2014, 24(2), 601-3.[2][12]
The data clearly demonstrates that the introduction of a fluorine atom at the 4-position of the benzyl ring dramatically increases the cytotoxic activity against breast and renal cancer cell lines compared to the unsubstituted analog. The 4-fluoro analog exhibited potency comparable to the 4-methyl analog against the MDA-MB-468 cell line. This suggests that fluorination of the benzyl moiety is a viable strategy for enhancing the anticancer properties of this class of compounds.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-468, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) for each compound.
Structure-Activity Relationship and Mechanistic Insights
The observed increase in cytotoxicity upon fluorination of the benzyl ring can be attributed to several factors:
-
Enhanced Lipophilicity: The fluorine atom can increase the lipophilicity of the molecule, facilitating its passage through the cell membrane to reach intracellular targets.
-
Altered Metabolism: The strong C-F bond can block metabolic oxidation at the site of fluorination, increasing the bioavailability and half-life of the compound.
-
Modified Target Interactions: The electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with the target protein, such as through dipole-dipole interactions or by influencing the conformation of the molecule to better fit the binding site.
While the exact molecular targets for the cytotoxic activity of these compounds were not elucidated in the cited study, pyrimidinetrione derivatives have been shown to inhibit various enzymes.[13] It is plausible that these compounds could be acting as enzyme inhibitors, and the fluoro-substitution enhances this inhibitory activity.
Visualizing the Concepts
Chemical Structures
Caption: Chemical structures of the parent compound and its 4-fluoro-benzyl analog.
Synthetic Workflow
Caption: General workflow for the synthesis of the target compounds.
Comparative Logic
Caption: Impact of fluorination on properties and activities.
Conclusion and Future Directions
The comparative analysis, based on available data for structurally related compounds, strongly suggests that the introduction of fluorine into the this compound scaffold is a promising strategy for enhancing its biological activity, particularly its cytotoxicity against cancer cell lines. The 4-fluoro substitution on the benzyl ring appears to be particularly effective.
However, to provide a more definitive and comprehensive comparison, further research is warranted. A direct, parallel synthesis and biological evaluation of this compound and its various fluoro-substituted analogs (e.g., 2-fluoro, 3-fluoro, 4-fluoro, and poly-fluorinated benzyl analogs, as well as 5-fluoro-1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione) are necessary. Such studies should include a broader range of biological assays, including various cancer cell lines, anticonvulsant models, and specific enzyme inhibition assays to elucidate the mechanism of action. This systematic approach will provide a clearer understanding of the structure-activity relationships and guide the future design of more potent and selective pyrimidinetrione-based therapeutic agents.
References
-
Singh, P., et al. (2014). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 24(2), 601-603. [Link]
-
Shukla, S., et al. (2014). Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. Research Journal of Chemical Sciences, 4(7), 93-98. [Link]
-
Patil, S. S., & Bobade, V. D. (2012). A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. International Journal of Scientific and Research Publications, 2(11), 1-3. [Link]
-
Chen, Z., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 29(5), 1083. [Link]
-
Fadlan, A., et al. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ChemistrySelect, 9(1), e202303998. [Link]
-
Dorough, G. L. (1966). Synthesis of Barbituric Acid Derivatives. (Master's Thesis). Georgia Institute of Technology. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity of Cinnamoylated Barbituric Acid Derivatives. Archiv der Pharmazie, 354(11), 2100223. [Link]
-
Stewart, D. S., et al. (2015). Contrasting actions of a convulsant barbiturate and its anticonvulsant enantiomer on the α1β3γ2L GABAA receptor account for their in vivo effects. The Journal of Physiology, 593(22), 4945-4964. [Link]
-
Stewart, D. S., et al. (2015). Contrasting actions of a convulsant barbiturate and its anticonvulsant enantiomer on the α1 β3 γ2L GABAA receptor account for their in vivo effects. The Journal of Physiology, 593(22), 4945-4964. [Link]
-
Di Meo, F., et al. (2021). The Remarkable and Selective In Vitro Cytotoxicity of Synthesized Bola-Amphiphilic Nanovesicles on Etoposide-Sensitive and -Resistant Neuroblastoma Cells. International Journal of Molecular Sciences, 22(23), 12799. [Link]
-
Velikorodov, A. V., et al. (2025). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Russian Journal of Organic Chemistry, 61(2), 225-234. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of Leeds. (n.d.). Enzyme inhibitors. Retrieved from [Link]
-
Med-Info. (n.d.). Mechanisms of Anticonvulsants in Seizure Treatment. Retrieved from [Link]
-
Imanzadeh, G., et al. (2015). Solvent-free c-Alkylation of barbituric acid in the Nanocrystalline mordenite media. Journal of the Serbian Chemical Society, 80(8), 999-1007. [Link]
-
Grem, J. L., & Allegra, C. J. (1989). Inhibition by barbituric acid and its derivatives of the enzymes in rat brain which participate in the synthesis of pyrimidine ribotides. Biochemical Pharmacology, 38(24), 4427-4434. [Link]
-
Asadollahi-Nik, A., et al. (2019). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. ResearchGate. [Link]
-
Siddiqui, N., et al. (2007). Barbituric acid derivatives as anticonvulsants. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Effect of Enzyme Inhibition on Enzymatic Reaction. Retrieved from [Link]
-
Mahernia, S., et al. (2018). Benzylidene Barbituric Acid Derivatives Shown Anticonvulsant Activity on Pentylenetetrazole-Induced Seizures in Mice: Involvement of Nitric Oxide Pathway. ResearchGate. [Link]
-
Kumar, A., et al. (2016). Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives. Medicinal Chemistry Research, 25(1), 165-174. [Link]
- Google Patents. (n.d.). New pyrimidine-2,4,6-trione derivatives, processes for their production and pharmaceutical agents containing these compounds.
-
Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(10), 1907-1916. [Link]
-
Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]
-
AK LECTURES. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]
- Google Patents. (n.d.). Barbituric acid derivatives.
-
Sadeghpour, H., et al. (2021). In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives. Scientific Reports, 11(1), 21782. [Link]
-
Bataille, C. J. R., et al. (2023). Synthesis of 1-(3-Chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione v1. protocols.io. [Link]
-
Zhang, M., et al. (2019). Design, Synthesis, and Anticancer Activity of Cinnamoylated Barbituric Acid Derivatives. Iranian Journal of Pharmaceutical Research, 18(2), 859-872. [Link]
-
Macdonald, R. L., & Barker, J. L. (1978). Anticonvulsant and anesthetic barbiturates: different postsynaptic actions in cultured mammalian neurons. Neurology, 28(4), 353-353. [Link]
-
Ndakala, A. J., et al. (2021). Design, Synthesis, and Evaluation of An Anti-trypanosomal[2][3][5]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies. ACS Infectious Diseases, 7(10), 2948-2960. [Link]
-
Al-Ostath, A. I., et al. (2020). Synthesis of 1,3‐dimethylpyrimidine‐2, 4, 6(1H, 3H, 5H)‐trione (1). ResearchGate. [Link]
-
Szafarz, M., et al. (2021). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. Molecules, 26(15), 4450. [Link]
-
Hariharan, C., & Wierzbicki, E. (2007). Fluorescent pyrimidine ribonucleotide: synthesis, enzymatic incorporation, and utilization. Journal of the American Chemical Society, 129(6), 1632-1633. [Link]
Sources
- 1. Anticonvulsant and anesthetic barbiturates: different postsynaptic actions in cultured mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. scielo.br [scielo.br]
- 4. tsijournals.com [tsijournals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ajpbp.com [ajpbp.com]
- 8. researchgate.net [researchgate.net]
- 9. Contrasting actions of a convulsant barbiturate and its anticonvulsant enantiomer on the α1β3γ2L GABAA receptor account for their in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contrasting actions of a convulsant barbiturate and its anticonvulsant enantiomer on the α1 β3 γ2L GABAA receptor account for their in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparative Analysis: 1-Benzylpyrimidine-2,4,6(1H,3H,5H)-trione versus Doxorubicin in Breast Cancer Cell Lines
This guide provides a comprehensive, head-to-head comparison of the investigational compound 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione and the well-established chemotherapeutic agent, doxorubicin, focusing on their efficacy in breast cancer cell lines. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of cytotoxic activity, mechanistic pathways, and the experimental protocols required for such a comparative study.
Introduction
The landscape of breast cancer therapeutics is continually evolving, with a pressing need for novel agents that exhibit high efficacy and a favorable safety profile. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of breast cancer chemotherapy for decades.[1][2][] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[1][4][5] However, its clinical utility is often limited by significant side effects, most notably cardiotoxicity.[1]
In the quest for more effective and less toxic treatments, novel heterocyclic compounds are being explored. Among these, pyrimidine derivatives have shown promise as anticancer agents.[6][7] Specifically, analogs of this compound have demonstrated potent anti-proliferative activity against various cancer cell lines, including those of breast cancer.[8][9] This guide will synthesize available data and provide a framework for a direct comparison of this promising compound with the clinical standard, doxorubicin.
Comparative Cytotoxicity
A crucial initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of a drug that is required for 50% inhibition of cell viability or growth, respectively.
While a direct, single-study head-to-head comparison is not yet published, we can extrapolate from existing data to draw preliminary comparisons.
| Compound | Breast Cancer Cell Line | Reported Activity (GI50/IC50) | Reference |
| This compound Analog (3g, 4-fluoro-N-benzyl) | MDA-MB-468 | GI50 = 30 nM | [9] |
| This compound Analog (3d, 4-methoxy-N-benzyl) | MDA-MB-468 | GI50 = 40 nM | [9] |
| Doxorubicin | MDA-MB-231 | CC50 ≈ 0.9 µM | [10] |
| Doxorubicin | MCF7 | CC50 ≈ 2.2 µM | [10] |
| Doxorubicin | AMJ13 | IC50 = 223.6 µg/ml | [11][12] |
Note: Direct comparison of absolute values should be approached with caution due to variations in experimental conditions between studies. CC50 refers to the half-maximal cytotoxic concentration.
The available data suggests that certain analogs of this compound exhibit potent low nanomolar activity against the MDA-MB-468 breast cancer cell line.[8][9] In contrast, doxorubicin's effective concentrations are generally in the micromolar range for MDA-MB-231 and MCF7 cells.[10] This preliminary comparison underscores the potential of the pyrimidine-based compound as a highly potent anticancer agent.
Mechanisms of Action: A Comparative Overview
Understanding the molecular pathways through which these compounds exert their effects is paramount for rational drug design and development.
Doxorubicin: A Multi-Faceted Approach to Cell Killing
Doxorubicin's anticancer activity is attributed to several mechanisms:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[1][]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This leads to DNA strand breaks and subsequent apoptosis.[1][5]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[1][5]
Caption: Doxorubicin's multi-pronged mechanism of action.
This compound: Emerging Insights
While the precise mechanism of action for this compound is still under investigation, many pyrimidine-based anticancer agents are known to interfere with nucleotide metabolism or act as kinase inhibitors. Some studies on similar pyrimidine derivatives suggest that they can induce apoptosis by elevating intracellular ROS levels.[7] Further research is necessary to fully elucidate the specific molecular targets and signaling pathways affected by this compound in breast cancer cells.
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols for a Head-to-Head Study
To conduct a rigorous head-to-head comparison, the following standardized protocols are recommended.
Cell Culture
-
Cell Lines: A panel of human breast cancer cell lines should be used, including but not limited to:
-
MCF-7 (Estrogen receptor-positive)
-
MDA-MB-231 (Triple-negative)
-
MDA-MB-468 (Triple-negative)
-
SK-BR-3 (HER2-positive)
-
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and doxorubicin for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50/GI50 values using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of cells in each quadrant.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17]
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate DNA content frequency histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The preliminary data suggests that this compound and its analogs represent a promising new class of compounds for the treatment of breast cancer, potentially exhibiting higher potency than the established drug doxorubicin. However, a comprehensive head-to-head study employing standardized protocols, as outlined in this guide, is essential to definitively establish its comparative efficacy and to further elucidate its mechanism of action.
Future investigations should also include in vivo studies using xenograft models to assess the antitumor activity and toxicity of this compound in a whole-organism context. A deeper understanding of its molecular targets will be crucial for optimizing its structure to enhance efficacy and minimize off-target effects, with the ultimate goal of developing a novel and effective therapeutic for breast cancer patients.
References
- Cellular Apoptosis Assay of Breast Cancer. (2016). Methods in Molecular Biology.
- A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformul
- Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. (2016). Oncology Letters.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. BOC Sciences.
- Assaying cell cycle status using flow cytometry. (2017). Current Protocols in Immunology.
- How does Doxorubicin ('Red Devil')
- Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. (2014). Bioorganic & Medicinal Chemistry Letters.
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2022).
- Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. (2023). Journal of Advanced Veterinary Research.
- cytotoxicity of doxorubicin in two different breast cancer cell lines....
- Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.
- Apoptosis Assays. Sigma-Aldrich.
- Anticancer mechanisms of doxorubicin and zoledronic acid in breast cancer tumor growth in bone. (2009). Molecular Cancer Therapeutics.
- Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. (2023). Journal of Advanced Veterinary Research.
- Doxorubicin sensitizes breast cancer cells to natural killer cells in connection with increased Fas receptors. (2021). Experimental and Therapeutic Medicine.
- Cell Cycle Protocols. BD Biosciences.
- Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. (2014). PubMed.
- In vitro cytotoxicity analysis. (a) Cytotoxicity test in human breast...
- Cell cycle analysis. Wikipedia.
- In vitro cytotoxicity and imaging studies against (a) human breast...
- Apoptosis analysis of human breast cancer cell lines treated at their...
- Cellular Apoptosis Assay of Breast Cancer.
- In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. (2022). MDPI.
- In Vitro Cytotoxicity Assay. Alfa Cytology.
- Human dendritic cell mediated cytotoxicity against breast carcinoma cells in vitro. (2000). Journal of Leukocyte Biology.
- Characterization of Apoptosis in a Breast Cancer Cell Line after IL-10 Silencing. (2018). Asian Pacific Journal of Cancer Prevention.
- This compound. PubChem.
- Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. (2012). Journal of the Saudi Chemical Society.
- This compound. Echemi.
- 1-Benzyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione. Parchem.
- Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (2022). MDPI.
- Comparative assessment of antitumor effects between doxorubicin and mitochondria-targeted doxorubicin in combination with radiotherapy. (2023). Journal of Nanobiotechnology.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. (2022). New Journal of Chemistry.
- Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. (2021).
Sources
- 1. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 12. advetresearch.com [advetresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
A Comprehensive Guide to Evaluating the Kinase Selectivity of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione
Introduction: The Imperative of Kinase Selectivity in Modern Drug Discovery
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major focus of therapeutic development. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects and associated toxicities, potentially derailing an otherwise promising therapeutic candidate.[1] Therefore, a rigorous evaluation of a compound's kinase selectivity profile early in the drug discovery process is not just advantageous, it is essential.
This guide provides a comprehensive, technically-grounded framework for evaluating the kinase selectivity of the novel compound, 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione. We will delve into the rationale behind experimental design, provide detailed protocols for robust in vitro kinase assays, and discuss the interpretation and visualization of selectivity data. Our approach is designed to be a self-validating system, ensuring the generation of high-quality, reproducible data for informed decision-making in your research and development endeavors.
Strategic Approach to Selectivity Profiling
To thoroughly assess the selectivity of this compound, we will employ a multi-faceted strategy. This involves a primary screen against a broad, representative panel of kinases, followed by dose-response studies for any significant "hits". To contextualize our findings, we will benchmark the performance of our test compound against well-characterized kinase inhibitors with varying selectivity profiles.
Selection of Comparator Compounds
The choice of appropriate comparators is crucial for a meaningful analysis. We have selected three inhibitors with distinct and well-documented kinase profiles:
-
Staurosporine: A natural product known for its potent but broad-spectrum inhibition of a wide range of kinases.[2][3][4][5] It will serve as our positive control for pan-kinase inhibition.
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[1][6][7][8] Its profile of inhibiting multiple RTKs makes it an excellent example of a clinically relevant multi-targeted agent.
-
Dasatinib: A potent inhibitor of BCR-ABL and SRC family kinases, among others, used in the treatment of chronic myeloid leukemia.[9][10][11][12] It represents another clinically successful multi-targeted inhibitor with a distinct target profile from Sunitinib.
By comparing the activity of this compound to these compounds, we can gain valuable insights into its relative potency and selectivity.
Designing the Kinase Screening Panel
Screening against a small, biased panel of kinases can provide a misleading picture of a compound's selectivity.[13][14] Therefore, we recommend an initial screen against a diverse panel of at least 40-50 kinases, covering all major branches of the human kinome.[15][16] For the purpose of this guide, we will outline a representative 40-kinase panel that provides broad coverage. Commercial services from providers like Eurofins, Reaction Biology, and ICE Bioscience offer both pre-defined and customizable panels for more extensive profiling.[17][18][19]
Experimental Methodology: The ADP-Glo™ Kinase Assay
For our primary screen and subsequent IC50 determinations, we will utilize the ADP-Glo™ Kinase Assay from Promega. This luminescence-based assay is a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[20][21][22] It is a universal assay applicable to virtually any kinase and substrate combination.
Principle of the ADP-Glo™ Assay
The assay is performed in two steps. First, upon completion of the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. Second, the Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the initial kinase activity.
Caption: A simplified kinome tree illustrating hypothetical inhibition data.
Conclusion: A Pathway to Understanding Kinase Inhibitor Selectivity
This guide has provided a robust framework for the comprehensive evaluation of the kinase selectivity of this compound. By employing a well-defined experimental strategy, including the use of appropriate comparator compounds and a diverse kinase panel, researchers can generate high-quality, reproducible data. The detailed protocols for the ADP-Glo™ kinase assay, coupled with clear guidance on data analysis and visualization, will enable a thorough understanding of the compound's selectivity profile. This, in turn, will facilitate informed decisions regarding its potential as a therapeutic candidate and guide future optimization efforts. The principles and methodologies outlined herein are broadly applicable to the characterization of any novel kinase inhibitor, underscoring the fundamental importance of selectivity profiling in modern drug discovery.
References
-
Staurosporine. Wikipedia. [Link]
-
Sunitinib. Wikipedia. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Dasatinib. PubChem - NIH. [Link]
-
SUNItinib. Cancer Care Ontario. [Link]
-
Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred. mediaTUM. [Link]
-
Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. PMC - PubMed Central. [Link]
-
Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University. [Link]
-
Kinase profile of dasatinib. ResearchGate. [Link]
-
ADP Glo Protocol. [Link]
-
FDA Approves Generic Dasatinib, Expanding Access to Key TKI. Targeted Oncology. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
A quantitative analysis of kinase inhibitor selectivity. ResearchGate. [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central. [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. [Link]
-
Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. PubMed. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. NIH. [Link]
-
Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]
-
KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
Sources
- 1. Sunitinib - Wikipedia [en.wikipedia.org]
- 2. Staurosporine - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dasatinib: A second-generation BCR-ABL1 tyrosine kinase inhibitor_Chemicalbook [chemicalbook.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. confluencediscovery.com [confluencediscovery.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
In Vivo Efficacy of 1-Benzylpyrimidine-2,4,6(1H,3H,5H)-trione in a Xenograft Model: A Comparative Guide
This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione in a preclinical setting. We will delve into the scientific rationale, present a detailed experimental protocol for a human ovarian cancer xenograft model, and compare its potential efficacy against a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU). This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.
Introduction: The Therapeutic Potential of Pyrimidine-2,4,6-trione Derivatives
Pyrimidine analogs have long been a cornerstone of cancer chemotherapy.[1] Their structural similarity to endogenous pyrimidines allows them to interfere with nucleic acid synthesis and repair, leading to the death of rapidly dividing cancer cells.[2][3][4][5] The compound this compound belongs to a class of molecules that have demonstrated significant anti-proliferative activity in in vitro studies against various human tumor cell lines, including ovarian, renal, and breast cancer.[6][7]
The core pyrimidine-2,4,6-trione structure is of particular interest due to its potential to inhibit key enzymes involved in cancer progression. Research suggests that derivatives of this scaffold may act as inhibitors of matrix metalloproteinases (MMPs) or dihydropyrimidine dehydrogenase (DPD).[8][9] DPD is the primary enzyme responsible for the catabolism of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1][10][11][12] Inhibition of DPD can enhance the bioavailability and anti-tumor activity of 5-FU.[13][10][11] This provides a compelling rationale for investigating this compound as a potential anticancer agent, both as a standalone therapy and for its potential to synergize with existing treatments.
This guide will outline a robust preclinical study to assess the in vivo efficacy of this compound in a human ovarian cancer xenograft model, a cancer type for which its analogs have shown promise.[13][6][7]
Experimental Design: A Head-to-Head Comparison in an Ovarian Cancer Xenograft Model
To rigorously evaluate the therapeutic potential of this compound, a subcutaneous xenograft model using a human ovarian cancer cell line (e.g., OVCAR-5) is proposed. This model allows for the direct assessment of the compound's ability to inhibit tumor growth in a living organism.
Ethical Considerations
All animal experiments must be conducted in accordance with the highest ethical standards and local regulations.[2][3] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to throughout the study.[2] Humane endpoints must be clearly defined to minimize animal suffering.[3]
Experimental Workflow
The following diagram illustrates the key stages of the proposed in vivo efficacy study.
Caption: Experimental workflow for the in vivo efficacy study.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for conducting the xenograft study.
Cell Culture and Preparation
-
Cell Line Maintenance: Culture OVCAR-5 human ovarian cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination to ensure the integrity of the experimental results.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) to remove any residual trypsin.
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the viable cells using a hemocytometer.
-
Cell Suspension: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 viable cells per 100 µL. Keep the cell suspension on ice until injection.
Animal Model and Tumor Implantation
-
Animal Strain: Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the start of the experiment.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure the tumor volume twice weekly using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Treatment Regimen
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compounds (e.g., PBS or a solution of DMSO and saline).
-
Group 2 (this compound): Administer the test compound at a predetermined dose (e.g., 25 mg/kg, intraperitoneally (i.p.), daily). The optimal dose should be determined in a prior maximum tolerated dose (MTD) study.
-
Group 3 (5-Fluorouracil): Administer 5-FU at a clinically relevant dose (e.g., 20 mg/kg, i.p., daily for 5 days, followed by a 2-day rest period).[7][14]
-
Group 4 (Cisplatin - Optional Standard of Care): Administer cisplatin at an effective dose (e.g., 5 mg/kg, i.p., once a week).[15][16]
-
-
Monitoring: Throughout the treatment period, monitor the body weight of the mice three times a week as an indicator of toxicity. Observe the animals daily for any signs of distress.
Endpoint and Data Analysis
-
Humane Endpoints: Euthanize mice if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is more than 20% body weight loss, or if they show signs of significant distress.
-
Study Termination: The study can be terminated when the tumors in the control group reach the maximum allowed size.
-
Data Collection: At the end of the study, euthanize all remaining animals. Excise the tumors and record their final weight.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the tumor growth and final tumor weights between the treatment groups. A p-value of <0.05 is typically considered statistically significant.
Comparative Data Presentation
The following table provides a template for summarizing the expected outcomes of the study. The data presented here is hypothetical and for illustrative purposes only.
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 1800 ± 250 | - | +5 ± 2 |
| This compound (25 mg/kg) | 900 ± 150 | 50 | -8 ± 3 |
| 5-Fluorouracil (20 mg/kg) | 1100 ± 200 | 39 | -12 ± 4 |
| Cisplatin (5 mg/kg) | 850 ± 180 | 53 | -15 ± 5 |
Mechanistic Insights and Potential Signaling Pathways
The proposed mechanism of action for this compound as a DPD inhibitor suggests a direct impact on 5-FU metabolism. The following diagram illustrates this proposed interaction.
Caption: Proposed mechanism of action for this compound.
By inhibiting DPD, this compound could potentially increase the concentration of active 5-FU metabolites, leading to enhanced inhibition of thymidylate synthase and ultimately, increased cancer cell apoptosis.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to confirming the in vivo efficacy of this compound. The proposed xenograft model, coupled with a direct comparison to a standard-of-care chemotherapeutic, will provide critical data on the compound's anti-tumor activity and tolerability. The insights gained from this study will be invaluable for the further development of this promising class of molecules as potential cancer therapeutics.
References
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. [Link]
-
Institute for Laboratory Animal Research (ILAR). (2011). Guide for the Care and Use of Laboratory Animals: Eighth Edition. The National Academies Press. [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
-
Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical Reviews, 109(7), 2880-2893. [Link]
-
Diasio, R. B., & Harris, B. E. (1989). Clinical pharmacology of 5-fluorouracil. Clinical Pharmacokinetics, 16(4), 215-237. [Link]
-
Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules, 13(8), 1551-1569. [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364-378. [Link]
-
Milano, G., & Etienne, M. C. (1994). Dihydropyrimidine dehydrogenase (DPD) and clinical pharmacology of 5-fluorouracil (5-FU). European Journal of Cancer, 30(5), 637-639. [Link]
-
Crooks, P. A., et al. (2014). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 24(2), 601-603. [Link]
-
Ciberonc. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]
-
PubMed. (2014). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. [Link]
-
ResearchGate. (2014). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. [Link]
-
PubMed. (2021). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. [Link]
-
PubChem. This compound. [Link]
-
PubMed. (2022). Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities. [Link]
-
National Center for Biotechnology Information. (2003). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 6th edition. [Link]
-
PubMed. (1987). 1-(substituted benzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidones: a series with stimulant and depressant activities. [Link]
-
National Center for Biotechnology Information. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. [Link]
-
PubMed. (2007). 5-Fluorouracil dose escalation enabled with PN401 (triacetyluridine): toxicity reduction and increased antitumor activity in mice. [Link]
-
National Center for Biotechnology Information. (2020). The Application of Patient-Derived Xenograft Models in Gynecologic Cancers. [Link]
-
National Center for Biotechnology Information. (2016). Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies. [Link]
-
Taylor & Francis Online. (2023). Dietary restriction rescues 5-fluorouracil-induced lethal intestinal toxicity in old mice by blocking translocation of opportunistic pathogens. [Link]
-
Oxford Academic. (2018). Low-dose cisplatin administration to septic mice improves bacterial clearance and programs peritoneal macrophage polarization to M1 phenotype. [Link]
-
SAGE Journals. (2020). Impact of Cisplatin Dosing Regimens on Mammary Tumor Growth in an Animal Model. [Link]
-
National Center for Biotechnology Information. (2022). Patient-derived tumor models are attractive tools to repurpose drugs for ovarian cancer treatment: pre-clinical updates. [Link]
-
ResearchGate. (2013). Can anyone suggest a dosage of 5-Fluorouracil (5-FU) in nude mice?. [Link]
-
ResearchGate. (2013). Frequency and doses of cisplatin in nude mice. [Link]
-
National Center for Biotechnology Information. (2015). Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics. [Link]
-
PubMed. (2005). Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor. [Link]
-
PubMed. (2016). Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies. [Link]
-
ResearchGate. (2016). Synthesis of pyrimidine-2,4,6-trione derivatives: anti-oxidant, Anti-cancer, α-glucosidase, ß-glucuronidase inhibition and their molecular docking studies. [Link]
-
Altogen Labs. Ovarian Cancer Xenografts. [Link]
-
PubMed. (2001). Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors. [Link]
-
ResearchGate. (2022). Synthesis and structure investigation of novel pyrimidine-2,4,6-trione derivatives of highly potential biological activity as anti-diabetic agent. [Link]highly_potential_biological_activity_as_anti-diabetic_agent)
Sources
- 1. Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorouracil - Wikipedia [en.wikipedia.org]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 6. Cisplatin Resistance in Ovarian Cancer: Classical Outlook and Newer Perspectives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Comparative study between daily and 5-days-a-week administration of oral 5-fluorouracil chemotherapy in mice: determining the superior regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. researchgate.net [researchgate.net]
- 13. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scientificarchives.com [scientificarchives.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione Across Diverse Cell Lines
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory and antineoplastic effects.[1][2] This guide presents a comprehensive framework for the cross-validation of the biological activity of a specific barbituric acid derivative, 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione. We provide a detailed, field-proven methodology for assessing its cytotoxic and anti-inflammatory potential across a panel of strategically selected cancer and non-cancerous cell lines. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, the rationale behind experimental choices, and a template for data interpretation to guide further investigation into this class of compounds.
Introduction: The Therapeutic Potential of Pyrimidine-Triones
Barbituric acid and its derivatives, belonging to the pyrimidine heterocyclic family, have long been investigated for their pharmacological value.[2][3] While initially recognized for their effects on the central nervous system, modern research has unveiled their significant potential as anticancer and anti-inflammatory agents.[3][4] The core structure allows for extensive modification, leading to compounds that can interfere with critical cellular signaling pathways involved in tumorigenesis and inflammation.[5]
This guide focuses on This compound , a compound featuring a benzyl group substitution on the pyrimidine-trione core. Studies on structurally similar molecules have demonstrated potent anti-proliferative activity against various human tumor cell lines, including those from breast, ovarian, and renal cancers, often with GI₅₀ (50% growth inhibition) values in the nanomolar range.[6][7] Furthermore, the demonstrated ability of related compounds to modulate inflammatory pathways, such as inhibiting NLRP3 inflammasome activity, provides a strong rationale for a dual-pronged investigation.[8]
The central objective of this guide is to establish a robust, cross-validating workflow to characterize the bioactivity of this compound. By comparing its effects on different cell lines, we can elucidate not only its potency but also its potential selectivity, a critical factor in therapeutic development.
Rationale for Experimental Design
The credibility of a compound's biological profile hinges on a logical and well-justified experimental design. Our approach is built on comparing the compound's effects in cancerous cell lines versus a non-cancerous cell line to establish a preliminary therapeutic window.
Cell Line Selection: A Tripartite Approach
To create a meaningful comparison, we have selected three distinct human cell lines:
-
MCF-7 (Breast Adenocarcinoma): A widely used, well-characterized luminal A breast cancer cell line. It is a cornerstone model for testing anticancer compounds, particularly those that may interfere with hormonal or cell proliferation pathways.[9]
-
A549 (Lung Carcinoma): An epithelial lung cancer cell line frequently employed in cytotoxicity and anti-inflammatory studies.[10] Its use allows for the assessment of the compound's efficacy in a different cancer type.
-
HEK293 (Human Embryonic Kidney): While originating from embryonic kidney cells and transformed with adenovirus genes, this line is extensively used as a general model for cytotoxicity in non-cancerous or less-differentiated human cells.[11] It serves as our control to evaluate the compound's general toxicity and selectivity for cancer cells.
Biological Assays: Quantifying Cytotoxicity and Anti-Inflammatory Action
Our investigation targets two primary biological activities:
-
Cytotoxicity/Anti-proliferative Activity: This is the foundational assay for any potential anticancer agent. We will utilize the MTT assay, a reliable colorimetric method that measures cell metabolic activity as an indicator of cell viability.[12][13] A reduction in metabolic activity is proportional to the number of viable cells, allowing for the calculation of the IC₅₀ (half-maximal inhibitory concentration).
-
Anti-inflammatory Activity: Chronic inflammation is a key driver of many diseases, including cancer. We will assess this property through two distinct mechanisms:
-
Nitric Oxide (NO) Inhibition: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. We will use the Griess reaction to quantify nitrite, a stable metabolite of NO, in cell culture supernatants after stimulation with lipopolysaccharide (LPS).[14][15]
-
Pro-inflammatory Cytokine Suppression: We will measure the secretion of Interleukin-6 (IL-6), a key pro-inflammatory cytokine, using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[16]
-
Below is a diagram illustrating the overall experimental workflow.
Caption: Overall experimental workflow for cross-validation.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and standards. Accuracy in pipetting and timing is critical for reproducibility.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is adapted from standard laboratory procedures for assessing metabolic activity.[12][17]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO).
-
Complete culture medium (specific to each cell line).
-
Phosphate-Buffered Saline (PBS).
-
96-well flat-bottom plates.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Trypsinize and resuspend cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[18]
-
Formazan Formation: Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control:
-
Viability (%) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Griess Assay for Nitric Oxide Production
This protocol measures nitrite concentration in the cell culture supernatant.[14][19]
Materials:
-
Griess Reagent: Mix equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water) immediately before use.[14][19]
-
Sodium Nitrite (NaNO₂) standard solution (100 µM).
-
Lipopolysaccharide (LPS) from E. coli.
-
24-well plates.
Procedure:
-
Cell Seeding: Seed cells (e.g., A549) in 24-well plates at a density that will result in ~80-90% confluency after 48 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Sample Collection: Collect the culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove any cell debris.[14]
-
Standard Curve Preparation: Prepare serial dilutions of the 100 µM NaNO₂ stock to create standards ranging from ~1 to 100 µM in culture medium.[14]
-
Griess Reaction: Add 50 µL of each supernatant or standard to a 96-well plate. Add 50 µL of the freshly prepared Griess Reagent to each well.
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[19]
-
Data Analysis: Subtract the blank absorbance. Plot the standard curve of absorbance versus nitrite concentration. Use the linear regression equation to determine the nitrite concentration in the samples.
Protocol 3: Sandwich ELISA for IL-6 Cytokine Quantification
This protocol quantifies the amount of secreted IL-6 in the supernatant.[16][20][21]
Materials:
-
IL-6 ELISA plate pre-coated with capture antibody.
-
Recombinant IL-6 standard.
-
Biotinylated anti-IL-6 detection antibody.[22]
-
Streptavidin-HRP (Horseradish Peroxidase).
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution (e.g., 2N H₂SO₄).
-
Wash Buffer (e.g., PBS with 0.05% Tween 20).
-
Assay Diluent.
Procedure:
-
Sample Preparation: Use the same supernatants collected in Protocol 2.
-
Standard Curve: Reconstitute the lyophilized IL-6 standard.[20] Prepare a serial dilution in Assay Diluent to create a standard curve (e.g., from 2000 pg/mL down to 0 pg/mL).
-
Assay:
-
Add 100 µL of standards and samples to the appropriate wells of the coated plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of the diluted detection antibody to each well.[23]
-
Incubate for 1 hour at room temperature.
-
Wash the plate 4 times.
-
Add 100 µL of Streptavidin-HRP solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate 4 times.
-
Add 100 µL of TMB Substrate Solution. Incubate for 15-20 minutes in the dark until a color develops.
-
Add 50 µL of Stop Solution to each well.
-
-
Measurement: Read the absorbance at 450 nm immediately.
-
Data Analysis: Generate a standard curve by plotting the absorbance for each standard versus its concentration. Determine the IL-6 concentration in the samples by interpolating from the standard curve.[21]
Anticipated Results and Comparative Analysis
The data generated from these assays should be compiled into clear, comparative tables to facilitate analysis. Below are examples of how to present the expected results.
Cytotoxicity Profile
The primary output of the MTT assay is the IC₅₀ value, which represents the concentration of the compound required to inhibit cell viability by 50%.
Table 1: Comparative Cytotoxicity (IC₅₀) of this compound
| Cell Line | Cell Type | IC₅₀ (µM) after 72h | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 | 6.5 |
| A549 | Lung Cancer | 25.7 ± 3.1 | 3.8 |
| HEK293 | Non-Cancerous | 98.5 ± 7.4 | - |
| (Note: Data are hypothetical examples for illustrative purposes.) |
The Selectivity Index (SI) is a crucial metric, calculated as IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value (>2) suggests that the compound is preferentially toxic to cancer cells, a highly desirable trait for a therapeutic candidate.
Anti-inflammatory Profile
The results from the Griess and ELISA assays will demonstrate the compound's ability to suppress inflammatory markers.
Table 2: Inhibition of LPS-Induced Nitric Oxide and IL-6 Production in A549 Cells
| Compound Conc. (µM) | Nitrite (NO) Conc. (% of LPS Control) | IL-6 Conc. (% of LPS Control) |
| 0 (LPS only) | 100 ± 5.6 | 100 ± 8.1 |
| 1 | 88.3 ± 4.9 | 91.5 ± 7.2 |
| 5 | 65.1 ± 3.7 | 72.4 ± 6.5 |
| 10 | 42.8 ± 2.9 | 51.9 ± 5.3 |
| 25 | 21.5 ± 2.1 | 28.6 ± 4.1 |
| (Note: Data are hypothetical examples for illustrative purposes.) |
These data should demonstrate a dose-dependent reduction in both nitric oxide and IL-6 production, confirming the compound's anti-inflammatory properties at non-cytotoxic or sub-cytotoxic concentrations.
Discussion: Mechanistic Insights and Comparative Context
The power of this cross-validation approach lies in the interpretation of the combined data.
-
Potency and Selectivity: The IC₅₀ values from Table 1 would indicate that this compound is more potent against MCF-7 breast cancer cells than A549 lung cancer cells. Crucially, the significantly higher IC₅₀ value in HEK293 cells suggests a favorable selectivity profile. This is a key finding, as many conventional chemotherapeutics lack this specificity.[24]
-
Dual-Action Potential: The data from Table 2 would suggest that the compound possesses significant anti-inflammatory activity. This is particularly interesting because the concentrations required to inhibit inflammation (e.g., 5-25 µM) are in a similar range to the cytotoxic concentrations for the cancer cell lines. This dual action—directly killing cancer cells and suppressing the pro-tumorigenic inflammatory microenvironment—is a highly sought-after characteristic in modern oncology drug development.
-
Potential Mechanism of Action: While these assays do not definitively prove a mechanism, they provide critical clues. The cytotoxic effect points towards interference with essential cellular processes like cell cycle progression or induction of apoptosis. Pyrimidine derivatives have been known to inhibit key kinases like PIM-1, which are crucial for cell proliferation.[5] The anti-inflammatory action suggests interference with signaling pathways like NF-κB, which is a master regulator of iNOS and IL-6 expression.
The diagram below illustrates a potential signaling pathway that could be targeted by this class of compounds.
Caption: Potential inhibitory action on a generic pro-survival signaling pathway.
Conclusion
This guide provides a structured, multi-faceted approach to evaluating the biological activity of this compound. By systematically assessing its effects across different, well-chosen cell lines, researchers can generate a robust preliminary dataset. The combination of cytotoxicity and anti-inflammatory assays allows for the identification of dual-action compounds with high therapeutic potential. The presented protocols, data interpretation frameworks, and mechanistic rationale serve as a comprehensive resource for advancing the preclinical evaluation of this promising class of pyrimidine derivatives.
References
-
Bowdish Lab. (2011, April 7). CYTOKINE ELISA. Bowdish Lab. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
PubMed. (2016, June 13). Anti-inflammatory effects of novel barbituric acid derivatives in T lymphocytes. National Center for Biotechnology Information. [Link]
-
PubMed. (1964, May). THE SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF SOME DERIVATIVES OF 1,3-DIPHENYLBARBITURIC ACID. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). ScienCell. [Link]
-
PubMed. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Pyrimidine derivatives as anticancer agents. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. NCBI. [Link]
-
ResearchGate. (2013, April 23). Nitric Oxide Assay?. ResearchGate. [Link]
-
MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
Biomatik. (2024, January 17). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Biomatik. [Link]
-
(1988, December 1). Historical aspects and applications of barbituric acid derivatives. A review. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. NCBI. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2021, August 25). Why we select Cancer cell lines for toxicological studies and why not normal cell lines?. ResearchGate. [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
-
The Human Protein Atlas. (n.d.). non-cancerous - The human cell line. The Human Protein Atlas. [Link]
-
MDPI. (n.d.). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. MDPI. [Link]
-
ResearchGate. (n.d.). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. ResearchGate. [Link]
-
AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development. American Association for Cancer Research. [Link]
-
Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Cytion. [Link]
-
National Center for Biotechnology Information. (n.d.). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. NCBI. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
National Center for Biotechnology Information. (2021, August 11). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. NCBI. [Link]
-
World Health Organization. (n.d.). Toxicity Tests with Mammalian Cell Cultures. WHO. [Link]
-
PubMed. (2022, December 15). Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities. National Center for Biotechnology Information. [Link]
-
I.R.I.S. (2021, February 2). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. I.R.I.S. [Link]
-
SCIENCE.ASU.EDU.RU. (n.d.). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. [Link]
-
PubMed. (2014, January 15). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Historical aspects and applications of barbituric acid derivatives. A review. | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bowdish.ca [bowdish.ca]
- 21. biomatik.com [biomatik.com]
- 22. Cytokine Elisa [bdbiosciences.com]
- 23. Cytokine Elisa [bdbiosciences.com]
- 24. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione and Standard-of-Care Antiepileptic Drugs
Introduction: The Critical Importance of the Therapeutic Index in Drug Development
In the realm of pharmacology, the therapeutic index (TI) is a cornerstone of drug safety and efficacy assessment. It provides a quantitative measure of the margin of safety of a drug, defined as the ratio of the dose that produces toxicity to the dose that elicits the desired therapeutic effect. A wider therapeutic index is generally indicative of a safer drug, as there is a larger window between the effective dose and a dose that causes adverse, potentially harmful, effects. For researchers and drug development professionals, a comprehensive understanding of a novel compound's TI in comparison to existing standard-of-care treatments is paramount for making informed decisions about its potential clinical utility.
This guide provides a comparative assessment of the therapeutic index of the novel compound, 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione, against established antiepileptic drugs (AEDs): Phenobarbital, Phenytoin, Valproic Acid, and Carbamazepine. Due to the early stage of development for this compound, this guide will present a proposed experimental framework for determining its therapeutic index, alongside a review of the established TI data for the standard-of-care medications.
Assessing the Therapeutic Index of this compound: A Proposed Experimental Framework
Currently, there is a lack of published in vivo data to definitively establish the therapeutic index of this compound. The following experimental protocols outline a robust methodology for determining the key parameters—the median effective dose (ED50) and the median lethal dose (LD50)—necessary for calculating the therapeutic index (TI = LD50 / ED50).
Experimental Workflow for Therapeutic Index Determination
Caption: Workflow for Therapeutic Index Determination.
Detailed Experimental Protocols
1. Determination of the Median Effective Dose (ED50)
-
Objective: To determine the dose of this compound that produces a therapeutic effect (seizure protection) in 50% of the test animal population.
-
Animal Model: A validated rodent model of epilepsy, such as the maximal electroshock (MES) seizure model in mice, will be utilized. This model is effective in identifying compounds that prevent the spread of seizures.[1]
-
Procedure:
-
Healthy, adult male mice will be randomly assigned to several groups (n=10 per group), including a vehicle control group and at least five dose groups of this compound.
-
The compound will be administered intraperitoneally (i.p.) or orally (p.o.), depending on its solubility and intended clinical route of administration.
-
After a predetermined pretreatment time to allow for drug absorption and distribution, seizures will be induced via corneal or auricular electrical stimulation.
-
The endpoint will be the abolition of the tonic hindlimb extension phase of the seizure.
-
The number of animals in each group protected from the tonic hindlimb extension will be recorded.
-
-
Data Analysis: The ED50 value and its 95% confidence interval will be calculated using probit analysis.
2. Determination of the Median Lethal Dose (LD50)
-
Objective: To determine the dose of this compound that is lethal to 50% of the test animal population.
-
Animal Model: The same strain of mice used for the ED50 determination will be used to maintain consistency.
-
Procedure:
-
Animals will be randomly assigned to several groups (n=10 per group), including a control group.
-
Increasing doses of this compound will be administered as a single dose via the same route as in the ED50 study.
-
The animals will be observed for signs of toxicity and mortality over a 14-day period.
-
-
Data Analysis: The LD50 value and its 95% confidence interval will be calculated using a recognized statistical method, such as the method of Miller and Tainter.
Comparative Data: Therapeutic Indices of Standard-of-Care Antiepileptic Drugs
The following table summarizes the available data on the therapeutic ranges and acute toxicity of established antiepileptic drugs. It is important to note that the therapeutic index can be calculated from preclinical animal data (LD50/ED50) or estimated from clinical therapeutic and toxic concentrations. For the purpose of this guide, we will present the available preclinical LD50 data and established therapeutic plasma concentrations in humans.
| Drug | Therapeutic Plasma Concentration (Human) | Oral LD50 (Rat) | Oral LD50 (Mouse) |
| Phenobarbital | 10-40 µg/mL[2] | 162 mg/kg[3] | - |
| Phenytoin | 10-20 µg/mL | 1635 mg/kg[4] | 165 mg/kg[4] |
| Valproic Acid | 50-100 µg/mL[5] | 670 mg/kg[6][7] | 977 mg/kg[7] |
| Carbamazepine | 4-12 µg/mL[8] | 3850-4025 mg/kg[9] | 1100-3750 mg/kg[10][9] |
Discussion and Future Directions
This compound belongs to the barbiturate class of compounds, which has a long history in the treatment of epilepsy.[11][12] Phenobarbital, a cornerstone of this class, is known for its efficacy but also carries a risk of sedation and other central nervous system side effects.[13] The development of novel barbituric acid derivatives is often aimed at improving the therapeutic window, enhancing efficacy, and reducing adverse effects.[14][15]
The proposed experimental framework will be crucial in establishing a preliminary safety and efficacy profile for this compound. A favorable therapeutic index, significantly wider than that of phenobarbital and comparable to or exceeding that of newer generation AEDs, would provide a strong rationale for its further preclinical and clinical development.
Future studies should also investigate the pharmacokinetic and pharmacodynamic properties of this compound, including its mechanism of action, metabolic pathways, and potential for drug-drug interactions. A thorough understanding of these factors is essential for a comprehensive assessment of its therapeutic potential.
Conclusion
While direct comparative data for this compound is not yet available, this guide provides a clear and scientifically rigorous pathway for its evaluation. By following the proposed experimental protocols, researchers can generate the necessary data to compare its therapeutic index with that of standard-of-care antiepileptic drugs. This comparative analysis will be instrumental in determining whether this novel compound represents a promising and safer alternative for the management of epilepsy.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3121, Valproic Acid. [Link]
-
FDA. (n.d.). Tegretol - carbamazepine USP Chewable Tablets of 100 mg. [Link]
-
FDA. (n.d.). Tegretol (carbamazepine) Label. [Link]
-
Pfizer. (n.d.). SAFETY DATA SHEET - Phenytoin Sodium Capsules (25, 30mg, or 50mg). [Link]
- Dailey, J. W., & Jobe, P. C. (1997). Anticonvulsant doses of carbamazepine increase hippocampal extracellular serotonin in genetically epilepsy-prone rats: dose response relationships. Neuroscience Letters, 227(1), 13-16.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1775, Phenytoin. [Link]
-
Addiction Resource. (2025-09-09). What Is A Lethal Dose Of Phenobarbital (Luminal)? [Link]
- Löscher, W., & Schmidt, D. (2006). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy research, 72(2-3), 163–173.
-
International Programme on Chemical Safety. (n.d.). Phenytoin (PIM 416). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4763, Phenobarbital. [Link]
- Al-Ghorbani, M., et al. (2023).
-
ResearchGate. (n.d.). Barbituric acid derivatives as anticonvulsants. [Figure]. [Link]
- Brage, N. N., et al. (2022). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on Male Mice. Proceeding of 8th International Scientific Conference, College of Veterinary Medicine University of Basrah.
- Sills, G. J., & Rogawski, M. A. (2020). Brief history of anti-seizure drug development. Epileptic Disorders, 22(S1), 3-13.
-
Drugs.com. (2025-09-28). Phenobarbital: Package Insert / Prescribing Information. [Link]
-
RxList. (n.d.). Tegretol (Carbamazepine): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
Wikipedia. (n.d.). Phenobarbital. [Link]
-
Cadogan, M. (2020, July 19). Pharm 101: Phenytoin. Life in the Fastlane. [Link]
-
Olson, K. R. (Ed.). (n.d.). VALPROIC ACID. In Poisoning & Drug Overdose (8th ed.). AccessMedicine. [Link]
-
Medscape. (n.d.). phenobarbital - Drug Summary. [Link]
- Bruni, J., et al. (1978). Valproic acid in epilepsy: clinical and pharmacological effects. Annals of neurology, 3(1), 1–6.
-
ResearchGate. (2025-08-06). Synthesis of pyrimidine-2,4,6-trione derivatives: anti-oxidant, Anti-cancer, α-glucosidase, ß-glucuronidase inhibition and their molecular docking studies. [Request PDF]. [Link]
-
Nickson, C. (2020, January 4). Carbamazepine toxicity. Life in the Fastlane. [Link]
-
Wikipedia. (n.d.). Valproate. [Link]
- Tenny, S., & Patel, R. (2023). Carbamazepine Toxicity. In StatPearls.
-
ResearchGate. (2025-08-07). Studies of Acute and Chronic Toxicity of an Injectable Drug based on 3N-6-Methyl-1H Pyrimidine-2,4-Dione. [Figure]. [Link]
- Stafstrom, C. E., & Rho, J. M. (2022). Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. Pharmaceuticals, 15(3), 336.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 387477, Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-(2,4-dichlorophenylaminomethylene)-1,3-dimethyl-. [Link]
- Jilani, T., & Wadhwa, R. (2023). Phenytoin. In StatPearls.
- Khan, K. M., et al. (2019). Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies. Bioorganic chemistry, 85, 436–446.
-
MedCentral. (n.d.). Phenobarbital: uses, dosing, warnings, adverse events, interactions. [Link]
-
Medscape. (n.d.). Valproic acid dosing, indications, interactions, adverse effects, and more. [Link]
-
MedCentral. (n.d.). Carbamazepine: uses, dosing, warnings, adverse events, interactions. [Link]
- Siddiqui, N., & Ahsan, W. (2009). Benzothiazole Incorporated Barbituric Acid Derivatives: Synthesis and Anticonvulsant Screening. Archiv der Pharmazie, 342(8), 462-468.
-
Epilepsy Foundation. (2024, April 17). Valproic Acid Basic Seizure Medication. [Link]
-
Mayo Clinic. (n.d.). Phenytoin (oral route). [Link]
-
MSF Medical Guidelines. (n.d.). PHENOBARBITAL = PB oral. [Link]
-
ResearchGate. (2025-08-07). Phenytoin use and efficacy in the ED: Review Article. [Link]
-
Dr.Oracle. (2025-10-14). What is the recommended use and dosage of Phenobarbital (phenobarbitone) for seizure disorders and sedation? [Link]
-
Medscape. (n.d.). Tegretol, Equetro (carbamazepine) dosing, indications, interactions, adverse effects, and more. [Link]
-
Epilepsy Foundation. (2025-10-22). Carbamazepine Basic Seizure Medication. [Link]
-
RxList. (n.d.). Phenobarbital: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 3, Dosing and Pharmacokinetcis of Commonly Used Antiepileptic Drugs. In An Introduction to Epilepsy. [Link]
-
Drugs.com. (2024-12-18). Valproic Acid Dosage Guide + Max Dose, Adjustments. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Carbamazepine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. mdpi.com [mdpi.com]
- 12. Brief history of anti‐seizure drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenobarbital - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Off-Target Profile of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione Using Proteomic Approaches
Introduction: The Imperative of Off-Target Profiling in Drug Discovery
In the landscape of modern drug discovery, the "one drug, one target" paradigm is often an oversimplification. The reality is that small molecules frequently interact with multiple proteins, a phenomenon known as polypharmacology. These unintended interactions, or "off-targets," are a double-edged sword; they can be the source of adverse drug reactions, but they can also reveal opportunities for drug repositioning and elucidate novel mechanisms of action.[1] Therefore, a comprehensive and early assessment of a compound's off-target profile is not merely a regulatory hurdle but a critical step in developing safer, more effective therapeutics.
This guide focuses on a specific molecule, 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione , a derivative of the barbituric acid scaffold.[2][3] While related structures have shown promise in various therapeutic areas, including oncology and cardioprotection, the specific protein interaction landscape of this compound remains largely uncharacterized.[4][5][6] This makes it an ideal case study for comparing and contrasting state-of-the-art proteomic methodologies designed to uncover these crucial interactions.
We will provide an in-depth comparison of three powerful and complementary proteomic strategies for identifying the direct and indirect binding partners of this compound:
-
Compound-Centric Chemical Proteomics (CCCP): An affinity-based method that uses a modified version of the compound to "fish" for interacting proteins.
-
Thermal Proteome Profiling (TPP): A label-free, biophysical approach that measures changes in protein thermal stability upon ligand binding in a cellular context.
-
Yeast-Based Proteomics: A genetic approach that leverages the powerful and tractable Saccharomyces cerevisiae model system to identify small molecule-protein interactions.
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind experimental choices to ensure robust and reliable off-target validation.
Chapter 1: A Comparative Overview of Core Proteomic Strategies
Choosing the right strategy for off-target profiling depends on various factors, including the compound's properties, available resources, and the specific biological question being asked. No single method is foolproof; therefore, a multi-pronged approach often yields the most comprehensive and reliable results.[7] The table below provides a high-level comparison of the three techniques detailed in this guide.
| Feature | Compound-Centric Chemical Proteomics (CCCP) | Thermal Proteome Profiling (TPP) | Yeast-Based Proteomics (e.g., Y3H) |
| Core Principle | Affinity capture of binding proteins using an immobilized compound probe.[8] | Ligand-induced change in protein thermal stability.[9][10] | In-vivo reconstitution of a transcription factor via a small molecule "bridge".[11] |
| Compound Modification | Required (e.g., biotin or alkyne tag). | Not required (uses native compound). | Required (synthesis of a bifunctional "dimerizer" molecule). |
| Cellular Context | Primarily in-vitro (cell lysates), though in-situ methods exist. | In-situ (intact cells) or in-vitro (lysates), preserving cellular context.[12] | In-vivo, but in a heterologous system (S. cerevisiae).[13] |
| Primary Strengths | Directly identifies binding partners; well-established methodology.[14] | Unbiased and proteome-wide; no compound modification needed; captures direct engagement in a native environment.[10] | High-throughput genetic screening; can detect interactions with lower affinity.[15] |
| Primary Limitations | Modification may alter binding affinity/sterics; risk of non-specific binders.[8] | May miss interactions that do not induce a thermal shift; less sensitive for very weak or transient interactions. | Hits must be validated in mammalian systems; requires specialized constructs.[16] |
Chapter 2: In-Depth Methodologies & Experimental Protocols
As a senior application scientist, I emphasize that the value of a protocol lies not just in the steps, but in understanding the causality behind them. The following sections detail the experimental workflows for each approach, grounded in principles of scientific integrity and self-validation.
Compound-Centric Chemical Proteomics (CCCP)
Expertise & Causality: CCCP is a powerful direct approach, but its success hinges entirely on the design of the chemical probe. The goal is to attach a linker and an affinity tag (like biotin) to a position on this compound that is not involved in protein binding. This is a critical design choice that often requires synthesizing several probe variants. The core of this method's trustworthiness comes from the competition control: by adding an excess of the free, unmodified "competitor" compound, we can ensure that any proteins that are no longer captured were binding specifically to the drug, not to the linker, tag, or matrix.[17]
Diagram: CCCP Experimental Workflow
Caption: Workflow for identifying protein targets using CCCP.
Protocol: CCCP for this compound
-
Probe Synthesis:
-
Rationale: Synthesize a biotinylated version of this compound. The linker should be attached to a solvent-exposed, non-critical part of the molecule, determined by preliminary structure-activity relationship (SAR) data if available. A polyethylene glycol (PEG) linker is often used to enhance solubility and reduce steric hindrance.
-
Action: Conjugate the parent compound with a biotin-PEG-amine linker via an appropriate chemical reaction. Purify by HPLC.
-
-
Preparation of Cell Lysate:
-
Rationale: Use a relevant human cell line (e.g., a cancer cell line if anti-proliferative effects are suspected). Lysis conditions should be gentle to preserve protein complexes.
-
Action: Culture cells to ~80% confluency. Harvest, wash with PBS, and lyse in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors). Clarify the lysate by centrifugation.
-
-
Affinity Pulldown:
-
Rationale: This step captures the probe-protein complexes. The competition sample is the key to distinguishing true binders from non-specific background.
-
Action:
-
Test Sample: Incubate 1-2 mg of cell lysate with 10 µM of the biotinylated probe for 1-2 hours at 4°C.
-
Control Sample: Pre-incubate 1-2 mg of lysate with a 100-fold excess (1 mM) of free, unmodified this compound for 1 hour before adding 10 µM of the biotinylated probe.
-
Add streptavidin-coated magnetic beads to both samples and incubate for 1 hour to capture the probe complexes.
-
-
-
Washing and Elution:
-
Rationale: Extensive washing is crucial to remove proteins that bind non-specifically to the beads or the probe's linker/tag.
-
Action: Use a magnetic rack to immobilize the beads. Wash the beads 5-7 times with lysis buffer. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Rationale: Standard proteomics workflow to identify the captured proteins.
-
Action: Run the eluate on a short SDS-PAGE gel (in-gel digestion) or perform a direct in-solution digest. Analyze the resulting peptides by LC-MS/MS. Identify and quantify proteins using a database search algorithm (e.g., MaxQuant).
-
-
Data Analysis:
-
Rationale: True off-targets will be present and abundant in the test sample but significantly reduced or absent in the competition control sample.
-
Action: Calculate the ratio of protein abundance (Test / Control). Genuine interactors should show a high ratio, indicating specific competition.
-
Thermal Proteome Profiling (TPP)
Expertise & Causality: TPP is a revolutionary technique because it requires no modification of the compound and can be performed in living cells, providing a snapshot of target engagement in a truly native environment.[9] The underlying principle is that when a drug binds to a protein, it typically stabilizes the protein's folded structure, making it more resistant to heat-induced denaturation.[10] This change in the melting temperature (Tm) is detected by quantifying the amount of soluble protein remaining after heating. The trustworthiness of this method is built on observing a dose-dependent thermal shift and confirming the interaction with orthogonal assays.
Diagram: TPP Experimental Workflow
Caption: Workflow for identifying protein targets using TPP.
Protocol: TPP for this compound
-
Cell Treatment:
-
Rationale: Treat intact cells to assess target engagement in the most physiologically relevant context. A vehicle control (e.g., DMSO) is essential to establish the baseline melting behavior of the proteome.
-
Action: Culture a relevant cell line in two separate batches. Treat one batch with this compound at a final concentration of 10-50 µM. Treat the other batch with an equivalent volume of DMSO. Incubate for 1 hour.
-
-
Heat Shock:
-
Rationale: Applying a temperature gradient allows for the construction of a melting curve for each protein. The temperature range should bracket the typical melting points of most cellular proteins.
-
Action: Aliquot the cell suspensions from both batches into PCR tubes. Heat the aliquots in parallel to 10-12 different temperatures for 3 minutes (e.g., a gradient from 37°C to 67°C). Cool to room temperature for 3 minutes.
-
-
Protein Extraction:
-
Rationale: After heating, denatured proteins aggregate and can be separated from the remaining soluble proteins by centrifugation.
-
Action: Lyse the cells by freeze-thaw cycles. Clarify the lysates by ultracentrifugation (100,000 x g for 20 min at 4°C) to pellet the aggregated proteins. Collect the supernatant (soluble fraction).
-
-
Sample Preparation for Mass Spectrometry:
-
Rationale: Prepare samples for quantitative proteomics. Isobaric tags like Tandem Mass Tags (TMT) are ideal for TPP as they allow multiplexing of different temperature points into a single MS run, improving accuracy.[18]
-
Action: Measure protein concentration in each supernatant. Perform a tryptic digest. Label the peptides from each temperature point with a different TMT tag. Pool the labeled samples.
-
-
LC-MS/MS Analysis:
-
Action: Analyze the pooled TMT-labeled sample by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Rationale: The goal is to plot the relative abundance of each protein as a function of temperature to generate melting curves. A shift in the curve between the drug-treated and vehicle-treated samples indicates a binding event.
-
Action:
-
Normalize the abundance data and plot the relative soluble fraction of each protein against temperature for both the drug and vehicle conditions.
-
Fit a sigmoidal melting curve to each dataset to calculate the melting temperature (Tm).
-
Calculate the thermal shift (ΔTm = Tm(drug) - Tm(vehicle)). Proteins with a statistically significant positive ΔTm are identified as direct binding targets.
-
-
Yeast-Based Proteomics (Yeast Three-Hybrid System)
Expertise & Causality: The yeast three-hybrid (Y3H) system is a clever adaptation of the well-known two-hybrid system for detecting protein-protein interactions.[11] Here, we are looking for a protein-small molecule interaction. This is achieved by using a bifunctional "chemical dimerizer" molecule that links our compound of interest to another molecule (e.g., methotrexate, MTX). In a specially engineered yeast strain, a known protein (dihydrofolate reductase, DHFR) is fused to a DNA-binding domain. A library of potential human target proteins is fused to a transcriptional activation domain. Only when a human protein from the library binds to our compound (which is linked to MTX), does it bring the activation domain close to the DNA-binding domain (via the MTX-DHFR interaction), turning on a reporter gene and allowing the yeast cell to grow on a selective medium.[13][15]
Diagram: Principle of the Yeast Three-Hybrid (Y3H) System
Caption: The Y3H system detects interactions that activate a reporter gene.
Protocol: Y3H Screen for this compound
-
Synthesis of Hybrid Ligand:
-
Rationale: Create the bifunctional molecule that will bridge the two fusion proteins.
-
Action: Synthesize a conjugate of this compound and methotrexate (MTX) connected by a flexible linker.
-
-
Yeast Strain and Library Preparation:
-
Rationale: Use a yeast strain engineered for Y3H screening, which expresses the BD-DHFR fusion protein and contains reporter genes (e.g., HIS3, LacZ) under the control of the BD-responsive promoter.
-
Action: Transform this yeast strain with a human cDNA library where the genes are fused to the activation domain (AD).
-
-
Y3H Screening:
-
Rationale: Plate the transformed yeast on a selective medium containing the hybrid ligand. Only yeast cells expressing an AD-fused protein that interacts with the compound will be able to grow.
-
Action: Plate the library-transformed yeast on a synthetic defined medium lacking histidine (SD/-His) and containing 3-aminotriazole (3-AT) to suppress background growth. The medium must also contain the synthesized hybrid ligand. Incubate for several days.
-
-
Hit Identification and Validation:
-
Rationale: Colonies that grow on the selective medium are "hits." The plasmids from these colonies must be isolated and sequenced to identify the interacting protein.
-
Action:
-
Pick growing colonies and re-streak on fresh selective plates to confirm the phenotype.
-
Perform a LacZ filter assay for a secondary confirmation.
-
Isolate the AD-library plasmid from confirmed positive clones.
-
Sequence the plasmid insert to identify the gene encoding the interacting protein.
-
-
-
Validation in Mammalian Cells:
-
Rationale: A critical step to ensure the interaction is not an artifact of the yeast system.
-
Action: Validate the interaction in a relevant human cell line using an orthogonal method, such as co-immunoprecipitation or a cellular thermal shift assay (CETSA), a targeted version of TPP.
-
Chapter 3: Data Interpretation and Synthesis
Data from each method provides a different type of evidence. The strongest off-target candidates are those identified by multiple, orthogonal techniques.
Hypothetical Data Summary Table:
The following table illustrates a hypothetical outcome for our compound, demonstrating how different methods can provide converging and complementary evidence.
| Protein Candidate | Method of Identification | Supporting Data Metric | Confidence Level | Potential Implication |
| Kinase X | TPP, CCCP | ΔTm = +4.2°C; >10-fold enrichment over control | High | Potential efficacy or kinase-related toxicity. |
| Metabolic Enzyme Y | TPP | ΔTm = +2.5°C | Medium | Possible effects on drug metabolism or cellular metabolic pathways. |
| Transcription Factor Z | Y3H | Positive on SD/-His + LacZ | Low (Needs Validation) | Potential for gene expression changes; requires mammalian cell validation. |
| Albumin | CCCP | >20-fold enrichment, but not competed by free drug | False Positive | Non-specific binding to the affinity matrix or probe. |
| Heat Shock Protein 70 | TPP | ΔTm = -1.8°C | Medium (Destabilized) | Compound may interfere with protein folding or induce a stress response. |
Diagram: Logic for Hit Prioritization
Caption: A tiered approach for prioritizing candidate off-targets.
Conclusion: A Unified Strategy for Off-Target Deconvolution
Validating the off-target profile of a novel compound like this compound is a complex but essential undertaking. There is no single "best" method; instead, the most robust strategy involves a thoughtful combination of approaches.
-
Thermal Proteome Profiling (TPP) serves as an outstanding primary screening tool due to its unbiased, label-free nature and its ability to function in a native cellular context.
-
Compound-Centric Chemical Proteomics (CCCP) , when successful, provides strong, direct evidence of binding and is an excellent method for confirming high-priority hits from TPP.
-
Yeast-Based Methods offer a powerful, complementary genetic screen that can uncover interactions missed by other methods, though its findings require rigorous validation in mammalian systems.
By integrating the data from these orthogonal proteomic technologies, researchers can build a comprehensive and high-confidence interaction map for any compound of interest. This holistic profile is invaluable for predicting potential side effects, discovering new therapeutic applications, and ultimately, advancing drug candidates with a much greater understanding of their mechanism of action and safety profile.
References
-
Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]
-
Huang, L. (2024). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR. Retrieved from [Link]
-
Doench, J. G., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering. Retrieved from [Link]
-
Mateus, A., et al. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. NIH National Library of Medicine. Retrieved from [Link]
-
Roy, K., et al. (2021). CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. ResearchGate. Retrieved from [Link]
-
Bantscheff, M., et al. (2012). Chemoproteomic approaches to drug target identification and drug profiling. NIH National Library of Medicine. Retrieved from [Link]
-
Broad Institute. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Retrieved from [Link]
-
Nishizuka, S., et al. (2003). Quantitative Chemical Proteomics for Identifying Candidate Drug Targets. ACS Publications. Retrieved from [Link]
-
Naito, Y., et al. (2015). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PLOS ONE. Retrieved from [Link]
-
Lu, K. Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. NIH National Library of Medicine. Retrieved from [Link]
-
Deaton, A. M., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal proteome profiling (TPP) method can be performed in one of.... Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]
-
PTM Biolabs. (n.d.). Thermal Proteome Profiling (TPP) Service. Retrieved from [Link]
-
Sauer, P., & Bantscheff, M. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Springer Protocols. Retrieved from [Link]
-
Krchnakova, Z., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Taylor & Francis Online. Retrieved from [Link]
-
Dai, L., et al. (2020). Thermal proteome profiling for interrogating protein interactions. NIH National Library of Medicine. Retrieved from [Link]
-
Front Line Genomics. (2025). Proteomics in Drug Discovery: Unlocking the Druggable Proteome. Retrieved from [Link]
-
West, G. M., et al. (2020). Comparative Analysis of Mass Spectrometry-Based Proteomic Methods for Protein Target Discovery using a One-Pot Approach. NIH National Library of Medicine. Retrieved from [Link]
-
Deaton, A. M., et al. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. bioRxiv. Retrieved from [Link]
-
Shan, C., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. Retrieved from [Link]
-
Martzen, M. R., et al. (2003). Yeast genomics and proteomics in drug discovery and target validation. NIH National Library of Medicine. Retrieved from [Link]
-
Auerbach, D., et al. (2005). Drug Discovery Using Yeast as a Model System: A Functional Genomic and Proteomic View. Current Proteomics. Retrieved from [Link]
-
Potel, C. M., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Advantages and Disadvantages of Various Proteomic Methods. Retrieved from [Link]
-
Sturgeon, C. M., et al. (2006). Yeast as a tool to uncover the cellular targets of drugs. Semantic Scholar. Retrieved from [Link]
-
Sakharkar, M. K., & Sakharkar, K. R. (2012). Affinity Based Proteomic Profiling of Yeast in Response to Phenobaritone. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [https://www.rjpbcs.com/pdf/2012_3(1)/[3].pdf]([Link]3].pdf)
-
Miret, J. J., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. NIH National Library of Medicine. Retrieved from [Link]
-
Chen, Y., et al. (2022). Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities. NIH National Library of Medicine. Retrieved from [Link]
-
Akella, A., et al. (2014). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. NIH National Library of Medicine. Retrieved from [Link]
-
Crooks, P. A., et al. (2014). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. NIH National Library of Medicine. Retrieved from [Link]
-
PubChem. (n.d.). Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-(2,4-dichlorophenylaminomethylene)-1,3-dimethyl. Retrieved from [Link]
-
Khabnadideh, S., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. NIH National Library of Medicine. Retrieved from [Link]
Sources
- 1. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H10N2O3 | CID 268726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Proteome Profiling (TPP) Service - Creative Proteomics [iaanalysis.com]
- 11. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 13. Yeast genomics and proteomics in drug discovery and target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Discovery Using Yeast as a Model System: A Functional Genomic and Proteomic View | Bentham Science [eurekaselect.com]
- 16. Yeast genomics and proteomics in drug discovery and target validation. | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Pyrimidine-2,4,6-trione Derivatives
Abstract
Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's, and Parkinson's present a significant and growing challenge to global health. The complex pathophysiology of these disorders, often characterized by protein aggregation, oxidative stress, and neuroinflammation, necessitates the development of novel therapeutic agents. This guide provides a comparative analysis of pyrimidine-2,4,6-trione derivatives, a class of compounds demonstrating considerable promise as neuroprotective agents. We will delve into their efficacy in various preclinical models, explore their mechanisms of action, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and advance the therapeutic potential of this versatile chemical scaffold.
Introduction: The Therapeutic Potential of Pyrimidine-2,4,6-triones in Neurodegenerative Diseases
The pyrimidine-2,4,6-trione ring system, also known as barbituric acid, is a versatile heterocyclic scaffold that has been a cornerstone in medicinal chemistry for decades.[1][2][3] While initially recognized for their sedative and anticonvulsant properties, recent research has unveiled a much broader spectrum of biological activities, including significant neuroprotective potential.[1][2] This has spurred a renewed interest in exploring their utility in the context of debilitating neurodegenerative disorders.
The Pyrimidine-2,4,6-trione Scaffold: A Privileged Structure
The pyrimidine-2,4,6-trione core offers several advantages for drug design. Its structure allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This chemical tractability has led to the synthesis of extensive libraries of derivatives with diverse pharmacological profiles, ranging from anticancer and anti-inflammatory to antioxidant and enzyme inhibitory effects.[1][2][4]
Rationale for Investigating Neuroprotective Effects
The multifaceted nature of neurodegeneration demands therapeutic agents with multiple mechanisms of action. Pyrimidine-2,4,6-trione derivatives are particularly attractive candidates due to their demonstrated ability to modulate several key pathological processes implicated in neuronal cell death:
-
Inhibition of Protein Aggregation: A hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates. Certain pyrimidine-2,4,6-trione derivatives have been shown to effectively inhibit the aggregation of proteins such as mutant superoxide dismutase 1 (SOD1), which is strongly associated with familial ALS.[5][6][7][8]
-
Antioxidant and Anti-inflammatory Activity: Oxidative stress and chronic neuroinflammation are major contributors to neuronal damage. The pyrimidine-2,4,6-trione scaffold can be modified to incorporate moieties that confer potent antioxidant and anti-inflammatory properties, thereby protecting neurons from these insults.[4][9]
-
Enzyme Inhibition: Dysregulation of certain enzymes, such as matrix metalloproteinases (MMPs), is implicated in the breakdown of the blood-brain barrier and neuronal injury. Pyrimidine-2,4,6-triones have been identified as a novel class of MMP inhibitors.[10]
This guide will now proceed to a detailed comparative analysis of specific pyrimidine-2,4,6-trione derivatives, focusing on their performance in preclinical studies and the experimental data that supports their neuroprotective claims.
Comparative Analysis of Neuroprotective Pyrimidine-2,4,6-trione Derivatives
A significant body of research has focused on a series of pyrimidine-2,4,6-triones (PYTs) for their potential in treating ALS. These studies provide a valuable framework for understanding the structure-activity relationships (SAR) and neuroprotective efficacy of this compound class.
Targeting Protein Aggregation in Amyotrophic Lateral Sclerosis (ALS)
Mutations in the SOD1 gene are a known cause of familial ALS, leading to the formation of toxic protein aggregates that contribute to motor neuron death. A high-throughput screening of a cellular model of ALS identified PYTs as a promising scaffold for inhibiting this process.[5][6][7][8]
Through systematic chemical modifications, several lead compounds have been identified with potent neuroprotective activity. The general structure of the active PYT derivatives is characterized by substitutions at the N1 and N3 positions of the pyrimidine-2,4,6-trione ring.
Table 1: Comparative In Vitro Efficacy of Lead PYT Derivatives in an ALS Cell Model
| Compound ID | N1-Substituent | N3-Substituent | Cytotoxicity Protection EC50 (µM) | Mutant SOD1 Aggregation Inhibition EC50 (µM) | Reference |
| 7 | 4-Methoxyphenethyl | 4-Methoxyphenethyl | 3.36 | Not Reported | [5] |
| 10 | 4-Methoxy-2-methylphenethyl | 4-Methoxy-2-methylphenethyl | 1.83 | Not Reported | [5] |
| 16 | 4-Fluorophenethyl | 4-Fluorophenethyl | 4.29 | Not Reported | [5] |
| 21 | 4-Methoxyphenethyl | 4-Methoxyphenethyl | 3.36 | Not Reported | [5] |
EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
The SAR studies revealed that aromatic substituents on the N1 and N3 positions are crucial for activity. Modifications to these aromatic rings, such as the addition of methoxy or fluoro groups, can influence potency and pharmacokinetic properties.[5]
For a compound to be a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Compound 7 was selected for further profiling and demonstrated promising characteristics.
Table 2: In Vitro ADME Profile of Compound 7
| Parameter | Value |
| PBS Solubility (µM) | >100 |
| Rat Microsomal Stability (% remaining after 30 min) | 85 |
| Human Microsomal Stability (% remaining after 30 min) | 92 |
| Rat Plasma Stability (% remaining after 4h) | 98 |
| Human Plasma Stability (% remaining after 4h) | 100 |
| Rat Plasma Protein Binding (%) | 95 |
| Human Plasma Protein Binding (%) | 90 |
Data sourced from Xia et al., 2011.[5]
These data indicate that compound 7 has good solubility and is relatively stable in the presence of metabolic enzymes and in plasma, supporting its potential for further development.[5]
Antioxidant and Anti-inflammatory Properties
While the primary mechanism investigated for the PYTs in ALS was the inhibition of protein aggregation, the broader class of pyrimidine-2,4,6-trione derivatives also possesses significant antioxidant and anti-inflammatory activities, which are highly relevant for neuroprotection.
A study by Barakat et al. (2016) synthesized a series of C5-substituted barbituric acid derivatives and evaluated their antioxidant potential.[4]
Table 3: Comparative Antioxidant Activity of C5-Substituted Pyrimidine-2,4,6-trione Derivatives
| Compound ID | DPPH Scavenging IC50 (µM) | Superoxide Scavenging IC50 (µM) |
| 3m | 22.9 ± 0.5 | Not Reported |
| Standard (Acarbose) | 841 ± 1.73 | Not Reported |
IC50 (Half maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant activity.
Compound 3m demonstrated significantly more potent antioxidant activity than the standard, acarbose, highlighting the potential of this scaffold to combat oxidative stress in the brain.[4]
Furthermore, related pyrimidine derivatives have been shown to exert anti-neuroinflammatory effects by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglia, the primary immune cells of the brain.[9] This action is often mediated through the inhibition of the NF-kB inflammatory pathway.
Key Experimental Protocols for Evaluating Neuroprotective Efficacy
To ensure the reproducibility and validity of research findings, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key assays used in the evaluation of pyrimidine-2,4,6-trione derivatives.
Cytotoxicity Protection Assay in a Cellular Model of ALS
This assay is designed to identify compounds that can protect neuronal cells from the toxicity induced by mutant SOD1 expression.
Protocol:
-
Cell Culture: PC12 cells stably expressing mutant G93A-SOD1 fused to yellow fluorescent protein (YFP) are cultured in appropriate media.
-
Compound Treatment: Cells are plated in 96-well plates and treated with various concentrations of the test compounds.
-
Induction of Mutant SOD1 Expression: Expression of the mutant protein is induced, leading to cytotoxicity.
-
Cell Viability Assessment: After a set incubation period, cell viability is measured using a standard method such as the MTT assay.
-
Data Analysis: The percentage of cell survival is calculated relative to control wells, and the EC50 value is determined.
Mutant SOD1 Protein Aggregation Assay
This assay quantifies the ability of a compound to inhibit the formation of mutant SOD1 aggregates within cells.
Protocol:
-
Cell Culture and Treatment: Similar to the cytotoxicity assay, PC12-G93A-YFP cells are cultured and treated with test compounds.
-
Induction of Aggregation: Mutant SOD1 expression and subsequent aggregation are induced.
-
Fluorescence Microscopy: The formation of YFP-tagged SOD1 aggregates is visualized and quantified using fluorescence microscopy.
-
Image Analysis: The number and size of aggregates per cell are measured using image analysis software.
-
Data Analysis: The percentage inhibition of aggregation is calculated, and the EC50 value is determined.
Mechanistic Insights: Signaling Pathways and Molecular Interactions
Understanding the molecular mechanisms by which pyrimidine-2,4,6-trione derivatives exert their neuroprotective effects is essential for their rational design and optimization.
Inhibition of Mutant SOD1 Aggregation Pathway
The neuroprotective effect of PYTs in the context of ALS is primarily attributed to their ability to interfere with the aggregation of misfolded mutant SOD1 protein. While the exact binding site and mode of interaction are still under investigation, it is hypothesized that these compounds stabilize the non-toxic conformation of the protein or block the self-association of misfolded monomers.
Caption: Proposed mechanism of action of Pyrimidine-2,4,6-trione derivatives in inhibiting mutant SOD1 aggregation and subsequent neurotoxicity.
Modulation of Oxidative Stress and Neuroinflammation
The antioxidant properties of pyrimidine-2,4,6-trione derivatives likely stem from their ability to scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defenses. Their anti-inflammatory effects are thought to be mediated through the inhibition of key pro-inflammatory signaling pathways, such as the NF-kB pathway, which would otherwise lead to the production of neurotoxic inflammatory mediators.
Caption: Simplified signaling pathway for neuroinflammation and the proposed inhibitory action of Pyrimidine-2,4,6-trione derivatives.
Conclusion and Future Directions
Pyrimidine-2,4,6-trione derivatives represent a highly promising class of neuroprotective agents with multifaceted mechanisms of action. The extensive research into their application for ALS has not only yielded potent lead compounds but has also provided a solid foundation for their exploration in other neurodegenerative diseases. The favorable ADME profiles of some derivatives further enhance their translational potential.[5][6][7]
Future research should focus on:
-
Expanding the Scope: Evaluating the efficacy of lead PYT compounds in animal models of other neurodegenerative diseases such as Alzheimer's and Parkinson's.
-
Mechanism Elucidation: Further investigation into the precise molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic Optimization: Continued medicinal chemistry efforts to improve brain penetration and oral bioavailability.
The versatility and proven efficacy of the pyrimidine-2,4,6-trione scaffold make it a compelling area for continued investigation in the quest for effective treatments for neurodegenerative diseases.
References
- Current time information in Sonoma County, US. (n.d.). Google.
-
Xia, G., et al. (2011). Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry, 54(7), 2409-21. Available at: [Link]
-
PubMed. (2011). Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-Dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis. Available at: [Link]
-
ACS Publications. (2011). Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-Dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Available at: [Link]
-
R Discovery. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Available at: [Link]
-
IJSDR. (n.d.). Synthesis and Characterization of some Barbituric acid Derivatives. Available at: [Link]
-
Georgia Institute of Technology. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Available at: [Link]
-
PubMed. (2016). Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies. Bioorganic Chemistry. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. Available at: [Link]
-
PubMed. (2001). Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors. Biological Chemistry. Available at: [Link]
-
PubMed. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsdr.org [ijsdr.org]
- 4. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides a detailed protocol for the safe handling and disposal of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione, a member of the barbiturate family of compounds. By elucidating the rationale behind each procedural step, we aim to foster a culture of safety and empower scientists with the knowledge to mitigate risks effectively.
Understanding the Compound: A Profile of this compound
This compound, with the molecular formula C₁₁H₁₀N₂O₃, belongs to the class of pyrimidine-2,4,6-triones, commonly known as barbituric acids.[1][2] While a specific Occupational Exposure Limit (OEL) has not been established for this compound, its structural similarity to other barbiturates necessitates that it be handled as a potentially hazardous substance.[3] Barbiturates as a class are central nervous system depressants and require careful handling to prevent accidental exposure through inhalation, skin contact, or ingestion.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | PubChem[1] |
| Molecular Weight | 218.21 g/mol | PubChem[1] |
| CAS Number | 91360-95-1 | PubChem[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves.[3][4] | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of a spill, minimizing contamination of the inner glove and skin.[4] |
| Body Protection | Disposable, solid-front, long-sleeved gown with tight-fitting cuffs.[3][5] | Prevents contamination of personal clothing and skin. The solid front offers protection from splashes, and tight cuffs prevent chemicals from entering the sleeves.[4][5] |
| Eye & Face Protection | Tightly fitting safety goggles with side shields or a full-face shield.[3][5][6] | Protects the eyes and face from splashes and airborne particles. Standard eyeglasses are not a substitute for proper safety eyewear.[5][6] |
| Respiratory Protection | An N-95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood.[6] | Minimizes the risk of inhaling fine particles of the compound. Surgical masks offer little to no protection from chemical dust.[6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring the integrity of your research.
Pre-Experiment Checklist:
-
Verify Equipment: Ensure a certified chemical fume hood, safety shower, and eyewash station are readily accessible and in good working order.
-
Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste disposal containers before beginning work.
-
Review Protocol: Read and understand the entire experimental protocol, paying close attention to the quantities of this compound being used.
Experimental Workflow:
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personal exposure, immediate and correct action is critical.
-
Minor Spill (in a fume hood):
-
Alert colleagues in the immediate area.
-
Use absorbent pads to contain the spill.
-
Wipe the area with a suitable decontaminating solution.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent others from entering the contaminated area.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7]
-
Inhalation: Move to fresh air immediately.[7]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]
-
In all cases of personal exposure, seek immediate medical attention after initial first aid measures are taken.
Disposal Plan: Compliant Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, gowns, weigh boats, and absorbent pads should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
Consult your institution's EHS guidelines for specific procedures on hazardous waste disposal.
References
- Benchchem. (n.d.). Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Benzobarbital (S)-.
- PubChem. (n.d.). This compound.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Echemi. (n.d.). This compound.
- Sigma-Aldrich. (2025, July 23). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Sources
- 1. This compound | C11H10N2O3 | CID 268726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. pppmag.com [pppmag.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
